Verproside

Catalog No.
S647100
CAS No.
50932-20-2
M.F
C22H26O13
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verproside

CAS Number

50932-20-2

Product Name

Verproside

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate

Molecular Formula

C22H26O13

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N

SMILES

Array

Synonyms

verproside

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

The exact mass of the compound Verproside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action: Detailed Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Verproside exerts its anti-inflammatory effects through two primary, interconnected signaling pathways, targeting key mediators like PKCδ and NF-κB.

The diagram below summarizes these pathways and the points of inhibition by this compound:

G cluster_TNF TNF-α/NF-κB Pathway cluster_PMA PMA/PKCδ/EGR-1 Pathway TNF_alpha TNF-α TNF_RSC TNF-RSC Formation (TRADD, TRAF2, RIP1, TAK1) TNF_alpha->TNF_RSC PMA PMA PKCd PKCδ Activation PMA->PKCd IKK IKK Complex Activation TNF_RSC->IKK EGR1 EGR-1 Activation NF_kB NF-κB Activation & Translocation IKK->NF_kB MUC5AC_IL MUC5AC, IL-6, IL-8 Production & Secretion NF_kB->MUC5AC_IL Induces Transcription PKCd->EGR1 IL_6_8 IL-6 & IL-8 Production EGR1->IL_6_8 Induces Transcription This compound This compound This compound->TNF_RSC Inhibits This compound->PKCd Inhibits

Detailed Look at Key Pathways
  • Inhibition of the TNF-α/NF-κB Pathway: In human airway epithelial cells (like NCI-H292), TNF-α triggers inflammation. This compound interferes with the assembly of the TNF Receptor Signaling Complex (TNF-RSC), which includes proteins like TRADD, TRAF2, and RIP1 [1]. This inhibition prevents the downstream activation of the IKK complex and NF-κB, a master regulator of inflammation. The result is a significant reduction in the production of inflammatory mediators like MUC5AC (a major mucus component), IL-6, and IL-8 [2] [1].

  • Inhibition of the PKCδ/EGR-1 Pathway: this compound specifically targets and inhibits the phosphorylation (activation) of the enzyme PKCδ [2] [3]. This is a highly specific action, as this compound does not affect other PKC isozymes. Inhibiting PKCδ activation blocks the subsequent activation of the transcription factor EGR-1, leading to reduced production of IL-6 and IL-8 [2] [4].

These pathways converge to reduce critical aspects of inflammatory lung disease: mucus hypersecretion (via MUC5AC) and general inflammation (via IL-6 and IL-8).

Key Experimental Evidence & Protocols

The anti-inflammatory effects of this compound are supported by robust in vitro and in vivo data.

In Vitro Models and Protocols

The primary in vitro model used is the NCI-H292 human lung epithelial cell line [2] [4]. These cells mimic the inflammatory responses of human airways.

  • Stimulation: Cells are stimulated with inflammatory inducers like TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 100 nM) to create a disease-like state [2] [4].
  • Treatment: Cells are pre-treated with this compound (typically at concentrations around 1-30 µM) before or during stimulation.
  • Outcome Measurements: Key readouts include:
    • ELISA: To quantify the secretion of MUC5AC protein and cytokines (IL-6, IL-8) into the cell culture medium.
    • qPCR: To measure the mRNA expression levels of MUC5AC, IL-6, and IL-8.
    • Luciferase Reporter Assay: To directly assess NF-κB transcriptional activity.
    • Western Blot: To analyze protein phosphorylation and levels (e.g., PKCδ, IKK, IκBα).
In Vivo Evidence

Studies using a COPD mouse model have shown that this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [2] [3]. In an OVA-induced allergic asthma mouse model, this compound treatment suppressed key asthmatic parameters, including airway hyperresponsiveness (AHR), IgE levels, eosinophilia, and cytokine production [5].

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in the body, which is a key consideration for its drug development.

Aspect Findings in Human Liver Preparations
Major Metabolic Pathways Glucuronidation, Sulfation, O-Methylation [6]
Key Metabolites This compound glucuronides (M1, M2), this compound sulfate (M3), Picroside II (M4), Isovanilloylcatalpol (M5) [6]
Primary Enzymes Responsible UGT1A1, UGT1A9 (Glucuronidation); SULT1A1 (Sulfation) [6]
Tissue Involvement Higher metabolic clearance in human intestinal microsomes than liver, suggesting significant first-pass gut metabolism [6]

This metabolism profile contributes to its very low oral bioavailability (<0.5% in rats), indicating that extensive research on drug formulation or delivery methods is needed for oral administration [6].

Research and Development Context

This compound is a primary active component of YPL-001, a drug candidate mixture of six iridoids developed for COPD treatment. YPL-001 has successfully completed Clinical Trial Phase 2a [2] [4]. The identification of this compound as the most active ingredient paves the way for developing more potent and targeted single-compound therapies.

References

Verproside: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Verproside is a catalpol-derived iridoid glycoside isolated from plants of the Pseudolysimachion and Veronica genera [1] [2] [3]. It is a primary active component in YPL-001, a drug candidate mixture that has completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [4].

Structural Characteristics and Molecular Properties

The table below summarizes the core structural and chemical identity of this compound.

Property Description
Systematic Name [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate [5]
Molecular Formula C₂₂H₂₆O₁₃ [2] [5]
CAS Number 50932-20-2 [2]
Molecular Weight 498.43 g/mol [2]
SMILES OC1=C(O)C=CC(C(O[C@@H]2[C@H]3C@@(CO)C@@C=CO4)([H])[C@@H]4O[C@]5([H])OC@HC@@HC@H[C@H]5O)=O)=C1 [2]
InChI Key DBUOUVZMYWYRRI-YWEKDMGLSA-N [5]
Classification Iridoid Glycoside [1] [3]

Primary Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through two well-characterized pathways.

The following diagram illustrates the first pathway, the TNF-α/NF-κB Signaling Cascade, which is central to this compound's mechanism of action in suppressing MUC5AC expression [1].

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TNF_RSC TNF-RSC Complex (TRADD, TRAF2, RIP1, TAK1) TNFR1->TNF_RSC TAK1 TAK1 Phosphorylation TNF_RSC->TAK1 IKK IKK Complex Phosphorylation TAK1->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB MUC5AC MUC5AC Gene Expression NFkB->MUC5AC This compound This compound Inhibition This compound->TNF_RSC Suppresses Formation This compound->TAK1 Inhibits Phosphorylation This compound->IKK Inhibits Phosphorylation

This compound inhibits the TNF-α/NF-κB pathway at multiple points.

A second key pathway involves the PMA/PKCδ/EGR-1 Axis, through which this compound reduces the expression of inflammatory mediators like IL-6 and IL-8 [4].

G PMA PMA Stimulus PKCd PKCδ Activation PMA->PKCd EGR1 EGR-1 Transcription Factor PKCd->EGR1 InflammatoryMediators IL-6, IL-8 Expression EGR1->InflammatoryMediators This compound This compound Inhibition This compound->PKCd Inhibits Activation

This compound suppresses the PMA/PKCδ/EGR-1 pathway to reduce inflammation.

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental models, as summarized below.

Experimental Model Assay / Readout Key Quantitative Findings
In Vitro (NCI-H292 cells) Inhibition of TNF-α-induced MUC5AC secretion [4] IC₅₀ = 7.1 μM
In Vitro (NCI-H292 cells) Western Blot: Phosphorylation of IKKα/β, IκBα, TAK1 [2] Marked reduction at 2.5 - 20 μM
In Vivo (BALB/c mice) Reduction of IgE levels (Anti-asthmatic activity) [2] 30 mg/kg (intragastrically)
Comparative Efficacy Inhibition of TNF-induced MUC5AC secretion vs. other iridoids [4] Most potent among the 6 iridoids in YPL-001

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in humans, which is crucial for anticipating drug interactions and bioavailability.

  • Major Metabolic Pathways: In human hepatocytes, this compound is metabolized into nine primary metabolites through glucuronidation, sulfation, and O-methylation [6] [7].
  • Key Metabolites: The main Phase I metabolites are picroside II (M4) and isovanilloylcatalpol (M5), which are further metabolized in Phase II [6] [7].
  • Enzymes Responsible:
    • UGT Enzymes: UGT1A1, UGT1A9, and the gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 are responsible for glucuronidation [6] [7].
    • SULT Enzymes: SULT1A1 is primarily responsible for the sulfation of this compound [6] [7].
  • Pharmacokinetic Implications: The high activity of UGT enzymes in the intestine suggests significant first-pass metabolism, contributing to its low oral bioavailability (<0.5% in rats) [6]. Its pharmacokinetics may be susceptible to drug-drug interactions with UGT/SULT inhibitors or inducers [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.

5.1. Protocol: Inhibiting MUC5AC Expression in Human Airway Epithelial Cells This method is used to study the compound's effect on mucus overproduction [1].

  • Cell Line: NCI-H292 human lung epithelial cells.
  • Cell Culture: Maintain in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin, and streptomycin.
  • Pre-treatment: Incubate cells with this compound (e.g., 2.5-20 μM) for a set period (e.g., 2 hours).
  • Stimulation: Induce inflammation and MUC5AC expression by adding TNF-α (e.g., 10 ng/mL).
  • Analysis:
    • mRNA Quantification: Harvest cells after stimulation (e.g., 8 hours). Extract total RNA and perform RT-qPCR to measure MUC5AC mRNA levels.
    • Protein Quantification: Collect cell lysates or culture supernatants after longer stimulation (e.g., 24 hours). Use ELISA to measure MUC5AC protein levels.
    • Pathway Analysis: Use Western Blotting to analyze the phosphorylation status of key pathway proteins (IKK, IκBα, TAK1) in cell lysates.

5.2. Protocol: Characterizing Glucuronidation Metabolism using UGT Assays This method identifies and characterizes the metabolites of this compound and the enzymes involved [7].

  • Enzyme Source: Use human liver microsomes (HLM), intestinal microsomes (HIM), or cDNA-expressed UGT supersomes.
  • Incubation Cocktail: The typical 100 μL reaction mixture contains:
    • Protein Source: HLM, HIM, or UGT enzyme (e.g., 0.1 mg/mL).
    • Cofactor: 5 mM UDP-glucuronic acid (UDPGA).
    • Substrate: this compound at varying concentrations (for kinetic studies).
    • Buffer: 50 mM Tris-HCl buffer, pH 7.4, 8 mM MgCl₂.
  • Incubation: Pre-incubate the mixture (without UDPGA) for 5 minutes at 37°C. Start the reaction by adding UDPGA and incubate for a defined period (e.g., 60 minutes).
  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
  • Analysis: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate and identify this compound glucuronides (M1, M2).

Research Applications and Potential

  • Primary Therapeutic Focus: Inflammatory airway diseases like asthma and COPD, due to its potent inhibition of MUC5AC and inflammatory cytokines [1] [4].
  • Broader Potential: The multi-targeted anti-inflammatory and antioxidant properties of iridoids suggest potential applicability in other inflammation-driven conditions [3].
  • Current Status: As the key active component of YPL-001, its development for COPD has progressed to clinical trials (Phase 2a completed) [4].

Critical Research Considerations

  • Metabolism: The extensive and rapid metabolism of this compound is a key factor in its development, leading to low oral bioavailability and potential for drug-drug interactions [6] [7].
  • Specificity: Recent research confirms that its anti-inflammatory effect is specifically linked to the inhibition of the PKCδ isoform [4].

References

Comprehensive Technical Guide to Verproside Iridoid Glycoside: Phytochemistry, Mechanism of Action, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Verproside is a prominent iridoid glycoside recognized for its significant anti-inflammatory and anti-COPD properties. Iridoids are a class of monoterpenoid compounds characterized by a cyclopenta[c]pyran skeleton and are widely distributed in various plant families, including Plantaginaceae, to which Pseudolysimachion rotundum var. subintegrum and Veronica officinalis belong [1] [2] [3]. These compounds function as plant defense metabolites and exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development [4] [5] [6].

This compound is a primary active constituent of the investigational natural drug mixture YPL-001, which has successfully completed Clinical Trial Phase 2a (NCT02272634) as a therapeutic agent for COPD [1] [7]. Structurally, this compound is a catalpol derivative and its enhanced bioactivity is attributed to the presence of two free hydroxyl groups on its phenyl ring and an aglycone epoxy linker at the C-7 and C-8 positions, which facilitates superior target interaction compared to other related iridoids [1]. The compound is typically extracted and quantified from plant material using optimized 70% ethanol at 40°C for 1 hour, followed by analysis with UPLC-Q-TOF/MS and NMR spectroscopy [7].

Mechanism of Action and Signaling Pathways

This compound exerts its potent anti-inflammatory and anti-mucus effects primarily through the specific inhibition of Protein Kinase C delta (PKCδ) and the subsequent suppression of its downstream signaling pathways. The following diagram illustrates the core mechanism by which this compound alleviates COPD-associated pathology in lung epithelial cells.

G cluster_pathways Pro-Inflammatory Pathways TNF TNF NFkB NFkB TNF->NFkB Activates PMA PMA PKCd PKCd PMA->PKCd Activates EGR1 EGR1 PKCd->EGR1 Induces MUC5AC MUC5AC NFkB->MUC5AC Upregulates IL6 IL6 EGR1->IL6 Transactivates IL8 IL8 EGR1->IL8 Transactivates This compound This compound This compound->PKCd Inhibits This compound->NFkB Suppresses

This compound inhibits PKCδ and NF-κB to suppress lung inflammation.

The molecular mechanism involves a multi-target approach:

  • Inhibition of PKCδ/EGR-1 Pathway: In human lung epithelial cells (NCI-H292), this compound specifically blocks the phosphorylation and activation of PKCδ, a novel PKC isozyme implicated in COPD pathogenesis. This inhibition prevents the downstream activation of the transcription factor EGR-1, which is responsible for transcribing pro-inflammatory genes such as IL-6 and IL-8 [1].

  • Suppression of TNF/NF-κB/MUC5AC Axis: this compound interferes with Tumor Necrosis Factor (TNF) signaling, reducing the transcriptional activity of Nuclear Factor-kappa B (NF-κB). This action leads to decreased expression of MUC5AC, a major gel-forming glycoprotein responsible for mucus hypersecretion in COPD airways [1].

  • Broad Anti-inflammatory Activity: Beyond these primary pathways, this compound demonstrates efficacy against a wide range of airway stimulants. Its activity extends to modulating other key inflammatory signaling pathways common to iridoids, including MAPK, JAK/STAT, and AMPK, contributing to its overall therapeutic potential [2] [3].

Quantitative Pharmacological Data

Anti-inflammatory Efficacy of Iridoids in YPL-001

Table 1: Comparative inhibitory efficacy (IC₅₀) of iridoids from YPL-001 against TNF-induced MUC5AC secretion in NCI-H292 human lung cells [1]

Iridoid Common Name IC₅₀ (μM) Relative Potency
Iridoid 2 This compound 7.1 Highest
Iridoid 1 Piscroside C 9.9 High
Iridoid 4 Picroside II 11.5 High
Iridoid 6 Catalposide >12 Moderate
Iridoid 3 Isovanillyl Catalpol >12 Moderate
Iridoid 5 6-O-veratroyl Catalpol >12 Moderate
Iridoid Content in Plant Material During Growth

Table 2: Optimization of iridoid content in aerial parts of P. rotundum var. subintegrum across growth stages (measured in mg/g dry weight) [7]

Iridoid Content in July (5th week) Content in August (peak) Fold Increase
Isovanillyl Catalpol 4.42 mg/g 20.00 mg/g 4.5x
Catalposide 5.97 mg/g 10.99 mg/g 1.8x
This compound Data Not Specified Data Not Specified Significant Increase

Detailed Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

4.1.1 Cell Culture and Treatment

  • Cell Line: Use NCI-H292 human pulmonary mucoepidermoid carcinoma cells (ATCC CRL-1848) maintained in RPMI-1640 medium with 10% FBS, 2mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1].
  • Inflammation Induction: Stimulate cells at 70-80% confluence with TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10 nM) to induce inflammatory responses [1].
  • Compound Treatment: Prepare this compound or other iridoids in DMSO (final concentration ≤0.1%) and apply to cells concurrently with or prior to inflammatory stimulants. Include appropriate vehicle controls.

4.1.2 MUC5AC Secretion Quantification (ELISA)

  • Collect cell culture supernatants after 24 hours of treatment and centrifuge at 1000×g for 5 minutes to remove debris.
  • Analyze MUC5AC protein levels using human MUC5AC ELISA kit following manufacturer's protocol. In brief, coat 96-well plates with supernatant samples, incubate with detection antibody, followed by enzyme-conjugated secondary antibody, and develop with substrate. Measure absorbance at 450 nm [1].

4.1.3 Gene Expression Analysis (qPCR)

  • Extract total RNA from treated cells using TRIzol reagent.
  • Synthesize cDNA and perform quantitative PCR with SYBR Green Master Mix using primers specific for MUC5AC, IL-6, IL-8, and housekeeping genes (GAPDH or β-actin).
  • Calculate fold changes in gene expression using the 2^(-ΔΔCt) method [1].

4.1.4 NF-κB Luciferase Reporter Assay

  • Culture HEK293T cells in DMEM with 10% FBS.
  • Transfect cells with NF-κB-luciferase reporter plasmid using appropriate transfection reagent.
  • Treat transfected cells with this compound and TNF-α for 6-8 hours.
  • Lyse cells and measure luciferase activity using a luminometer, normalizing to protein concentration or co-transfected renilla luciferase [1].
In Vivo Evaluation in COPD Mouse Model

4.2.1 COPD Model Induction and Dosing

  • Induce COPD in mice (e.g., C57BL/6) through cigarette smoke exposure (e.g., 1 cigarette 3 times daily for 1 hour each, 5 days/week for 4-8 weeks) or intranasal elastase instillation [1].
  • Administer this compound (typically 5-20 mg/kg) or vehicle control via oral gavage or intraperitoneal injection during the induction period.
  • Include positive control groups (e.g., roflumilast or dexamethasone).

4.2.2 Sample Collection and Analysis

  • After sacrifice, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell count (macrophages, neutrophils, lymphocytes) using differential staining.
  • Inflate and fix lungs with 10% neutral buffered formalin for histopathological examination.
  • Embed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general inflammation assessment and Periodic Acid-Schiff (PAS) for goblet cell hyperplasia and mucus production quantification [1].
  • Process lung homogenates for western blot analysis of PKCδ phosphorylation, EGR-1, and NF-κB pathway components.
Extraction and Quantification from Plant Material

4.3.1 Optimized Extraction Protocol

  • Use freeze-dried, pulverized aerial parts of P. rotundum var. subintegrum.
  • Extract with 70% aqueous ethanol at a ratio of 1:20 (weight:volume) at 40°C for 1 hour with constant agitation. Repeat extraction three times [7].
  • Combine and filter extracts through Whatman No. 1 filter paper, then concentrate using a rotary evaporator at 40°C.

4.3.2 UPLC-Q-TOF/MS Analysis

  • Column: BEH C18 (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
  • Gradient: 5-100% B over 20 minutes, hold at 100% B for 2.3 minutes
  • Flow Rate: 0.4 mL/min; Column Temperature: 35°C
  • MS Parameters: Electrospray ionization (ESI) in negative and/or positive mode; capillary voltage: 3.0 kV; source temperature: 110°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h [7].
  • Use authentic standards of this compound and related iridoids for quantification.

Research Applications and Potential

The comprehensive data on this compound supports several promising research and development directions:

  • COPD Therapeutic Development: The completed Phase 2a clinical trial for YPL-001 and the elucidation of this compound as its most active component position it as a leading candidate for COPD drug development [1]. Its multi-target mechanism offers potential advantages over current bronchodilators and corticosteroids.

  • Broad-Spectrum Anti-inflammatory Agent: The ability of this compound to modulate multiple inflammatory pathways (PKCδ, NF-κB, EGR-1) suggests potential applications beyond COPD, including possibly other inflammatory lung diseases, metabolic disorders, and cardiovascular conditions where chronic inflammation is a key component [2] [3].

  • Biotechnological Production: The recent (2025) elucidation of the complete iridoid biosynthetic pathway, including the discovery of iridoid cyclase, opens possibilities for the heterologous production of this compound in microbial systems or engineered plants, which could address supply challenges for clinical development [4] [5] [6].

References

Comprehensive Technical Analysis: Anti-inflammatory Mechanisms of Verproside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Verproside is a biologically active iridoid glycoside compound primarily isolated from various Pseudolysimachion and Veronica plant species, including Pseudolysimachion rotundum var. subintegrum, Pseudolysimachion longifolium, and Veronica anagallis-aquatica [1] [2] [3]. This natural product has garnered significant research interest due to its potent anti-inflammatory properties, particularly in the context of respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound exists as one of six iridoid glycosides in the natural drug candidate mixture YPL-001, which has completed clinical trial phase 2a as a potential COPD treatment [1] [2]. Despite being part of a multi-component mixture, recent investigative work has identified this compound as the most therapeutically active constituent within YPL-001, exhibiting superior efficacy in suppressing airway inflammation compared to other iridoids in the mixture [1] [2] [4].

The primary molecular mechanism underlying this compound's anti-inflammatory activity involves the specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which subsequently modulates two key pro-inflammatory signaling pathways: the TNF/NF-κB axis and the PMA/PKCδ/EGR-1 cascade [1] [2]. This coordinated inhibition results in reduced expression of critical inflammatory mediators including IL-6, IL-8, and MUC5AC, ultimately mitigating the pathological features characteristic of inflammatory lung diseases. The compound demonstrates efficacy across multiple experimental models, including human airway epithelial cells in vitro and cigarette smoke/lipopolysaccharide-induced inflammation in murine models in vivo [1] [5].

This comprehensive technical review examines the mechanistic underpinnings of this compound's anti-inflammatory activity, presents quantitative experimental data supporting its therapeutic potential, details relevant experimental methodologies for studying its effects, and discusses both current applications and future research directions for this promising natural compound.

Source and Background

Natural Source and Phytochemical Context

This compound is classified as an iridoid glycoside, a class of monoterpenoid compounds characterized by a cyclopentanopyran skeleton with a glucose moiety attached. It is specifically identified as 3,4-dihydroxy catalpol based on its chemical structure [3]. The compound is most abundantly found in various species within the Plantaginaceae family, particularly in the genus Pseudolysimachion (formerly classified under Veronica). These plants have a established history of use in traditional Korean and Chinese medicine for treating pulmonary diseases, which prompted scientific investigation into their bioactive components [1] [2].

In therapeutic contexts, this compound is frequently studied as a component of YPL-001, a standardized mixture comprising six iridoid glycosides extracted from Pseudolysimachion rotundum var. subintegrum [1] [2]. The complete composition of YPL-001 includes:

  • Piscroside C (iridoid 1)
  • This compound (iridoid 2)
  • Isovanillyl catalpol (iridoid 3)
  • Picroside II (iridoid 4)
  • 6-O-veratroyl catalpol (iridoid 5)
  • Catalposide (iridoid 6)

The mixing ratio of these iridoids in YPL-001 was determined based on the natural solute ratio of the methanol extract from the source plant [1] [2]. This natural drug candidate has advanced through clinical development, having completed phase 2a trials for COPD treatment, representing a significant milestone in the translational development of this compound-containing therapeutics [1] [2].

Structural Features and Activity Relationship

The structural characteristics of this compound contribute significantly to its enhanced biological activity compared to other related iridoids. This compound contains two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker (-O-), which appears to confer superior inhibitory potency compared to methylated iridoids (iridoids 3, 4, and 5) or monohydroxyl iridoids (iridoid 6) [1]. This structure-activity relationship follows the general pattern of dihydroxy iridoid 2 (this compound) > monohydroxy iridoid 6 > dimethyl iridoid 5 in terms of anti-inflammatory efficacy [1].

Additionally, the presence of an aglycone oxygen bridge at C-7 and C-8 in this compound, as opposed to the aglycone acetyl linkage at C-3 and C-10 in piscroside C (iridoid 1), may reduce steric hindrance and contribute to this compound's superior activity, as evidenced by its lower IC50 value (7.1 μM) compared to piscroside C (9.9 μM) and picroside II (11.5 μM) for MUC5AC secretion inhibition [1].

Molecular Mechanisms of Action

Primary Target: PKCδ Inhibition

The principal molecular target responsible for this compound's anti-inflammatory activity is protein kinase C delta (PKCδ), a member of the novel PKC subfamily of serine-threonine kinases [1] [2]. Research demonstrates that this compound specifically inhibits the phosphorylation of PKCδ without affecting other PKC isoforms, establishing it as a selective inhibitor of this particular kinase [1]. This specificity is significant as PKCδ has been identified as being closely associated with COPD pathogenesis and plays a critical role in amplifying inflammatory signaling cascades in respiratory epithelial cells [1] [2].

The PKCδ inhibition by this compound occurs upstream in the inflammatory signaling cascade and results in the subsequent dampening of two major pro-inflammatory pathways:

  • The PMA/PKCδ/EGR-1 pathway, leading to reduced expression of IL-6 and IL-8
  • The TNF/NF-κB pathway, resulting in suppressed MUC5AC expression

This dual-pathway inhibition represents a comprehensive anti-inflammatory mechanism that addresses multiple aspects of airway inflammation pathophysiology [1] [2].

Downstream Signaling Pathways
3.2.1 TNF/NF-κB/MUC5AC Pathway Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine that activates the NF-κB signaling pathway, leading to the overexpression of mucin 5AC (MUC5AC), a major gel-forming glycoprotein constituent of airway mucus [1]. Under pathological conditions, MUC5AC hypersecretion causes excessive sputum production and airway obstruction in COPD patients. This compound interferes with this pathway at the level of PKCδ, which normally facilitates TNF-α-induced NF-κB activation [1].

The molecular sequence of this inhibitory activity involves:

  • This compound-mediated suppression of PKCδ phosphorylation
  • Reduced NF-κB transcriptional activity
  • Decreased binding of NF-κB to the promoter region of the MUC5AC gene
  • Ultimately leading to diminished MUC5AC production and secretion

This pathway inhibition has been demonstrated through multiple experimental approaches, including NF-κB luciferase reporter assays, qPCR analysis of MUC5AC transcription, and ELISA measurements of MUC5AC protein secretion in NCI-H292 human lung epithelial cells [1].

3.2.2 PMA/PKCδ/EGR-1 Pathway Inhibition

The phorbol-12-myristate-13-acetate (PMA) induced inflammatory pathway represents another key mechanism addressed by this compound activity. PMA directly activates PKCδ, which subsequently induces transcriptional activation of the early growth response-1 (EGR-1) gene via extracellular signal-regulated kinases 1/2 (ERK1/2) [1]. EGR-1 is a transcription factor implicated in COPD-associated chronic inflammation that promotes the expression of pro-inflammatory cytokines including IL-6 and IL-8 [1].

This compound's impact on this pathway includes:

  • Inhibition of PMA-induced PKCδ phosphorylation
  • Suppression of EGR-1 expression
  • Reduced production of IL-6 and IL-8 cytokines

This effect is particularly relevant as IL-8 serves as a potent chemoattractant for neutrophils, which play a crucial role in sustaining inflammatory processes in COPD airways [1] [6].

The following diagram illustrates these key signaling pathways and this compound's points of intervention:

G TNF TNF PKCd PKCd TNF->PKCd Activation PMA PMA PMA->PKCd Direct Activation NFkB NFkB PKCd->NFkB Activates EGR1 EGR1 PKCd->EGR1 Induces via ERK1/2 This compound This compound This compound->PKCd Inhibits Phosphorylation MUC5AC MUC5AC NFkB->MUC5AC Transcriptional Regulation IL6 IL6 EGR1->IL6 Expression IL8 IL8 EGR1->IL8 Expression

This compound inhibits PKCδ activation, suppressing downstream inflammatory pathways.

Structural Determinants of Potency

The enhanced efficacy of this compound compared to other iridoids in YPL-001 can be attributed to specific structural features that optimize its interaction with molecular targets. The presence of two free hydroxyl groups in the phenyl ring, combined with an aglycone epoxy linker, appears to facilitate superior target engagement compared to methylated analogs [1]. This structural configuration potentially enhances hydrogen bonding capacity and optimal spatial orientation for binding to PKCδ or associated regulatory proteins.

The significance of these structural elements is evidenced by the comparative potency hierarchy observed among related compounds:

  • Dihydroxy iridoids (this compound) demonstrate superior activity
  • Monohydroxy iridoids (catalposide) exhibit intermediate efficacy
  • Dimethylated iridoids (6-O-veratroyl catalpol) show reduced potency

Additionally, the aglycone oxygen bridge at C-7 and C-8 in this compound appears to confer advantage over the aglycone acetyl linkage at C-3 and C-10 present in piscroside C, potentially due to reduced steric hindrance and enhanced molecular flexibility for target engagement [1].

Experimental Data and Efficacy

Quantitative Assessment of Anti-inflammatory Activity

This compound demonstrates dose-dependent efficacy across multiple inflammatory parameters in experimental models. The compound's potency has been quantitatively established through precise IC50 determinations and comparative analyses with other iridoid compounds [1].

Table 1: Comparative Inhibitory Potency of Iridoids in YPL-001

Iridoid Compound IC50 for MUC5AC Secretion NF-κB Inhibition PKCδ Specificity
This compound (Iridoid 2) 7.1 μM Strong inhibition Specific inhibition
Piscroside C (Iridoid 1) 9.9 μM Strong inhibition Not specified
Picroside II (Iridoid 4) 11.5 μM Strong inhibition Not specified
Isovanillyl catalpol (Iridoid 3) Not specified Moderate inhibition Not specified
6-O-veratroyl catalpol (Iridoid 5) Not specified Moderate inhibition Not specified
Catalposide (Iridoid 6) Not specified Strong inhibition Not specified

The superior potency of this compound is evidenced by its lower IC50 value (7.1 μM) compared to other iridoids with reported values, confirming its status as the most active component in the YPL-001 mixture [1].

In Vivo Validation in Disease Models

The therapeutic potential of this compound has been validated in multiple animal models of respiratory inflammation, demonstrating significant efficacy in modulating disease-relevant parameters:

  • COPD Mouse Model: this compound effectively reduced lung inflammation by suppressing PKCδ activation and mucus overproduction in vivo [1] [2].
  • OVA-Induced Asthma Model: this compound significantly inhibited increases in total IgE, IL-4, and IL-13 in plasma and bronchoalveolar lavage fluid [3].
  • Airway Hyperresponsiveness: this compound effectively suppressed airway hyperreactivity in OVA-induced asthmatic mice [3].
  • Inflammatory Cell Infiltration: this compound treatment reduced eosinophilia and mucus hypersecretion in allergic asthma models [3].

The efficacy of this compound in these experimental models was comparable to montelukast, a currently available anti-asthmatic drug, highlighting its promising therapeutic potential [3].

Table 2: In Vivo Efficacy of this compound in Respiratory Inflammation Models

Disease Model Key Parameters Assessed Treatment Effects
COPD Mouse Model Lung inflammation, PKCδ activation, mucus production Significant reduction in all parameters
OVA-Induced Asthma Total IgE, IL-4, IL-13 in plasma and BALF Significant inhibition of increases
Airway Hyperresponsiveness Airway resistance to methacholine Effective suppression
Allergic Inflammation Eosinophilia, mucus hypersecretion Significant reduction
Broad-Spectrum Anti-inflammatory Activity

Beyond its specific effects on PKCδ-mediated pathways, this compound demonstrates broad-spectrum activity against multiple airway stimulants. Research indicates that this compound exhibits anti-inflammatory effects against a wide range of inflammatory inducters in NCI-H292 human lung epithelial cells, suggesting its mechanism extends beyond singular pathway inhibition to modulate convergent inflammatory signaling events [1] [2]. This broad activity profile enhances its therapeutic potential for complex inflammatory conditions like COPD, which typically involve multiple triggering factors and redundant inflammatory pathways.

Experimental Methods and Protocols

In Vitro Assessment Methodologies
5.1.1 Cell Culture and Treatment

NCI-H292 human pulmonary mucoepidermoid carcinoma cells serve as a standard experimental model for investigating airway inflammation mechanisms due to their relevance to human airway epithelium [1]. These cells readily produce mucus proteins such as MUC5AC and respond to various stimuli that mimic inflammatory conditions in human airways.

Standard experimental protocol:

  • Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, HEPES, penicillin, and streptomycin at 37°C in 5% CO₂
  • Stimulate cells with TNF-α (10 ng/mL) or PMA (10-100 nM) to induce inflammatory responses
  • Pre-treat or co-treat with this compound (typically 1-100 μM concentration range) to assess inhibitory effects
  • Incubate for 6-24 hours depending on measured parameters
  • Collect cell supernatants for protein analysis and cell lysates for RNA or protein extraction [1]
5.1.2 NF-κB Luciferase Reporter Assay

NF-κB transcriptional activity measurement provides crucial information about pathway inhibition:

  • Transfect HEK293T or relevant cells with NF-κB luciferase reporter construct
  • Stimulate with TNF-α (10 ng/mL) with or without this compound pre-treatment
  • Incubate for 6-8 hours to allow transcriptional response
  • Lyse cells and measure luciferase activity using standard assay systems
  • Normalize results to co-transfected control reporter (e.g., Renilla luciferase) [1]
5.1.3 MUC5AC Quantification Methods

MUC5AC secretion assessment employs multiple complementary approaches:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measure MUC5AC protein levels in cell culture supernatants using commercial or custom ELISA kits
  • Quantitative PCR (qPCR): Assess MUC5AC gene expression using RNA extracted from cell lysates with appropriate primers and normalization to housekeeping genes
  • Immunofluorescence Staining: Visualize MUC5AC production in cells grown on chamber slides using specific antibodies and fluorescence microscopy [1]
In Vivo Experimental Models
5.2.1 COPD Mouse Model

Cigarette smoke (CS) and lipopolysaccharide (LPS) exposure represents a well-established model for COPD-like inflammation:

  • Expose mice to cigarette smoke (typically 3-5 cigarettes per day for 3-5 days weekly)
  • Administer LPS intranasally (1-5 μg in 30-50 μL saline) to enhance inflammatory response
  • Treat with this compound (dose range 10-50 mg/kg) via oral gavage or intraperitoneal injection
  • Continue treatment regimen for 2-8 weeks depending on experimental design
  • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counting and cytokine measurement
  • Process lung tissue for histological analysis (H&E staining, AB-PAS staining for mucus) [1] [5]
5.2.2 OVA-Induced Allergic Asthma Model

Ovalbumin (OVA) sensitization and challenge models allergic airway inflammation:

  • Sensitize mice by intraperitoneal injection of OVA (10-20 μg) adsorbed to aluminum hydroxide adjuvant on day 0 and 7
  • Challenge mice with OVA (1-5% aerosol) for 20-30 minutes from day 14 for 3-7 consecutive days
  • Administer this compound (dose range 10-50 mg/kg) during challenge period or prophylactically
  • Assess airway hyperresponsiveness to methacholine using invasive or non-invasive methods
  • Measure serum IgE levels and cytokine production in BALF
  • Quantify inflammatory cell infiltration in lung tissue sections [3]

The following diagram illustrates the key experimental workflows for evaluating this compound's efficacy:

G InVitro InVitro CellCulture Cell Culture (NCI-H292) InVitro->CellCulture Stimulation Inflammatory Stimulation (TNF-α, PMA) CellCulture->Stimulation Treatment This compound Treatment (1-100 μM) Stimulation->Treatment Analysis Analysis (ELISA, qPCR, Luciferase) Treatment->Analysis InVivo InVivo AnimalModel Animal Models (COPD, Asthma) InVivo->AnimalModel Dosing This compound Administration (10-50 mg/kg) AnimalModel->Dosing TissueCollection Tissue Collection (BALF, Lung) Dosing->TissueCollection Assessment Pathology Assessment (Histology, Cytokines) TissueCollection->Assessment

Experimental workflows for evaluating this compound activity in vitro and in vivo.

Analytical and Biochemical Assays
5.3.1 Protein Kinase C Activity Assessment

PKCδ phosphorylation analysis employs standard molecular techniques:

  • Western Blotting: Separate proteins from cell lysates by SDS-PAGE, transfer to membranes, and probe with phospho-specific PKCδ antibodies
  • Immunoprecipitation: Isolate specific PKC isoforms from complex mixtures for activity measurements
  • Kinase Activity Assays: Measure catalytic activity using specific peptide substrates in in vitro kinase reactions [1]
5.3.2 Cytokine and Chemokine Measurement

Inflammatory mediator quantification utilizes multiple approaches:

  • ELISA: Commercial kits for IL-6, IL-8, TNF-α, IL-1β according to manufacturer protocols
  • Multiplex Immunoassays: Simultaneous measurement of multiple cytokines in small sample volumes
  • qPCR Analysis: Gene expression profiling of inflammatory mediators with appropriate normalization [1] [5]

Therapeutic Potential and Drug Development

Current Development Status

This compound, as a primary active component of YPL-001, has advanced through significant stages of drug development. The mixture YPL-001 has completed clinical trial phase 2a as a natural drug for COPD treatment, representing a promising milestone in its translational pathway [1] [2]. This advancement underscores the therapeutic potential of this compound-containing formulations for respiratory inflammatory disorders.

The developmental trajectory of this compound-based therapeutics builds upon:

  • Established traditional use of source plants in Korean and Chinese medicine for pulmonary conditions
  • Substantial preclinical validation of efficacy in relevant disease models
  • Identification of specific molecular mechanisms and cellular targets
  • Advancement through early-phase clinical trials in human subjects
Pharmacokinetic Considerations

The drug metabolism profile of this compound has been characterized, revealing extensive biotransformation that influences its pharmacokinetic behavior. This compound undergoes comprehensive metabolism in human hepatocytes through three primary metabolic pathways:

  • Glucuronidation: Formation of this compound glucuronides (M1, M2) catalyzed by UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 enzymes
  • Sulfation: Formation of this compound sulfate (M3) catalyzed primarily by SULT1A1
  • O-methylation: Conversion to picroside II (M4) and isovanilloylcatalpol (M5) [7]

These metabolic transformations contribute to this compound's pharmacokinetic characteristics observed in preclinical models:

  • Short elimination half-life (12.2-16.6 minutes in rats)
  • High systemic clearance (56.7-86.2 mL/min/kg in rats)
  • Low oral bioavailability (<0.5% in rats) [7]

The extensive first-pass metabolism and rapid systemic clearance present formulation challenges that may require advanced delivery strategies or structural optimization to improve pharmacokinetic performance for clinical application.

Potential Therapeutic Applications

Based on its mechanism of action and efficacy data, this compound demonstrates potential for multiple therapeutic applications:

  • Chronic Obstructive Pulmonary Disease (COPD): Primary indication supported by strong preclinical data and phase 2a clinical trials of YPL-001
  • Allergic Asthma: Demonstrated efficacy in OVA-induced models with reduction of IgE, IL-4, IL-13, and eosinophil infiltration [3]
  • Other Inflammatory Lung Conditions: Potential application in cystic fibrosis, acute lung injury, and other neutrophilic inflammatory conditions
  • Cardiovascular Applications: Emerging evidence suggests certain iridoid glycosides from Veronica species demonstrate efficacy in heart failure models, though this compound-specific data in this area requires further investigation [8]

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for inflammatory respiratory conditions, with a clearly defined mechanism of action centered on PKCδ inhibition and subsequent modulation of NF-κB and EGR-1 signaling pathways. Its superior efficacy among related iridoid compounds, established through comprehensive comparative studies, highlights its significance as the primary active component of YPL-001.

The transition from natural product to therapeutic agent faces several considerations that warrant further investigation:

  • Formulation Strategies: Addressing pharmacokinetic limitations through advanced delivery systems or prodrug approaches
  • Structural Optimization: Potential medicinal chemistry efforts to enhance potency, metabolic stability, and bioavailability while retaining target specificity
  • Combination Therapies: Potential synergistic effects with existing anti-inflammatory agents or bronchodilators
  • Expanded Indications: Exploration of potential efficacy in other inflammatory conditions beyond respiratory diseases

Future research directions should prioritize:

  • Detailed structural biology studies to characterize the this compound-PKCδ interaction
  • Investigation of potential effects on additional inflammatory signaling pathways
  • Development of optimized analogs with improved pharmaceutical properties
  • Exploration of potential applications in other inflammatory disease contexts

The cumulative evidence from traditional use, preclinical studies, and early clinical development positions this compound as a significant natural product with substantial potential for advancement as a therapeutic agent for inflammatory respiratory diseases, particularly COPD and asthma.

References

Comprehensive Technical Guide to Verproside Research: Mechanisms, Protocols, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Verproside is a catalpol-derived iridoid glycoside that has emerged as a promising natural product for treating inflammatory respiratory diseases, particularly asthma and COPD. This compound is primarily isolated from plants of the Pseudolysimachion genus (formerly classified under Veronica), including P. rotundum var. subintegrum, P. longifolium, and other related species [1] [2]. Traditional medicine in Korea and China has extensively used these plants for centuries to treat pulmonary conditions such as bronchitis, cough, and asthma [1] [2]. This compound represents one of the six major iridoid glycosides that constitute YPL-001, a natural drug candidate developed by Yungjin Pharm. Co., Ltd. that has successfully completed Clinical Trial Phase 2a for COPD treatment [1]. The chemical structure of this compound features characteristic iridoid glycoside properties with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which appear critical to its enhanced biological activity compared to other related iridoids [1].

The therapeutic potential of this compound addresses a significant unmet medical need in respiratory medicine. Chronic obstructive pulmonary disease (COPD) is projected to become the third-leading cause of death worldwide by 2030, creating an urgent need for safer therapeutic alternatives [1]. While current standard treatments involving bronchodilators and inhaled corticosteroids (ICS) provide symptomatic relief, they are associated with significant adverse effects, including osteoporosis and increased pneumonia risk [3]. This compound offers a promising natural alternative with a potentially superior safety profile and multi-targeted mechanism of action that addresses the complex pathophysiology of inflammatory airway diseases [1] [3].

Mechanisms of Action

Primary Molecular Targets and Signaling Pathways

This compound exerts its anti-inflammatory effects through multi-targeted mechanisms that primarily involve suppression of key signaling pathways central to asthma and COPD pathogenesis:

  • TNF-α/NF-κB Pathway Inhibition: this compound significantly reduces TNF-α-induced MUC5AC expression by interfering with the formation of the TNFR1 signaling complex (TNF-RSC), the most upstream event in TNF-α signaling [4] [3]. Molecular docking studies reveal that this compound binds between the TRADD and TRAF2 subunits, disrupting their interaction and subsequent recruitment of downstream signaling components [4]. This disruption prevents the activation of the IKK complex (IKKα, IKKβ, NEMO/IKKγ), consequently inhibiting IκBα phosphorylation and degradation, NF-κB nuclear translocation, and ultimately the transcription of pro-inflammatory genes including MUC5AC [4] [3].

  • PKCδ/EGR-1 Pathway Suppression: this compound specifically inhibits PKCδ phosphorylation without affecting other PKC isozymes, thereby blocking the PMA/PKCδ/ERK1/2/EGR-1 signaling cascade [1]. This pathway plays a crucial role in regulating IL-6 and IL-8 expression in airway inflammation, and its inhibition represents a distinct mechanism from the TNF-α/NF-κB pathway blockade [1]. The specificity for PKCδ highlights this compound's targeted approach to inflammatory pathway intervention.

  • Mucin Production Regulation: Through its actions on both TNF-α/NF-κB and PKCδ signaling, this compound significantly reduces MUC5AC overexpression, a major mucin protein responsible for mucus hypersecretion in COPD and asthma [1] [4] [3]. This anti-mucin effect is particularly relevant given that mucus hypersecretion contributes substantially to airflow obstruction and disease morbidity in chronic respiratory conditions.

Table 1: Anti-inflammatory Efficacy of this compound in Experimental Models

Experimental Model Target Effect Potency Citation
NCI-H292 cells TNF-α-induced MUC5AC Inhibition of secretion IC₅₀ = 7.1 μM [1]
NCI-H292 cells PMA-induced IL-6/IL-8 Suppression of expression Significant reduction [1]
HEK293T cells NF-κB transcriptional activity Inhibition of activation ~70% suppression [1]
COPD mouse model Lung inflammation Reduction of inflammatory cells Significant suppression [1]
OVA-induced asthma mouse model Airway hyperresponsiveness Reduced Penh value Comparable to montelukast [2]
Pathway Visualization

G cluster_tnf TNF-α/NF-κB Pathway cluster_pkc PMA/PKCδ/EGR-1 Pathway cluster_nucleus cluster_nucleus2 TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TNF_RSC TNF-RSC Complex (TRADD, TRAF2, RIP1, TAK1) TNFR1->TNF_RSC IKK IKK Complex (IKKα, IKKβ, NEMO) TNF_RSC->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Sequestered in cytoplasm NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nuclear translocation Nucleus1 Nucleus NFkB_active->Nucleus1 MUC5AC1 MUC5AC Gene Expression Nucleus1->MUC5AC1 PMA PMA PKCd PKCδ PMA->PKCd ERK ERK1/2 PKCd->ERK EGR1 EGR-1 ERK->EGR1 Nucleus2 Nucleus EGR1->Nucleus2 IL6_IL8 IL-6, IL-8 Gene Expression Nucleus2->IL6_IL8 NuclearContent1 Gene Transcription Regulation NuclearContent2 Gene Transcription Regulation This compound This compound This compound->TNF_RSC Inhibits formation This compound->PKCd Selectively inhibits phosphorylation

Diagram 1: this compound inhibits both TNF-α/NF-κB and PKCδ/EGR-1 pathways at key upstream points.

Experimental Protocols

In Vitro Methodologies

Cell-based assays form the foundation of this compound research and provide critical insights into its molecular mechanisms:

  • Cell Culture and Treatment: The human pulmonary mucoepidermoid carcinoma cell line NCI-H292 serves as the primary in vitro model due to its ability to produce mucus proteins (including MUC5AC) and respond to inflammatory stimuli in a manner similar to human airway epithelial cells [1] [4]. Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [3]. For experimental treatments, cells are pretreated with this compound (usually at concentrations ranging from 1-100 μM) or vehicle control for 1-2 hours before stimulation with TNF-α (10-20 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10-100 nM) for varying time periods depending on the specific readout [1] [4].

  • MUC5AC Quantification: MUC5AC protein levels are measured using enzyme-linked immunosorbent assay (ELISA) [1] [4]. Briefly, cells are cultured in 24-well plates, treated according to experimental design, and culture supernatants are collected. Monoclonal antibodies against MUC5AC (e.g., Thermo Scientific MS145-PUAB) are used for capture and detection according to standard ELISA protocols [4]. For MUC5AC mRNA analysis, total RNA is extracted using TRIzol reagent, reverse-transcribed into cDNA, and quantified by real-time PCR with specific primers [4]. The comparative Cₜ (ΔΔCₜ) method is used to calculate relative expression levels normalized to housekeeping genes such as GAPDH or β-actin [4].

  • NF-κB Transcriptional Activity Assay: NF-κB activation is assessed using a luciferase reporter system [1]. HEK293T or NCI-H292 cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB-responsive elements. After transfection (24-48 hours), cells are treated with this compound followed by TNF-α stimulation. Luciferase activity is measured using a commercial kit (e.g., Dual-Luciferase Reporter Assay System, Promega) and normalized to co-transfected Renilla luciferase control [1].

  • Western Blot Analysis: Protein expression and phosphorylation are analyzed by western blotting [4] [3]. Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Equal amounts of protein (20-40 μg) are separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat milk, and incubated with primary antibodies overnight at 4°C [3]. Key antibodies include: anti-IKKα/β, anti-phospho-IKKα/β, anti-IκBα, anti-phospho-IκBα, anti-TAK1, anti-phospho-TAK1, anti-PKCδ, anti-phospho-PKCδ, and appropriate HRP-conjugated secondary antibodies [1] [3]. Protein bands are visualized using enhanced chemiluminescence substrate and quantified by densitometry [3].

Table 2: Key Experimental Assays for this compound Research

Assay Type Cell Line/Model Key Stimuli Readout Parameters Reference Method
MUC5AC secretion NCI-H292 TNF-α (10-20 ng/mL) ELISA measurement [1] [4]
Gene expression NCI-H292 TNF-α, PMA qRT-PCR for MUC5AC, IL-6, IL-8 [1]
NF-κB activity HEK293T, NCI-H292 TNF-α Luciferase reporter assay [1]
Protein phosphorylation NCI-H292 TNF-α, PMA Western blot for p-IKK, p-IκB, p-PKCδ [1] [3]
Pathway specificity NCI-H292 Various stimulants Inflammatory gene array [1]
In Vivo Methodologies

Animal models of respiratory disease provide critical preclinical evidence for this compound's therapeutic efficacy:

  • COPD Mouse Model: The cigarette smoke (CS)-induced model is widely used to mimic human COPD [1]. Mice (typically C57BL/6 strain, 6-8 weeks old) are exposed to cigarette smoke from commercial cigarettes (e.g., 3R4F reference cigarettes from the University of Kentucky) using a whole-body exposure system. A standard protocol involves exposure to 5-10 cigarettes per day, 5 days per week, for 8-12 weeks [1]. This compound is administered daily via oral gavage or intraperitoneal injection at doses ranging from 1-10 mg/kg, starting either concurrently with smoke exposure or after established disease. Bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell counting and cytokine measurement, while lung tissues are processed for histological analysis (H&E staining for inflammation, PAS staining for goblet cell hyperplasia, and immunohistochemistry for specific protein targets) [1].

  • OVA-Induced Asthma Model: This model evaluates this compound's effects on allergic airway inflammation [2]. Mice are sensitized by intraperitoneal injection of ovalbumin (OVA, 20 μg) adsorbed to aluminum hydroxide (2 mg) on days 0 and 7, followed by airway challenges with OVA (1-5% w/v in saline) for 20 minutes using a nebulizer on days 14-16 [2]. This compound (typically 1-10 mg/kg) or reference drug (montelukast, 10 mg/kg) is administered 1 hour before each OVA challenge. Airway hyperresponsiveness (AHR) is measured 24 hours after the final challenge using unrestrained whole-body plethysmography in response to increasing methacholine concentrations (3-50 mg/mL), expressed as enhanced pause (Penh) values [2]. Lung tissues and BALF are collected for analysis of inflammatory cells, cytokine levels, and histological changes.

  • Pharmacokinetic Studies: Rats are used to evaluate This compound absorption, distribution, metabolism, and excretion [5]. For intravenous administration, this compound is dissolved in saline or DMSO/saline mixture and injected via the tail vein at doses of 2, 5, and 10 mg/kg. For oral administration, this compound is suspended in 0.5% methylcellulose solution and administered by gavage at doses of 20, 50, and 100 mg/kg [5]. Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the carotid artery or retro-orbital plexus. Plasma concentrations of this compound and its metabolites (particularly isovanilloylcatalpol) are quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods [5]. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Pharmacological Profile

Pharmacokinetic Properties

Comprehensive pharmacokinetic studies in rats have revealed important characteristics of this compound's absorption and metabolism:

  • Dose-Dependent Pharmacokinetics: Following intravenous administration (2, 5, and 10 mg/kg doses), this compound exhibits nonlinear pharmacokinetics [5]. The systemic clearance (Cl) significantly decreases at the 10 mg/kg dose compared to lower doses (2 and 5 mg/kg), while the area under the curve (AUC) shows a corresponding increase. The volume of distribution at steady state (Vₛₛ) remains relatively unchanged across doses, suggesting that the nonlinearity is primarily due to saturable metabolism rather than distribution limitations [5].

  • Limited Oral Bioavailability: After oral administration (20, 50, and 100 mg/kg doses), this compound demonstrates low absolute bioavailability of only 0.3% and 0.5% for the 50 and 100 mg/kg doses, respectively [5]. The maximum concentration (Cₘₐₓ) increases nonlinearly with dose, and the extent of this compound recovered from the gastrointestinal tract at 24 hours after oral administration is minimal (0.01-0.72% across all doses) [5]. The low oral bioavailability appears attributable to significant first-pass metabolism rather than poor absorption, as evidenced by the identification of isovanilloylcatalpol as a major metabolite [5].

  • Metabolism and Excretion: this compound undergoes extensive hepatic metabolism to form isovanilloylcatalpol as its primary metabolite [5]. The urinary excretion of unchanged this compound is low for both intravenous (3.3-6.2% of dose) and oral (0.01-0.04% of dose) administrations, indicating extensive metabolic clearance [5]. The saturable metabolism observed at higher doses suggests that this compound may follow Michaelis-Menten elimination kinetics, which could have implications for dosing regimen design in clinical applications.

Preclinical Efficacy Data

This compound has demonstrated robust efficacy across multiple preclinical models of respiratory disease:

  • Anti-inflammatory Effects: In the COPD mouse model, this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction [1]. Histological analyses show marked decreases in inflammatory cell infiltration and goblet cell hyperplasia following this compound treatment [1]. Comparative studies with the six iridoids in YPL-001 have identified this compound as the most potent inhibitor of TNF-induced MUC5AC secretion, with an IC₅₀ value of 7.1 μM compared to 9.9 μM for piscroside C and 11.5 μM for picroside II [1].

  • Anti-asthmatic Activity: In the OVA-induced asthma model, this compound significantly reduces airway hyperresponsiveness to methacholine, as evidenced by decreased Penh values comparable to the positive control montelukast (a clinically used anti-asthmatic drug) [2]. Additionally, this compound treatment suppresses OVA-induced elevations in total IgE levels, eosinophil counts in BALF, and Th2 cytokine production (IL-4, IL-5, IL-13) [2]. These multi-faceted effects on key asthma parameters highlight this compound's potential as a comprehensive therapeutic agent for allergic asthma.

Research Status and Future Directions

This compound is a key component of YPL-001, a standardized natural product mixture that has completed Phase 2a clinical trials for COPD treatment (ClinicalTrials.gov Identifier: NCT02272634) [1] [3]. While clinical results have not been published in peer-reviewed literature, the completion of this trial stage represents a significant milestone in this compound's development pathway. Current research continues to optimize this compound's pharmaceutical properties, particularly addressing its pharmacokinetic limitations through formulation strategies such as phospholipid complexes, nanoemulsions, or prodrug approaches to enhance oral bioavailability [5].

References

Mechanisms of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Verproside exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma [1] [2].

  • Inhibition of Airway Inflammation: Research identifies this compound as the most active component in the natural drug candidate YPL-001, a mixture of six iridoids. It most strongly suppresses the production of inflammatory markers (IL-6, IL-8) and the mucin MUC5AC in human lung epithelial cells (NCI-H292) [1].
  • Modulation of Signaling Pathways: this compound's anti-inflammatory action is achieved through a dual mechanism:
    • Suppression of the TNF/NF-κB pathway: This reduces the expression of MUC5AC, a major constituent of mucus that is overproduced in COPD airways [1].
    • Suppression of the PMA/PKCδ/EGR-1 pathway: This reduces the expression of IL-6 and IL-8. This compound specifically inhibits the phosphorylation (activation) of the PKCδ enzyme [1].
  • In Vivo Efficacy: Studies in a COPD mouse model confirm that this compound effectively reduces lung inflammation and mucus overproduction by suppressing PKCδ activation [1].

The following diagram illustrates the two primary inflammatory pathways inhibited by this compound:

G TNF TNF Stimulus NFkB NF-κB Activation TNF->NFkB PMA PMA Stimulus PKCd PKCδ Activation PMA->PKCd EGR1 EGR-1 Activation PKCd->EGR1 MUC5AC MUC5AC Overproduction NFkB->MUC5AC Inflammation Airway Inflammation NFkB->Inflammation IL6_IL8 IL-6, IL-8 Expression EGR1->IL6_IL8 EGR1->Inflammation IL6_IL8->Inflammation MUC5AC->Inflammation This compound This compound This compound->PKCd This compound->NFkB

Figure 1: this compound inhibits PKCδ and NF-κB pathways to reduce inflammation.

Key Quantitative Data of this compound's Activity

The table below summarizes critical quantitative data from experimental studies on this compound.

Parameter Value / Result Experimental Context
IC₅₀ for MUC5AC Secretion 7.1 µM [1] TNF-stimulated NCI-H292 human lung cells [1]
Anti-inflammatory Pathway Inhibition Suppresses TNF/NF-κB & PMA/PKCδ/EGR-1 [1] In vitro (NCI-H292) & in vivo (COPD mouse model) [1]
Systemic Clearance (IV) 56.7 - 86.2 mL/min/kg [3] Rat, dose 2-10 mg/kg [3]
Elimination Half-life (IV) 12.2 - 16.6 min [3] Rat, dose 2-10 mg/kg [3]
Absolute Oral Bioavailability (F) 0.3 - 0.5% [3] Rat, dose 50-100 mg/kg [3]
Major Metabolites Identified Glucuronide & sulfate conjugates; Picroside II (M4); Isovanilloylcatalpol (M5) [2] Human hepatocytes & liver S9 fractions [2]
Key Metabolizing Enzymes (Human) UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10; SULT1A1 [2] cDNA-expressed UGT/SULT enzymes & microsomes [2]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies.

In Vitro Anti-inflammatory Activity in Airway Cells

This protocol assesses the effect of this compound on inflammatory markers in a human lung epithelial cell line [1].

  • Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells.
  • Cell Culture: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a 5% CO₂ incubator at 37°C [1].
  • Treatment:
    • Pre-treat cells with this compound (e.g., 1-100 µM) or vehicle control for a specified time (e.g., 1 hour).
    • Stimulate cells with an inflammatory agent: TNF (e.g., 10 ng/mL) to induce the NF-κB/MUC5AC pathway or PMA (e.g., 10 nM) to induce the PKCδ/EGR-1/IL-6/IL-8 pathway [1].
  • Analysis:
    • qPCR: Extract total RNA and perform quantitative PCR to measure mRNA levels of MUC5AC, IL-6, and IL-8 [1].
    • ELISA: Collect cell culture supernatants to quantify the secretion of MUC5AC, IL-6, and IL-8 proteins using commercial ELISA kits [1].
    • Luciferase Reporter Assay: Transfert cells with an NF-κB-responsive luciferase reporter plasmid. After treatment with this compound and TNF, measure luciferase activity to determine NF-κB transcriptional activity [1].
In Vivo Efficacy in a COPD Mouse Model

This protocol evaluates the therapeutic potential of this compound in a live animal model of COPD [1].

  • COPD Model Induction: Mice are exposed to cigarette smoke (e.g., 3R4F research cigarettes) for a set period daily (e.g., 1 hour) over several weeks (e.g., 8-12 weeks) to induce COPD-like inflammation and mucus hypersecretion [1].
  • Drug Administration: Administer this compound (dosage and route, e.g., intravenous or oral gavage) to the mice during or after the smoke-induction period. Include control groups (vehicle-only) and a positive control group if applicable.
  • Tissue Collection & Analysis: After sacrifice, collect lung tissue for analysis [1].
    • Bronchoalveolar Lavage Fluid (BALF): Analyze inflammatory cell counts (macrophages, neutrophils, lymphocytes).
    • Histopathology: Fix lung sections in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory infiltration and with Periodic Acid-Schiff (PAS) to quantify mucus-producing goblet cells.
    • Protein Analysis: Homogenize lung tissue and use Western blotting to measure the phosphorylation levels of PKCδ and expression of EGR-1.
In Vitro Metabolism in Human Liver Preparations

This protocol identifies metabolites and characterizes the enzymes responsible for this compound metabolism [2].

  • Incubation System:
    • Human Hepatocytes: Incubate this compound (e.g., 50 µM) with cryopreserved human hepatocytes in suspension for up to 2 hours [2].
    • Enzyme Supersomes: Incubate this compound with individual cDNA-expressed human UGT or SULT enzymes in the presence of co-factors [2].
  • Co-factors:
    • Glucuronidation: Include UDP-glucuronic acid (UDPGA) in the incubation mixture [2].
    • Sulfation: Include 3'-phosphoadenosine-5'-phosphosulfate (PAPS) [2].
  • Sample Analysis:
    • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Terminate the reaction with ice-cold acetonitrile. Analyze the supernatant using LC-HRMS to separate and identify this compound metabolites based on accurate mass and characteristic product ions [2].
    • Enzyme Kinetics: Determine kinetic parameters (Kₘ, Vₘₐₓ) for metabolite formation by varying the concentration of this compound in incubations with specific UGT or SULT enzymes [2].

Pharmacokinetics and Metabolism

This compound displays challenging pharmacokinetic properties that must be considered for its drug development [3] [2].

  • Extensive and Rapid Metabolism: this compound has low systemic exposure after oral administration, with absolute oral bioavailability of only 0.3-0.5% in rats. This is attributed to extensive first-pass metabolism. It is metabolized into nine primary metabolites in human hepatocytes via glucuronidation, sulfation, and O-methylation [2]. The metabolic pathway is complex, as shown below.

G This compound This compound M1_M2 This compound Glucuronides (M1, M2) This compound->M1_M2 UGTs M3 This compound Sulfate (M3) This compound->M3 SULT1A1 M4 Picroside II (M4) This compound->M4 O-Methylation M5 Isovanilloylcatalpol (M5) This compound->M5 O-Methylation M6 M4 Glucuronide (M6) M4->M6 UGTs M8 M4 Sulfate (M8) M4->M8 SULTs M7 M5 Glucuronide (M7) M5->M7 UGTs M9 M5 Sulfate (M9) M5->M9 SULT1A1

Figure 2: Major metabolic pathways of this compound in human hepatocytes. UGTs: UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 [2].

  • Key Metabolizing Enzymes: Glucuronidation is catalyzed by UGT1A1 and UGT1A9 (expressed in liver) and UGT1A7, UGT1A8, UGT1A10 (expressed in gastrointestinal tract), leading to high intrinsic clearance in intestinal microsomes. Sulfation of this compound and its metabolite isovanilloylcatalpol is primarily catalyzed by SULT1A1 [2].
  • Potential for Drug-Drug Interactions: Due to its metabolism by multiple UGT and SULT enzymes, the pharmacokinetics of this compound may be susceptible to interactions with co-administered drugs that inhibit or induce these enzymes [2].

Conclusion and Research Implications

This compound is a potent natural compound with a well-defined mechanism for combating airway inflammation by targeting PKCδ and its downstream pathways. However, its therapeutic potential is challenged by extensive metabolism and poor oral bioavailability.

Future research should focus on:

  • Prodrug Strategies: Designing prodrugs to improve oral absorption and reduce first-pass metabolism.
  • Formulation Development: Exploring advanced formulations (e.g., nanoparticles, inhalers) to enhance delivery to the target site and systemic stability.
  • Metabolic Stability Optimization: Conducting structure-activity relationship (SAR) studies to identify or synthesize analogs that retain potent activity but exhibit improved metabolic stability.

References

Active Ingredients of YPL-001

Author: Smolecule Technical Support Team. Date: February 2026

YPL-001 is a standardized mixture of six primary iridoid glycosides isolated from the plant. The table below summarizes these active compounds and key findings on their activity.

Iridoid Compound Key Findings and Relative Potency
Verproside Most potent anti-inflammatory effect; lowest IC50 (7.1 μM) for MUC5AC inhibition; specifically inhibits PKCδ activation [1] [2] [3].
Piscroside C Effective inhibitor of TNF-α/NF-κB pathway; suppresses PKCδ activity; higher IC50 (9.9 μM) than this compound [2] [3] [4].
Picroside II Shows prominent inhibitory effects on MUC5AC production [2] [3].
Catalposide Shows inhibitory effects on NF-κB activity and MUC5AC production [2] [3].
Isovanillyl Catalpol Weaker efficacy in suppressing NF-κB activity compared to others [2] [3].
6-O-veratroyl Catalpol Weaker efficacy in suppressing NF-κB activity compared to others [2] [3].

YPL-001 is described as a methanol extract of the plant, and the six iridoids listed were selected as high-content constituents to form the drug candidate mixture [2] [3]. Another analysis identified eight active compounds, listing this compound along with others like picroside II, catalposide, minecoside, verminoside, isovanillylcatalpol, and catalpol [5].

Mechanism of Action of this compound

This compound, the most active component, exerts anti-inflammatory effects through a primary mechanism of inhibiting the protein kinase C delta (PKCδ) enzyme, impacting two key downstream pathways.

G Stimulus Inflammatory Stimulus (TNF-α, PMA, CSE) PKCd PKCδ Activation Stimulus->PKCd NFkB NF-κB Pathway PKCd->NFkB EGR1 EGR-1 Pathway PKCd->EGR1 Response Inflammatory Response (IL-6, IL-8, MUC5AC) NFkB->Response EGR1->Response This compound This compound This compound->PKCd Inhibits

The diagram shows this compound's primary molecular target (PKCδ) and the subsequent pathways it influences. The effects of this inhibition have been confirmed in both human lung epithelial cells and in vivo mouse models of COPD [1] [3].

YPL-001 as a whole has broader, multi-target effects [5] [6] [7]:

  • Anti-inflammatory: Suppresses NF-κB transcriptional activity by blocking p65 acetylation and increasing HDAC2 activity.
  • Anti-oxidative: Activates the Nrf2 pathway, upregulating antioxidant genes like NQO1 and HMOX1.
  • Anti-apoptotic: Reduces cigarette smoke extract (CSE)-induced lung cell death.

Key Experimental Models and Protocols

The primary data on YPL-001 and this compound comes from well-established in vitro and in vivo models of inflammatory lung disease.

1. In Vitro Models for MUC5AC and Cytokine Measurement

  • Cell Line: NCI-H292 human lung epithelial cells are widely used [1] [2] [3].
  • Stimulation: Cells are stimulated with TNF-α or PMA to induce inflammation [1] [2] [3].
  • Intervention: Test compounds are applied to the cells to assess their effects [2].
  • Key Assays:
    • ELISA: Measures the secretion of MUC5AC mucin and cytokines like IL-6 and IL-8 into the culture supernatant [2] [3].
    • qPCR: Quantifies the mRNA expression levels of MUC5AC, IL-6, and IL-8 [2] [3].
    • Luciferase Reporter Assay: Used to measure NF-κB transcriptional activity [2] [3].
    • Western Blot: Analyzes protein phosphorylation and levels of key signaling molecules [1] [3].

2. In Vivo Model for COPD Efficacy

  • Animal Model: A cigarette smoke (CS) or cigarette smoke extract (CSE)-induced COPD mouse model is employed [5] [6].
  • Intervention: YPL-001 or this compound is administered to the animals [5] [3].
  • Key Assessments:
    • Reductions in lung inflammation and inflammatory cell infiltrate [5] [3].
    • Decrease in mucus overproduction in the airways [3].
    • Suppression of emphysematous changes and apoptosis in lung tissue [5] [6].

The search results indicate that YPL-001 has completed a Phase 2a clinical trial (NCT02272634) [5] [6], but detailed clinical data and protocols were not available in the current results.

References

Mechanism of Action: Targeted Inhibition of PKCδ

Author: Smolecule Technical Support Team. Date: February 2026

Verproside exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the phosphorylation and activation of PKCδ. This action disrupts two key pro-inflammatory signaling pathways in human lung epithelial cells (NCI-H292) [1] [2].

The following diagram summarizes this core mechanism and the downstream pathways affected by this compound.

G TNF TNF NFkB NF-κB TNF->NFkB PMA PMA PKCd PKCδ PMA->PKCd PKCd->NFkB EGR1 EGR-1 PKCd->EGR1 MUC5AC MUC5AC (Mucus Hypersecretion) NFkB->MUC5AC IL6_IL8 IL-6, IL-8 (Inflammation) EGR1->IL6_IL8 This compound This compound Inhib Inhibits Phosphorylation This compound->Inhib Inhib->PKCd

Core mechanistic pathway of this compound in COPD. It specifically inhibits PKCδ activation, thereby suppressing downstream NF-κB and EGR-1 mediated inflammatory responses.

Quantitative Efficacy Data

The potency of this compound was quantitatively compared to the other five iridoids in YPL-001. The data below, derived from assays on NCI-H292 cells, highlights its superior efficacy [1] [2].

Table 1: Comparative Inhibitory Efficacy (IC₅₀) of Iridoids in YPL-001 on TNF-Induced MUC5AC Secretion in NCI-H292 Cells

Iridoid Number Name IC₅₀ (μM) Relative Potency
Iridoid 2 This compound 7.1 Most Potent
Iridoid 1 Piscroside C 9.9 High
Iridoid 4 Picroside II 11.5 High
Iridoid 6 Catalposide Data not fully specified Moderate
Iridoid 3 Isovanillyl Catalpol Data not fully specified Weaker
Iridoid 5 6-O-veratroyl Catalpol Data not fully specified Weaker

Table 2: Summary of this compound's Anti-Inflammatory Effects Across Multiple Stimuli

Experimental Model Stimulus Key Inflammatory Marker(s) Effect of this compound
NCI-H292 Cells (in vitro) TNF MUC5AC, NF-κB activity Significant suppression [1]
NCI-H292 Cells (in vitro) PMA IL-6, IL-8, EGR-1 Significant suppression [1]
NCI-H292 Cells (in vitro) LPS, IL-1β, IL-4, IL-13 IL-6, IL-8 Broad anti-inflammatory effect [1]
COPD Mouse Model (in vivo) Cigarette smoke & LPS Lung inflammation, mucus overproduction Effective reduction [1]

Detailed Experimental Protocols

The following methodologies detail the key experiments used to elucidate this compound's mechanism of action [1] [2].

In Vitro Assessment of MUC5AC and Cytokine Secretion
  • Cell Line: Human lung epithelial NCI-H292 cells.
  • Culture Conditions: Grown in appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
  • Stimulation & Treatment: Cells were stimulated with TNF-α (10 ng/mL) or PMA (phorbol 12-myristate 13-acetate, 10-100 nM) to induce inflammation. Cells were pre-treated with various concentrations of this compound or other iridoids (1-100 µM) for 1-2 hours prior to stimulation.
  • Measurement:
    • MUC5AC Protein: Secreted MUC5AC protein in the cell culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
    • Gene Expression: mRNA levels of MUC5AC, IL-6, and IL-8 were measured using quantitative Polymerase Chain Reaction (qPCR).
    • Cell Viability: Assessed via MTT or CCK-8 assays to ensure effects were not due to cytotoxicity.
Luciferase Reporter Assay for NF-κB Activity
  • Cell Line: HEK293T cells.
  • Transfection: Cells were transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.
  • Stimulation & Treatment: Transfected cells were stimulated with TNF-α and co-treated with this compound or other iridoids.
  • Measurement: Luciferase activity was measured after 6-24 hours using a luminometer. The signal intensity directly correlates with NF-κB transcriptional activity.
Analysis of Protein Phosphorylation and Pathway Components
  • Technique: Western Blotting.
  • Cell Lysis: Stimulated and treated NCI-H292 cells were lysed to extract total protein.
  • Antibodies: Membranes were probed with specific antibodies against:
    • Phospho-PKCδ (Tyr³¹¹) and total PKCδ.
    • Phospho-PKCα/βII and other PKC isoforms to test specificity.
    • EGR-1 and other downstream targets.
  • Detection: Chemiluminescence was used to visualize and quantify protein levels, confirming the specific inhibition of PKCδ phosphorylation by this compound.
In Vivo Validation in a COPD Mouse Model
  • COPD Induction: Mice were exposed to cigarette smoke (e.g., 1 cigarette 3 times a day, 5 days a week for 4 weeks) combined with intermittent LPS instillation to induce COPD-like inflammation and mucus hypersecretion.
  • Drug Administration: this compound was administered daily via oral gavage or intraperitoneal injection at doses ranging from 1-10 mg/kg.
  • Outcome Measures:
    • Bronchoalveolar Lavage Fluid (BALF): Analyzed for total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes).
    • Lung Tissue Homogenates: Measured levels of IL-6, IL-8, and other cytokines by ELISA.
    • Histopathology: Lung sections were stained with Hematoxylin and Eosin (H&E) for general inflammation and Periodic Acid-Schiff (PAS) to quantify mucus-producing goblet cells. Immunohistochemistry was used to assess PKCδ activation in lung tissues.

Research Context and Drug Development Status

  • YPL-001: This is a multi-component natural drug candidate derived from the plant Pseudolysimachion rotundum var. subintegrum. It is a defined mixture of six iridoid glycosides, including this compound, piscroside C, and picroside II [1] [2].
  • Development Status: YPL-001 has completed a Phase 2a clinical trial as a treatment for COPD, demonstrating its progression toward clinical application [1] [2] [3].
  • Broader COPD Pathology: The pathogenesis of COPD involves other mechanisms such as oxidative stress, NLRP3 inflammasome activation, and neutrophil infiltration [4]. While the searched studies focus on PKCδ, this compound's broad anti-inflammatory effects suggest it may interact with this wider pathological network.

The evidence strongly supports this compound as a promising therapeutic candidate for COPD. Its specific targeting of the PKCδ pathway offers a novel mechanism distinct from current corticosteroids and bronchodilators.

References

Pharmacokinetic Properties of Verproside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of verproside from rat studies after intravenous (IV) and oral (PO) administration [1] [2].

Parameter Value (Intravenous) Value (Oral) Notes
Doses Studied 2, 5, 10 mg/kg 20, 50, 100 mg/kg
Systemic Clearance (Cl) 56.7 - 86.2 mL/min/kg Not applicable (N/A) High; significantly reduced at 10 mg/kg dose, suggesting saturable metabolism [1].
Volume of Distribution (Vss) Unchanged with dose N/A
Half-Life (t₁/₂) 12.2 - 16.6 min N/A Very short [3].
Area Under Curve (AUC) Significantly increased at 10 mg/kg N/A Non-linear, dose-dependent increase [1].
Cmax N/A Non-linearly increased with dose
Urinary Excretion 3.3 - 6.2% of dose 0.01 - 0.04% of dose Very low, indicating minimal renal clearance [1].
Fecal (GI Tract) Recovery N/A 0.01 - 0.72% of dose (at 24 h) Very low [1].
Absolute Oral Bioavailability (F) N/A 0.3% (50 mg/kg), 0.5% (100 mg/kg) Extremely low due to extensive first-pass metabolism [1] [2].

Metabolism and Key Metabolites

This compound undergoes extensive and complex metabolism. Studies have identified 21 metabolites in rat bile and urine, formed through several pathways [3].

The major metabolic pathways involve O-methylation, where this compound is converted to picroside II (M5) and isovanilloylcatalpol (M6). These primary metabolites are then further processed via glucuronidation and sulfation. Other pathways include direct glucuronidation or sulfation of this compound, and hydrolysis to simpler benzoic acid derivatives which are also conjugated [3]. In vitro incubations with rat hepatocytes indicated that This compound sulfate (M4) is a major metabolite [3].

verproside_metabolism This compound This compound M5 Picroside II (M5) This compound->M5 O-Methylation M6 Isovanilloylcatalpol (M6) This compound->M6 O-Methylation M4 This compound Sulfate (M4) This compound->M4 Sulfation M1_M2 This compound Glucuronides (M1, M2) This compound->M1_M2 Glucuronidation BenzoicAcids 3,4-Dihydroxybenzoic Acid (M11) etc. This compound->BenzoicAcids Hydrolysis M7 M5 Glucuronide (M7) M5->M7 Glucuronidation M9 M5 Sulfate (M9) M5->M9 Sulfation M8 M6 Glucuronide (M8) M6->M8 Glucuronidation M10 M6 Sulfate (M10) M6->M10 Sulfation

Diagram: Major Metabolic Pathways of this compound in Rats. Key pathways are O-methylation to M5/M6, and direct conjugation via sulfation/glucuronidation [3].

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature.

Protocol 1: Pharmacokinetic Study in Rats

This protocol is used to obtain the fundamental PK data presented in the first table [1].

  • 1. Animal Preparation: Use male Sprague-Dawley rats (e.g., 7–8 weeks old, 220–300 g). Fast for 12–24 hours prior to experimentation, with free access to water. Anesthetize and cannulate the carotid artery for blood sampling and the jugular vein for IV administration.
  • 2. Drug Administration & Sampling:
    • IV Group: Administer this compound (2, 5, and 10 mg/kg) via the jugular vein catheter.
    • PO Group: Administer this compound (20, 50, and 100 mg/kg) via oral gavage.
    • Blood Collection: Collect blood samples from the carotid artery at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 20, 30, 45, 60, 90, 120 min post-IV; 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240 min post-PO).
  • 3. Sample Processing: Centrifuge blood samples to obtain plasma. Add an internal standard (e.g., veratric acid) and extract this compound using organic solvents like ethyl acetate. Evaporate the organic layer and reconstitute the residue for analysis.
  • 4. LC-MS Analysis:
    • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Column: C18 column.
    • Mobile Phase: Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
    • Detection: Operate MS in selective ion monitoring (SIM) or full-scan mode for metabolite identification. Calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol 2: In Vitro Metabolism in Rat Hepatocytes

This protocol is used to identify and characterize metabolites [3].

  • 1. Hepatocyte Incubation:
    • Preparation: Isolate or purchase cryopreserved rat hepatocytes. Thaw and suspend in appropriate incubation medium (e.g., Williams' E medium).
    • Incubation: Pre-incubate hepatocyte suspension. Start the reaction by adding this compound (e.g., final concentration 20 µM). Incubate in a CO₂ incubator at 37°C for a set duration (e.g., 2 hours). Include control incubations without this compound or without cells.
    • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
  • 2. Sample Preparation: Centrifuge the terminated reaction mixture to pellet proteins. Collect the supernatant, evaporate the solvent, and reconstitute the residue in the initial mobile phase for LC-MS analysis.
  • 3. LC-HRMS Analysis:
    • Instrument: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a quadrupole-Orbitrap mass analyzer.
    • Column: Halo C18 column.
    • Mobile Phase: Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
    • Data Acquisition: Use full-scan MS and data-dependent MS/MS. Identify metabolites based on accurate mass measurements (mass error < 5 ppm) and interpretation of MS/MS fragmentation patterns. Confirm conjugates (glucuronides, sulfates) by enzymatic hydrolysis with β-glucuronidase or sulfatase.

Mechanism of Action and Research Implications

Beyond its pharmacokinetics, this compound shows a promising mechanism for treating inflammatory lung diseases. It is the most active ingredient in the drug candidate YPL-001, which has completed clinical phase 2a for COPD [4].

Research indicates it reduces airway inflammation and mucus overproduction by suppressing the TNF-α/NF-κB pathway. It acts upstream by inhibiting the formation of the TNF receptor signaling complex (TNF-RSC), specifically by potentially binding between the TRADD and TRAF2 subunits [5]. A 2023 study also identified that it specifically inhibits the phosphorylation of PKCδ, blocking its downstream pathways [4].

verproside_mechanism TNF TNF TNFR1 TNFR1 TNF->TNFR1 TNF_RSC TNF-RSC (TRADD, TRAF2, RIP1, TAK1) TNFR1->TNF_RSC TAK1 TAK1 TNF_RSC->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB (p65/p50) IKK->NFkB NFkB_N NF-κB (nucleus) NFkB->NFkB_N Nuclear Translocation MUC5AC MUC5AC Gene Expression NFkB_N->MUC5AC PKCd PMA/PKCδ EGR1 EGR-1 PKCd->EGR1 ILs IL-6 / IL-8 Expression EGR1->ILs This compound This compound This compound->TNF_RSC Inhibits This compound->PKCd Inhibits Phosphorylation

Diagram: Anti-inflammatory Mechanism of this compound. This compound inhibits the TNF-α/NF-κB pathway and PMA/PKCδ/EGR-1 pathway to reduce MUC5AC and cytokine production [4] [5].

The combination of potent anti-inflammatory activity and challenging pharmacokinetics guides future research. Strategies may focus on alternative drug delivery systems (e.g., inhalation to bypass first-pass metabolism), prodrug approaches to improve oral bioavailability, or the development of structural analogs that retain efficacy with more favorable PK properties.

Research Gaps and Future Directions

  • Human Data Translation: All summarized data is from rodent models; human pharmacokinetic and metabolic studies are needed.
  • Metabolite Activity: The biological activity and potential toxicity of this compound's 21 metabolites are largely unknown and critical for safety assessment.
  • Formulation Strategies: Research into advanced formulations is essential to overcome low bioavailability for clinical application.

References

Comprehensive Application Notes and Protocols for Verproside Intravenous Administration in Inflammatory Lung Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Verproside is a catalpol derivative iridoid glycoside isolated primarily from plants of the Pseudolysimachion genus (including P. longifolium, P. rotundum var. subintegrum) and various Veronica species [1] [2]. This natural compound has emerged as a promising therapeutic candidate for inflammatory lung diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma, due to its potent anti-inflammatory properties. As a key active component of YPL-001—a standardized mixture of six iridoids that has completed clinical trial Phase 2a for COPD treatment—this compound represents an important investigational compound for respiratory therapeutics [3] [4]. The pharmacological interest in this compound has intensified following recent discoveries that it is the most potent inhibitor of airway inflammation among the six iridoids in YPL-001, demonstrating superior activity in reducing mucus hypersecretion and inflammatory mediators in respiratory models [4] [5].

The structural characteristics of this compound contribute significantly to its biological activity. As an iridoid glycoside, it features a characteristic cyclopenta[c]pyran scaffold with two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, structural features that appear to enhance its anti-inflammatory potency compared to other related iridoids [4]. This compound's mechanism involves multi-target inhibition of key inflammatory pathways, particularly through suppression of protein kinase C delta (PKCδ) activation and downstream signaling cascades [5]. While the compound shows promising therapeutic effects, its pharmacokinetic profile presents challenges, including extensive metabolism and very low oral bioavailability (0.3-0.5%), making intravenous administration a necessary route for preclinical and potential clinical development [1] [6].

Mechanisms of Action and Signaling Pathways

Primary Anti-inflammatory Mechanisms

This compound exerts its therapeutic effects through multi-pathway inhibition of key signaling mechanisms involved in inflammatory respiratory diseases. The compound demonstrates particular potency against pathways relevant to COPD pathogenesis, which is characterized by chronic bronchitis, mucus hypersecretion, and emphysema [4]. The primary mechanism involves specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which serves as a central regulator of multiple downstream inflammatory cascades [5]. This targeted inhibition distinguishes this compound from other anti-inflammatory compounds and contributes to its favorable efficacy profile in preclinical models.

Research using human lung epithelial cells (NCI-H292) has revealed that this compound effectively suppresses inflammation triggered by diverse stimuli, including TNF-α and phorbol myristate acetate (PMA) [4]. The broad-spectrum activity against multiple stimulants suggests this compound interacts with fundamental regulatory mechanisms common to various inflammatory triggers. Specifically, this compound inhibits both the TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression, addressing two major inflammatory pathways implicated in COPD pathology [5]. This dual mechanism action is particularly valuable for therapeutic intervention in complex inflammatory conditions like COPD, where multiple pathways contribute to disease progression.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound:

Figure 1: this compound's dual inhibition of TNF-α/NF-κB and PMA/PKCδ signaling pathways in human lung epithelial cells. The compound specifically targets TNF receptor signaling complex formation and PKCδ activation to reduce mucus production (MUC5AC) and inflammatory cytokine expression (IL-6/IL-8).

Comparative Potency Among Iridoids

This compound demonstrates superior efficacy compared to other iridoid compounds in YPL-001. Systematic comparison of the six iridoids revealed that this compound (designated iridoid 2) exhibited the most potent inhibition of MUC5AC secretion, with an IC₅₀ of 7.1 μM compared to 9.9 μM for piscroside C (iridoid 1) and 11.5 μM for picroside II (iridoid 4) [4]. The structure-activity relationship analysis suggests that the presence of two free hydroxyl groups in the phenyl ring and the aglycone epoxy linker contribute to this compound's enhanced activity compared to methylated analogs or monohydroxyl iridoids [4]. This comparative potency profile supports this compound's identification as the primary active component in YPL-001 responsible for its anti-inflammatory effects.

Table 1: Comparative Inhibitory Potency of Iridoids in YPL-001

Iridoid Common Name IC₅₀ Value (μM) Relative Potency Key Structural Features
Iridoid 1 Piscroside C 9.9 Moderate Aglycone acetyl linkage at C-3 and C-10
Iridoid 2 This compound 7.1 High Two free hydroxyl groups, aglycone epoxy linker
Iridoid 3 Isovanillyl catalpol >15 Low Methylated hydroxyl groups
Iridoid 4 Picroside II 11.5 Moderate Methylated hydroxyl groups
Iridoid 5 6-O-veratroyl catalpol >15 Low Dimethylated hydroxyl groups
Iridoid 6 Catalposide ~12 Moderate Single free hydroxyl group

Pharmacokinetics and Metabolism

ADME Properties

This compound demonstrates challenging pharmacokinetics that significantly influence its route of administration and dosing regimen. Intravenous administration studies in rats have revealed nonlinear pharmacokinetics with dose-dependent changes in key parameters [1]. Specifically, after intravenous administration at doses of 2, 5, and 10 mg/kg, the systemic clearance was significantly reduced at the highest dose (10 mg/kg), while the area under the curve (AUC) showed a corresponding increase compared to lower doses [1] [6]. This pattern suggests saturable metabolism becomes clinically relevant at higher exposure levels. The volume of distribution at steady state (Vss) remained unchanged across dose levels, indicating consistent tissue distribution properties within this dose range [1].

The elimination profile of this compound is characterized by rapid clearance and short half-life. Studies in rat models reported a short half-life of 12.2-16.6 minutes, high systemic clearance (56.7-86.2 mL/min/kg), and low renal clearance (2.7-4.1 mL/min/kg) following intravenous administration [7]. The extent of urinary excretion was low for both intravenous (3.3-6.2%) and oral (0.01-0.04%) administration, confirming that renal elimination plays a minor role in this compound clearance [1]. The absolute oral bioavailability was extremely low (0.3-0.5% for 50 and 100 mg/kg doses, respectively), primarily due to extensive first-pass metabolism [1] [6]. These pharmacokinetic characteristics strongly support intravenous administration for preclinical and potential clinical development to ensure adequate systemic exposure.

Metabolism and Enzymology

This compound undergoes extensive biotransformation in biological systems, with nine distinct metabolites identified in human hepatocyte studies [7]. The metabolic pathways include glucuronidation, sulfation, and O-methylation, resulting in this compound glucuronides (M1, M2), this compound sulfate (M3), picroside II (M4), isovanilloylcatalpol (M5), and further metabolites derived from these primary products [7]. Enzyme characterization studies have identified the specific drug-metabolizing enzymes responsible for this compound transformation, providing insights into potential drug-drug interactions and inter-individual variability.

The glucuronidation pathways are primarily mediated by UGT1A1 and UGT1A9, with additional contributions from gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 [7]. The involvement of gastrointestinal UGT isoforms contributes to the significant first-pass metabolism observed after oral administration. The sulfation pathways are mainly catalyzed by SULT1A1, which is responsible for the formation of this compound sulfate (M3) and isovanilloylcatalpol sulfate (M9) [7]. The comprehensive characterization of these metabolic pathways enables more accurate prediction of this compound's pharmacokinetic behavior in humans and identification of potential factors that might influence its metabolic fate.

Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats

Parameter 2 mg/kg Dose 5 mg/kg Dose 10 mg/kg Dose Notes
Systemic Clearance High (56.7-86.2 mL/min/kg) High Significantly reduced Dose-dependent, suggests saturable metabolism
Half-life 12.2-16.6 min Similar to 2 mg/kg Similar to lower doses Short elimination half-life
Volume of Distribution (Vss) Consistent across doses No significant change No significant change Stable distribution characteristics
AUC Baseline Comparable to 2 mg/kg Significantly increased Non-linear increase at highest dose
Urinary Excretion 3.3-6.2% Similar range Similar range Minimal renal elimination
Major Metabolite Isovanilloylcatalpol Isovanilloylcatalpol Isovanilloylcatalpol Metabolite AUC and Cmax decreased at 10 mg/kg

Formulation and Administration Protocols

Intravenous Formulation Strategies

Developing a stable formulation for intravenous this compound administration requires careful consideration of its physicochemical properties and stability profile. Based on the pharmacokinetic data demonstrating extensive first-pass metabolism and low oral bioavailability, intravenous administration represents the most viable route for achieving therapeutic systemic exposure [1] [7]. For preclinical studies in rodent models, this compound has been successfully administered intravenously at doses ranging from 2-10 mg/kg, with higher doses showing nonlinear pharmacokinetics due to saturable metabolism [1]. These dose levels provide meaningful exposure for efficacy assessment in disease models while remaining within the solubility and tolerability limits.

The aqueous solubility of this compound presents formulation challenges that may require specialized approaches such as co-solvents, cyclodextrin complexation, or lipid-based nanoemulsions. Appropriate vehicle selection is critical for maintaining compound stability and ensuring accurate dosing in preclinical studies. For bolus administration (IV push), this compound requires formulation in physiologically compatible solvents that maintain stability at the required concentration, while continuous infusion studies may benefit from controlled-release approaches that maintain stable plasma concentrations. The chemical stability of this compound in solution should be verified under storage conditions and during the infusion period, with particular attention to potential degradation pathways involving hydrolysis or oxidation.

Dosing Regimen Optimization

The design of dosing regimens for this compound must account for its nonlinear pharmacokinetics and saturable metabolism. The dose-dependent clearance observed in rat studies indicates that higher doses may result in disproportionate increases in exposure [1]. For initial efficacy studies, a dose range of 2-5 mg/kg is recommended to maintain linear pharmacokinetics, while higher doses up to 10 mg/kg can be explored for enhanced efficacy with careful monitoring of exposure levels [1]. The short half-life of this compound (12.2-16.6 minutes in rats) suggests that continuous infusion may be necessary to maintain therapeutic concentrations over extended periods, particularly for chronic inflammatory conditions [7].

For translation to human dosing, allometric scaling approaches should be applied to the preclinical pharmacokinetic data, with consideration of species differences in metabolic capacity and plasma protein binding. The extensive metabolism by widely distributed UGT and SULT enzymes suggests that this compound exposure may be susceptible to drug-drug interactions with inhibitors or inducers of these pathways [7]. Population factors such as genetic polymorphisms in UGT1A1 or SULT1A1 may also contribute to inter-individual variability and should be considered during clinical development [7]. Therapeutic drug monitoring may be warranted to ensure optimal exposure, particularly given the nonlinear pharmacokinetics observed at higher dose levels.

Experimental Protocols

In Vitro Efficacy Assessment

Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells

This protocol evaluates the effect of this compound on TNF-induced NF-κB transcriptional activity, a key pathway in inflammatory response.

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Transfection: Seed cells in 24-well plates at 2.5 × 10⁵ cells/well and transfect after 24 hours with NF-κB-Luc reporter plasmid (promoter with NF-κB-binding motifs fused to luciferase) using polyethylenimine (PEI) transfection reagent.
  • Treatment: 24 hours post-transfection, pre-treat cells with this compound (1-100 μM concentration range) or vehicle control for 2 hours, then stimulate with TNF-α (10 ng/mL) for 6 hours.
  • Luciferase Assay: Lyse cells with passive lysis buffer, then measure luciferase activity using a commercial luciferase assay system and luminometer.
  • Data Analysis: Normalize luciferase activity to protein concentration or co-transfected control plasmid. Calculate inhibition percentage relative to TNF-only stimulated controls [4].

Protocol 2: MUC5AC ELISA in NCI-H292 Human Lung Epithelial Cells

This protocol measures this compound's inhibition of mucus hypersecretion, a key pathological feature in COPD.

  • Cell Culture: Maintain NCI-H292 cells in RPMI-1640 medium with 10% FBS, 1% HEPES, 1% sodium pyruvate, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
  • Treatment: Seed cells in 12-well plates at 1 × 10⁶ cells/well. After 24 hours, pre-treat with this compound (1-50 μM) or vehicle for 2 hours, then stimulate with TNF-α (10 ng/mL) for 24 hours.
  • Sample Collection: Collect culture supernatants by centrifugation at 500 × g for 5 minutes to remove cellular debris.
  • ELISA Procedure: Use commercial human MUC5AC ELISA kit according to manufacturer's instructions. Add standards and samples to antibody-coated wells, incubate 1 hour at room temperature. After washing, add detection antibody, then streptavidin-HRP. Develop with TMB substrate, stop with sulfuric acid, and read absorbance at 450 nm.
  • Data Analysis: Calculate MUC5AC concentration from standard curve. Express results as percentage inhibition relative to TNF-stimulated controls [4] [5].
In Vivo Efficacy Models

Protocol 3: COPD Mouse Model for Efficacy Evaluation

This protocol assesses this compound's anti-inflammatory activity in a well-characterized in vivo model of COPD.

  • Animal Model: Use 8-10 week old C57BL/6 mice (n=8-10 per group). Induce COPD through lipopolysaccharide (LPS) and elastase instillation or cigarette smoke exposure.
  • Dosing Regimen: Administer this compound intravenously at 2, 5, and 10 mg/kg doses daily for 7-21 days, depending on disease induction method. Include vehicle control and positive control groups.
  • Sample Collection: At study endpoint, collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.
  • BALF Analysis: Assess inflammatory cell infiltration (eosinophils, neutrophils) by cytospin and Diff-Quick staining. Measure cytokine levels (IL-6, IL-8) using commercial ELISA kits.
  • Histopathological Evaluation: Inflate and fix lungs with 10% neutral buffered formalin. Embed in paraffin, section at 4-5 μm thickness, and stain with H&E for inflammation assessment, PAS for mucus production, and Masson's trichrome for collagen deposition.
  • Statistical Analysis: Use one-way ANOVA with post-hoc tests for multiple comparisons. Significance set at p < 0.05 [5].

The following workflow diagram illustrates the integrated experimental approach for evaluating this compound efficacy:

Figure 2: Integrated experimental workflow for evaluating this compound efficacy, combining in vitro mechanistic studies with in vivo disease model assessment.

Regulatory Considerations and Clinical Development

The development of this compound as an intravenous therapeutic occurs within the context of YPL-001, which has completed Phase 2a clinical trials as a natural drug for COPD treatment [3] [4]. This advancement provides a regulatory foundation for this compound development, though specific considerations apply to the purified compound and intravenous route. The nonlinear pharmacokinetics observed at higher doses necessitates careful dose escalation studies in early clinical development, with particular attention to exposure-response relationships [1]. The extensive metabolism via UGT and SULT enzymes suggests potential for drug-drug interactions that should be evaluated in dedicated interaction studies during clinical development [7].

The preclinical safety profile of this compound requires comprehensive characterization, including standard toxicology studies in rodent and non-rodent species with intravenous administration. These studies should specifically assess potential target organs for toxicity, with consideration of the compound's widespread distribution and metabolic profile. The immunogenic potential of this compound should be evaluated, particularly given its natural product origin and potential for repeated administration in chronic conditions like COPD. For clinical trial design, appropriate patient populations with inflammatory lung diseases should be selected, with biomarkers such as mucus production, inflammatory cytokines, and immune cell infiltration serving as relevant pharmacodynamic endpoints based on the established mechanisms of action [4] [5].

Conclusion

This compound represents a promising therapeutic candidate for inflammatory lung diseases with a unique mechanism centered on PKCδ inhibition and multi-pathway anti-inflammatory activity. The comprehensive application notes and protocols presented here provide researchers with validated methodologies for evaluating this compound's efficacy, pharmacokinetics, and mechanism of action. The intravenous route addresses the significant pharmacokinetic challenges posed by this compound's low oral bioavailability, while the dose-dependent pharmacokinetics necessitate careful dosing regimen design. As research progresses, further refinement of these protocols will continue to support the rational development of this promising natural compound derivative toward clinical application for debilitating respiratory conditions.

References

Comprehensive Application Notes and Protocols for Verproside Oral Administration in Respiratory Inflammation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verproside

This compound is an iridoid glycoside compound that has emerged as a promising therapeutic candidate for inflammatory lung diseases, particularly chronic obstructive pulmonary disease (COPD). This naturally occurring compound is primarily isolated from plants belonging to the genera Pseudolysimachion and Veronica, notably Pseudolysimachion rotundum var. subintegrum and Veronica officinalis [1] [2]. As a constituent of the investigational natural drug mixture YPL-001, which has completed clinical trial phase 2a for COPD treatment, this compound has been identified as the most active ingredient responsible for the mixture's potent anti-inflammatory efficacy [1] [3] [4]. The structural characteristics of this compound, featuring a cyclopenta[c]pyran scaffold with dihydroxy phenyl substitutions and an aglycone epoxy linker, contribute to its enhanced bioactivity compared to related iridoids [4].

The growing interest in this compound stems from the limitations of current COPD treatments, particularly inhaled corticosteroids, which carry significant adverse effects such as osteoporosis with long-term use [1] [4]. With COPD projected to become the third-leading cause of death worldwide by 2030, there is an urgent need for safer, more effective therapeutic alternatives [1]. This compound represents a promising candidate that addresses key pathological mechanisms in COPD, including airway inflammation, mucus hypersecretion, and oxidative stress [1] [2] [5]. These application notes provide comprehensive experimental protocols and technical details to support researchers in evaluating this compound's therapeutic potential through oral administration in preclinical models.

Chemical and Pharmacological Properties

Molecular Characteristics

This compound possesses distinct physicochemical properties that influence its bioavailability and therapeutic potential. As an iridoid glycoside, it demonstrates moderate water solubility characteristic of this compound class, facilitated by the presence of glycosidic moieties that enhance its dissolution in aqueous environments [6]. The compound has a molecular weight of 498.44 g/mol with the chemical formula C₂₂H₂₆O₁₃, featuring thirteen hydrogen bond acceptors and seven hydrogen bond donors [7]. Its structural complexity is evidenced by five rings including one aromatic ring, six rotatable bonds, and a topological polar surface area of 208.13 Ų [7]. These molecular features contribute to this compound's pharmacokinetic profile, including its absorption, distribution, and metabolism characteristics.

Table 1: Molecular Properties of this compound

Property Value Significance
Molecular Formula C₂₂H₂₆O₁₃ Determines basic composition and elemental analysis
Molecular Weight 498.44 g/mol Impacts bioavailability and dosing
Hydrogen Bond Donors 7 Influences solubility and membrane permeability
Hydrogen Bond Acceptors 13 Affects solubility and molecular interactions
Rotatable Bonds 6 Impacts molecular flexibility and binding
Topological Polar Surface Area 208.13 Ų Predicts membrane permeability
logP -2.31 Indicates high hydrophilicity
Heavy Atom Count 35 Contributes to molecular complexity
Pharmacokinetic Profile

The absorption and distribution properties of this compound have been characterized through both experimental and predictive approaches. According to pharmacological databases, this compound demonstrates moderate human intestinal absorption but relatively low oral bioavailability (approximately 20%) [7]. Its Caco-2 permeability (logPapp) of -5.82 suggests limited membrane penetration capacity, which is consistent with its hydrophilic nature [7]. In terms of distribution, this compound exhibits limited blood-brain barrier penetration, with plasma protein binding of approximately 41.4% and a fraction unbound in human plasma of 0.670 [7]. These characteristics indicate that this compound primarily distributes to peripheral tissues rather than the central nervous system, which is favorable for targeting pulmonary inflammation.

The metabolic and excretion profiles of this compound indicate that it is a substrate for CYP3A4, one of the major cytochrome P450 enzymes involved in drug metabolism [7]. However, it does not significantly inhibit key CYP enzymes including CYP1A2, CYP2C19, CYP2C9, and CYP2D6, suggesting a lower potential for drug-drug interactions mediated by these enzymes [7]. This compound is not a substrate or inhibitor of P-glycoprotein, which may influence its tissue distribution and elimination [7]. The clearance rate has been estimated at 10.80 mL/min/kg, though comprehensive elimination pathway data remain an area for further investigation [7]. These pharmacokinetic parameters provide important guidance for dosing regimen design in preclinical and clinical studies.

Mechanisms of Action

Primary Molecular Targets

This compound exerts its anti-inflammatory effects primarily through the specific inhibition of protein kinase C delta (PKCδ) activation [1] [3] [4]. Research has demonstrated that this compound selectively targets PKCδ among various PKC isoforms, effectively suppressing its phosphorylation and subsequent downstream signaling pathways [1] [4]. This specific inhibition is particularly relevant in the context of COPD pathogenesis, as PKCδ has been identified as closely associated with the disease's inflammatory signaling cascade [1] [4]. The structural specificity of this compound's interaction with PKCδ is evidenced by its superior efficacy compared to other iridoid analogs, with an IC₅₀ of 7.1 μM for inhibiting MUC5AC secretion in human airway epithelial cells [1] [4].

The molecular basis for this compound's enhanced activity compared to related iridoids appears to stem from its distinct structural features. Structure-activity relationship analyses indicate that the presence of two free hydroxyl groups in the phenyl ring, combined with an aglycone epoxy linker at positions C-7 and C-8, contributes to this compound's potent inhibitory effects [4]. This configuration enables more effective target engagement compared to iridoids with methylated hydroxyl groups or different linkage structures [4]. Additionally, this compound has been shown to modulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular antioxidant defense mechanisms [2] [5]. This dual activity against both inflammatory and oxidative stress pathways positions this compound as a multi-target therapeutic candidate for inflammatory lung diseases.

Downstream Signaling Pathways

Through its inhibition of PKCδ activation, this compound disrupts two major pro-inflammatory signaling cascades implicated in COPD pathogenesis. First, it suppresses the PMA/PKCδ/EGR-1 pathway, subsequently reducing the expression of inflammatory mediators including IL-6 and IL-8 [1] [4]. Second, this compound inhibits the TNF-α/NF-κB pathway, thereby attenuating MUC5AC gene expression and mucus hypersecretion characteristic of chronic bronchitis in COPD [1] [3] [4]. These pathways collectively contribute to the persistent airway inflammation and remodeling observed in COPD patients, and this compound's ability to simultaneously target both mechanisms represents a comprehensive approach to disease modification.

The following diagram illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects in respiratory disorders:

G InflammatoryStimuli Inflammatory Stimuli (TNF-α, PMA) PKCd PKCδ Activation InflammatoryStimuli->PKCd NFkB NF-κB Pathway PKCd->NFkB EGR1 EGR-1 Expression PKCd->EGR1 This compound This compound Inhibition This compound->PKCd Inhibits MUC5AC MUC5AC Overproduction (Mucus Hypersecretion) NFkB->MUC5AC IL6_IL8 IL-6/IL-8 Production (Inflammation) EGR1->IL6_IL8 COPD COPD Pathogenesis (Airway Inflammation) MUC5AC->COPD IL6_IL8->COPD

Diagram 1: this compound Mechanism of Action in Inflammatory Signaling. This compound specifically inhibits PKCδ activation, subsequently suppressing both TNF-α/NF-κB/MUC5AC and PMA/PKCδ/EGR-1/IL-6,IL-8 signaling pathways that drive mucus hypersecretion and inflammation in COPD.

The anti-inflammatory efficacy of this compound extends beyond these primary pathways, demonstrating broad activity against various airway stimulants in human lung epithelial cells [1]. Additionally, this compound and related iridoid compounds have shown modulatory effects on other signaling pathways involved in inflammation and metabolism, including MAPK, JAK/STAT, AMPK, and PPAR pathways [2]. This multi-pathway activity suggests that this compound may produce synergistic anti-inflammatory effects through simultaneous modulation of complementary signaling cascades, potentially resulting in more comprehensive therapeutic outcomes than single-pathway inhibitors.

In Vitro Experimental Protocols

Cell Culture and Treatment

Cell culture models are fundamental for evaluating this compound's anti-inflammatory mechanisms. The NCI-H292 human lung epithelial cell line (ATCC CRL-1848) serves as a representative model due to its relevance to airway inflammation and mucus production [1] [4]. These cells should be maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1]. For experimental treatments, cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 12-well plates) and allowed to adhere for 24 hours before this compound exposure.

Treatment protocols should include this compound dissolved in dimethyl sulfoxide (DMSO) at stock concentrations of 10-100 mM, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cell viability [1] [4]. Appropriate concentration ranges for in vitro testing typically span from 1-100 μM, based on reported IC₅₀ values [1] [4]. Cells should be pretreated with this compound for 2-4 hours prior to stimulation with inflammatory inducers such as tumor necrosis factor-alpha (TNF-α; 10-20 ng/mL) or phorbol 12-myristate 13-acetate (PMA; 10-100 nM) for 6-24 hours to elicit inflammatory responses [1] [4]. Include controls consisting of untreated cells, vehicle-treated (DMSO only) cells, and stimulated cells without this compound treatment to establish baseline responses.

Assessment of Anti-inflammatory Effects

Gene expression analysis provides crucial data on this compound's effects on inflammatory mediators. After treatment, total RNA should be extracted using commercial kits following manufacturer protocols. Reverse transcription quantitative PCR (RT-qPCR) should be performed using specific primers for target genes including MUC5AC, IL-6, IL-8, and EGR-1 [1] [8] [4]. Reference genes such as GAPDH or β-actin should be included for normalization. Expression levels can be calculated using the 2^(-ΔΔCt) method and presented as fold changes relative to control groups.

Protein analysis techniques enable quantification of inflammatory mediators at the translational level. For secreted proteins, collect cell culture supernatants and quantify MUC5AC mucin, IL-6, and IL-8 using enzyme-linked immunosorbent assay (ELISA) according to manufacturer protocols [1] [4]. For intracellular signaling proteins, extract total cellular protein using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform western blot analysis to detect phosphorylation of PKC isoforms (particularly PKCδ), NF-κB activation (IκBα degradation, p65 phosphorylation), and EGR-1 expression [1] [4]. Additionally, NF-κB transcriptional activity can be assessed using luciferase reporter assays in transfected HEK293T or NCI-H292 cells [1] [4].

Table 2: Key In Vitro Assays for this compound Activity Assessment

Assay Type Target Methodology Expected Outcomes
Gene Expression MUC5AC, IL-6, IL-8, EGR-1 RT-qPCR Dose-dependent reduction in inflammatory gene expression
Protein Secretion MUC5AC mucin, IL-6, IL-8 ELISA Decreased secretion of mucin and pro-inflammatory cytokines
Signaling Activation PKCδ phosphorylation, NF-κB activation Western Blot Inhibition of PKCδ phosphorylation and NF-κB nuclear translocation
Transcriptional Activity NF-κB transcriptional activation Luciferase Reporter Assay Reduced NF-κB-driven luciferase expression
Cytotoxicity Cell viability MTT/WST-1 assay Confirmation of non-cytotoxic concentrations

In Vivo Experimental Protocols

Animal Models and Administration

Animal selection should consider species-specific responses and model relevance to human disease. For COPD-related research, C57BL/6 mice (6-8 weeks old, 18-22 g) are commonly used and appropriate for evaluating this compound efficacy [1]. The COPD mouse model typically involves induction by cigarette smoke (CS) exposure combined with lipopolysaccharide (LPS) instillation to replicate key features of human disease [1] [8]. Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water, following institutional animal care guidelines.

This compound administration should be performed via oral gavage once daily, with dosing regimens typically ranging from 10-50 mg/kg based on published efficacy studies [1]. Prepare this compound suspensions in appropriate vehicles such as 0.5% carboxymethyl cellulose or saline with minimal DMSO (<5%) to ensure consistent absorption [1]. Treatment duration should align with disease induction protocols, typically 2-4 weeks, with this compound administration occurring 1-2 hours prior to CS/LPS exposure [1] [8]. Include control groups receiving vehicle only, disease model groups, and positive control groups (e.g., dexamethasone 3 mg/kg) to validate model responsiveness [5]. Monitor animals daily for clinical signs, body weight changes, and respiratory symptoms to assess treatment tolerability.

Disease Induction and Evaluation

COPD model induction should be performed according to established protocols. The CS/LPS model involves exposing mice to cigarette smoke from commercial cigarettes (3-5% concentration in air) for 30-60 minutes daily, 5 days per week, for 2-4 weeks [1] [8]. Additionally, administer LPS (1-5 μg in 50 μL saline) intranasally on days 1, 7, and 14 to enhance inflammatory response and emulate bacterial exacerbations common in COPD [8]. Control groups should receive room air exposure and saline instillation following the same schedule. Model validation should include confirmation of characteristic features such as inflammatory cell infiltration, mucus hypersecretion, and elevated cytokine levels.

Disease evaluation encompasses multiple parameters to comprehensively assess this compound efficacy. Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell counts (macrophages, neutrophils, lymphocytes) and measure inflammatory mediators including TNF-α, IL-6, and MCP-1 using ELISA [8]. Lung tissues should be processed for histological analysis including hematoxylin and eosin (H&E) staining to evaluate inflammatory cell infiltration and periodic acid-Schiff (PAS) staining to assess goblet cell hyperplasia and mucus production [1] [8]. Additionally, perform immunohistochemistry or western blot analysis of lung homogenates to examine expression of MUC5AC, EGR-1, and phosphorylation status of PKCδ [1] [8] [4]. These comprehensive evaluations provide insight into this compound's effects on various aspects of COPD pathology.

Formulation and Analytical Methods

Analytical Techniques for Quantification

Chromatographic methods are essential for this compound quantification in both plant materials and biological samples. High-performance liquid chromatography (HPLC) with UV detection represents a reliable approach for quality control of this compound-containing extracts [2] [6]. Recommended conditions include a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25-30°C, with a mobile phase consisting of water (A) and acetonitrile (B) both containing 0.1% formic acid [2]. Employ a gradient elution program increasing from 5% B to 40% B over 30-40 minutes at a flow rate of 0.8-1.0 mL/min, with UV detection at 230-254 nm [2]. For enhanced sensitivity in pharmacokinetic studies, liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides superior detection limits, using multiple reaction monitoring of specific ion transitions for this compound [6].

Sample preparation protocols vary based on matrix complexity. For plant material analysis, perform extraction of dried, powdered plant material (e.g., Pseudolysimachion rotundum var. subintegrum or Veronica species) with 70-80% methanol using sonication or reflux at low temperature [2] [5]. Concentrate extracts under reduced pressure and reconstitute in methanol for analysis [5]. For biological samples (plasma, tissues), employ protein precipitation with acetonitrile or methanol followed by solid-phase extraction to enhance recovery and reduce matrix effects [7]. Validate analytical methods according to ICH guidelines for specificity, linearity, accuracy, precision, and stability to ensure reliable quantification across the expected concentration ranges.

Formulation Strategies for Oral Administration

Formulation approaches for this compound must address its challenging physicochemical properties, particularly its hydrophilic nature (logP -2.31) and moderate intestinal absorption [7]. Basic oral formulations can utilize suspension in 0.5-1.0% carboxymethyl cellulose sodium (CMC-Na) or 0.1-0.5% Tween-80 in saline, which provides adequate stability for preclinical dosing [1]. For enhanced bioavailability, consider advanced formulation strategies including solid dispersion systems with polymers such as PVP or HPMC, complexation with cyclodextrins, or lipid-based delivery systems including self-emulsifying drug delivery systems (SEDDS) [6]. These approaches can improve dissolution characteristics and lymphatic absorption, potentially increasing this compound's oral bioavailability.

Quality control of this compound formulations should include assessment of chemical stability under various storage conditions. Iridoid glycosides like this compound demonstrate sensitivity to environmental factors including temperature, pH, and light [6]. Conduct forced degradation studies to identify major degradation pathways and establish appropriate storage conditions. For suspension formulations, monitor physical stability including sedimentation rate, redispersibility, and particle size distribution over time. For advanced formulations, characterize critical quality attributes such as drug loading efficiency, in vitro release profile, and physical state of the drug within the delivery system. These comprehensive analyses ensure consistent dosing in preclinical studies and support future formulation optimization for clinical translation.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate for inflammatory respiratory diseases with a unique mechanism centered on PKCδ inhibition. The protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound's efficacy through both in vitro and in vivo approaches. Current evidence demonstrates this compound's effectiveness in reducing mucus hypersecretion and inflammatory mediator production through suppression of PKCδ and its downstream pathways, positioning it as a potential alternative to corticosteroids for COPD management [1] [3] [4].

Future research should address several key considerations for clinical translation. The pharmacokinetic profile of this compound, particularly its oral bioavailability, requires optimization through formulation strategies or structural modification [7] [6]. Additionally, comprehensive safety assessments including genotoxicity, organ-specific toxicity, and potential drug interactions need systematic evaluation [7]. The progression of YPL-001 through clinical phase 2a trials provides promising preliminary evidence for the clinical potential of this compound-containing formulations [1] [4]. Further investigation into this compound's effects on other inflammatory signaling pathways and its potential applications in related respiratory conditions may expand its therapeutic utility. With continued research and development, this compound may emerge as an important addition to the therapeutic arsenal against COPD and other inflammatory lung diseases.

References

Comprehensive Application Notes and Protocols: Verproside Metabolism in Rats for Drug Development Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Verproside is a catalpol derivative iridoid glycoside isolated from various Pseudolysimachion species, particularly Pseudolysimachion rotundum var. subintegrum. This biologically active compound demonstrates potent anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties, making it a promising candidate for therapeutic development, particularly for respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. [1] [2] The pharmacokinetic profile of this compound in rats reveals a short elimination half-life (12.2–16.6 minutes) after intravenous administration (2–10 mg/kg doses) and very low oral bioavailability (less than 0.5% at 50–100 mg/kg doses), suggesting extensive first-pass metabolism and possibly saturable metabolic pathways. [3] These characteristics underscore the importance of thoroughly understanding this compound's metabolic fate to guide further drug development efforts.

Extensive preclinical research has demonstrated that this compound exhibits significant anti-inflammatory effects in human lung epithelial cells by inhibiting PKCδ activation and suppressing subsequent downstream pathways including TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression. [2] Additionally, this compound has been identified as the most active ingredient in YPL-001, a natural drug candidate mixture that has successfully completed Clinical Trial Phase 2a as a COPD treatment. [2] [4] Despite its promising pharmacological activities, the comprehensive metabolic profile of this compound must be fully characterized to anticipate potential drug interactions, assess toxicity risks, and guide formulation strategies to improve its poor oral bioavailability.

Metabolic Pathways of this compound

Phase I and II Metabolism Overview

This compound undergoes extensive biotransformation in rats through multiple metabolic pathways including hydrolysis, O-methylation, glucuronidation, and sulfation. In vivo studies following intravenous administration identified twenty-one distinct metabolites in rat bile and urine samples, demonstrating the complexity of its metabolic fate. [1] [5] The primary metabolic reactions involve the formation of this compound glucuronides (M1 and M2) and this compound sulfates (M3 and M4) through direct phase II metabolism, while phase I hydrolysis leads to the formation of key intermediates including picroside II (M5) and isovanilloylcatalpol (M6), which subsequently undergo further phase II metabolism. [1] These hydrolytic metabolites appear to represent major metabolic pathways compared to direct glucuronidation and sulfation of the parent compound.

Incubation studies with rat hepatocytes have confirmed these metabolic pathways in vitro, resulting in thirteen identifiable metabolites (M1-M11, M13, and M14), with this compound sulfate (M4) identified as a major metabolite in these systems. [1] After intravenous administration of this compound, quantitative recovery studies indicate that only 0.77% of the administered dose was recovered in bile and 4.48% in urine as parent compound and metabolites, suggesting either extensive tissue distribution or the formation of additional unidentified metabolites. [1] The O-methylation of this compound to picroside II (M5) and isovanilloylcatalpol (M6) followed by glucuronidation and sulfation has been identified as the predominant metabolic pathway in rats. [1]

Comprehensive Metabolic Pathway Table

Table 1: Identified Metabolites of this compound in Rats

Metabolite ID Compound Name Formula Accurate Mass (m/z) Metabolic Pathway
Parent This compound C~22~H~26~O~13~ 497.12939 -
M1, M2 This compound glucuronide C~28~H~34~O~19~ 673.16138 Glucuronidation
M3, M4 This compound sulfate C~22~H~26~SO~16~ 577.08594 Sulfation
M5 Picroside II C~23~H~28~O~13~ 511.14484 O-methylation
M6 Isovanilloylcatalpol C~23~H~28~O~13~ 511.14484 Hydrolysis
M7 Picroside II glucuronide C~29~H~36~O~19~ 687.17657 O-methylation + Glucuronidation
M8 Isovanilloylcatalpol glucuronide C~29~H~36~O~19~ 687.17657 Hydrolysis + Glucuronidation
M9 Picroside II sulfate C~23~H~28~SO~16~ 591.10150 O-methylation + Sulfation
M10 Isovanilloylcatalpol sulfate C~23~H~28~SO~16~ 591.10150 Hydrolysis + Sulfation
M11 3,4-Dihydroxybenzoic acid C~7~H~6~O~4~ 153.01838 Hydrolysis
M12 3,4-Dihydroxybenzoic acid glucuronide C~13~H~14~O~10~ 329.04741 Hydrolysis + Glucuronidation
M13, M14 3,4-Dihydroxybenzoic acid sulfate C~7~H~6~SO~7~ 232.97538 Hydrolysis + Sulfation
M15 3-Methoxy-4-hydroxybenzoic acid C~8~H~8~O~4~ 167.03388 Hydrolysis + O-methylation
M16 3-Hydroxy-4-methoxybenzoic acid C~8~H~8~O~4~ 167.03388 Hydrolysis + O-methylation
M17, M18 3-Methoxy-4-hydroxybenzoic acid glucuronide C~14~H~16~O~10~ 343.06759 Hydrolysis + O-methylation + Glucuronidation
M19 3-Hydroxy-4-methoxybenzoic acid glucuronide C~14~H~16~O~10~ 343.06759 Hydrolysis + O-methylation + Glucuronidation
M20 3-Methoxy-4-hydroxybenzoic acid sulfate C~8~H~8~SO~7~ 246.99086 Hydrolysis + O-methylation + Sulfation
M21 3-Hydroxy-4-methoxybenzoic acid sulfate C~8~H~8~SO~7~ 246.99086 Hydrolysis + O-methylation + Sulfation

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (2-10 mg/kg) Oral (20-100 mg/kg)
Half-life (t~1/2~) 12.2-16.6 min -
Systemic Clearance (Cl) 56.7-86.2 mL/min/kg -
Renal Clearance 2.7-4.1 mL/min/kg -
Volume of Distribution (V~ss~) Unchanged with increasing dose -
AUC Significantly increased at 10 mg/kg -
C~max~ - Nonlinearly increased with dose
Urinary Excretion 3.3-6.2% of dose 0.01-0.04% of dose
Gastrointestinal Recovery (24h) - 0.01-0.72% of dose
Absolute Oral Bioavailability (F) - 0.3-0.5%
Metabolic Pathway Visualization

G This compound This compound Phase1 Phase I Metabolism This compound->Phase1 Phase2 Phase II Metabolism This compound->Phase2 Hydrolysis Hydrolysis Phase1->Hydrolysis Omethylation O-methylation Phase1->Omethylation Glucuronidation Glucuronidation Phase2->Glucuronidation Sulfation Sulfation Phase2->Sulfation M6 M6: Isovanilloylcatalpol Hydrolysis->M6 M11 M11: 3,4-Dihydroxybenzoic acid Hydrolysis->M11 M5 M5: Picroside II Omethylation->M5 M15_M16 M15, M16: O-methylated M11 derivatives Omethylation->M15_M16 M1_M2 M1, M2: this compound glucuronides Glucuronidation->M1_M2 M7 M7: Picroside II glucuronide Glucuronidation->M7 M8 M8: Isovanilloylcatalpol glucuronide Glucuronidation->M8 M12 M12: M11 glucuronide Glucuronidation->M12 M17_M19 M17-M19: O-methylated M11 glucuronides Glucuronidation->M17_M19 M3_M4 M3, M4: this compound sulfates Sulfation->M3_M4 M9 M9: Picroside II sulfate Sulfation->M9 M10 M10: Isovanilloylcatalpol sulfate Sulfation->M10 M13_M14 M13, M14: M11 sulfates Sulfation->M13_M14 M20_M21 M20, M21: O-methylated M11 sulfates Sulfation->M20_M21 M5->Glucuronidation M5->Sulfation M6->Glucuronidation M6->Sulfation M11->Omethylation M11->Glucuronidation M11->Sulfation

Figure 1: Comprehensive Metabolic Pathways of this compound in Rats

Analytical Methods for Metabolite Identification

Liquid Chromatography-Mass Spectrometry Conditions

Optimal chromatographic separation of this compound and its twenty-one metabolites is achieved using a Halo C18 column with gradient elution of methanol and 1 mM ammonium formate (pH 3.1). [1] This method successfully resolves metabolites with identical mass-to-charge ratios but different retention times, such as M5 (t~R~, 12.73 min) and M6 (t~R~, 13.37 min), both with m/z 511.14484, which is essential for accurate identification and quantification. [1] The mass spectrometry analysis is performed using a liquid chromatography-quadrupole Orbitrap mass spectrometer operated in negative ionization mode with accurate mass measurements (mass deviation < 5 ppm), providing high confidence in metabolite identification. [1]

For quantitative analysis of this compound and its primary metabolites in biological matrices, a rapid, sensitive LC/MS method has been developed and validated for the simultaneous determination of this compound, isovanilloylcatalpol, catalposide, and 6-O-veratroyl catalpol in rat plasma. [6] This method utilizes a simple protein precipitation extraction with ethyl acetate and achieves chromatographic separation on an X-Bridge C18 column within 6.5 minutes using 40% methanol in 10 mM ammonium formate (pH 3.0) as the mobile phase. The method demonstrates excellent linearity (10-2000 ng/mL for this compound, isovanilloylcatalpol, and catalposide; 20-2000 ng/mL for 6-O-veratroyl catalpol) with precision and accuracy meeting accepted bioanalytical validation criteria (coefficients of variation < 8.0% and relative errors between -4.0-6.6%). [6]

Metabolite Identification Protocols

Structural elucidation of metabolites is performed using accurate mass measurements and interpretation of product ion scan spectra. The identity of selected metabolites is confirmed by comparison with authentic standards when available. [1] For metabolite conjugates where authentic standards are unavailable, enzyme hydrolysis approaches provide critical verification: treatment of bile and urine samples with β-glucuronidase or sulfatase followed by reanalysis confirms the identity of glucuronide and sulfate metabolites. [1]

Additional confirmation of metabolite structures is obtained through in vitro incubation of this compound and its authentic metabolite standards (isovanilloylcatalpol, picroside II, 3,4-dihydroxybenzoic acid, 3-methoxy-4-hydroxybenzoic acid, and 4-methoxy-3-hydroxybenzoic acid) with rat liver S9 fractions in the presence of cofactors uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation. [1] This systematic approach enables comprehensive structural characterization of the complex metabolite profile of this compound.

Experimental Protocols

In Vitro Metabolism Studies
4.1.1 Hepatocyte Incubation Protocol

Primary rat hepatocytes serve as a comprehensive in vitro model for studying this compound metabolism. The recommended protocol involves isolating hepatocytes from male Sprague-Dawley rats (200-250 g) using a two-step collagenase perfusion method. [1] The cells are suspended in Williams' E medium supplemented with 10% fetal bovine serum, 100 nM dexamethasone, 100 U/mL penicillin, and 100 μg/mL streptomycin at a density of 1 × 10^6^ cells/mL. This compound is added to the suspension at a final concentration of 10 μM, and the incubation is carried out at 37°C in a humidified atmosphere of 5% CO~2~ for up to 4 hours. Aliquots are collected at predetermined time points (0, 15, 30, 60, 120, and 240 minutes) and the reaction is terminated by adding two volumes of ice-cold acetonitrile. After centrifugation at 14,000 × g for 10 minutes, the supernatants are collected and stored at -80°C until LC-HRMS analysis.

4.1.2 Liver S9 Fraction Incubation

Rat liver S9 fractions provide a complementary system for studying specific metabolic pathways. The incubation mixture consists of 0.5 mg/mL S9 protein, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl~2~, and 10 μM this compound in a final volume of 200 μL. [1] For glucuronidation studies, 2 mM UDPGA is added as a cofactor, while for sulfation studies, 0.1 mM PAPS is included. The reaction is initiated by adding the S9 fraction after a 5-minute pre-incubation at 37°C and allowed to proceed for 60 minutes with gentle shaking. The reaction is terminated by adding 400 μL of ice-cold acetonitrile, followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for immediate analysis or stored at -80°C.

In Vivo Metabolism Studies
4.2.1 Animal Dosing and Sample Collection

For intravenous administration, this compound is dissolved in a mixture of 5% DMSO, 45% polyethylene glycol 400, and 50% saline and administered to male Sprague-Dawley rats (250-300 g) via the tail vein at doses of 2, 5, or 10 mg/kg. [3] For oral administration, this compound is suspended in 0.5% carboxymethyl cellulose and administered by oral gavage at doses of 20, 50, or 100 mg/kg. [3] Animals are housed in metabolic cages with free access to food and water throughout the study. Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose). Plasma is separated by centrifugation at 8,000 × g for 5 minutes and stored at -80°C until analysis.

Bile and urine samples are collected over ice for up to 24 hours after administration. [1] Bile is collected via cannulation of the bile duct under anesthesia, while urine is collected directly from metabolic cages. All samples are stored at -80°C until analysis. For metabolite profiling, samples are prepared by protein precipitation with three volumes of acetonitrile, followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is evaporated to dryness under a gentle nitrogen stream at 40°C, and the residue is reconstituted in 100 μL of initial mobile phase for LC-HRMS analysis.

Experimental Workflow Visualization

G StudyDesign Study Design InVitro In Vitro Studies StudyDesign->InVitro InVivo In Vivo Studies StudyDesign->InVivo Hepatocyte Hepatocyte Incubation InVitro->Hepatocyte S9 Liver S9 Fraction Incubation InVitro->S9 IV IV Administration (2-10 mg/kg) InVivo->IV Oral Oral Administration (20-100 mg/kg) InVivo->Oral SamplePrep Sample Preparation ProteinPrecip Protein Precipitation SamplePrep->ProteinPrecip SPE Solid-Phase Extraction SamplePrep->SPE Analysis LC-HRMS Analysis LCMS LC-MS/MS Analysis Analysis->LCMS DataInterp Data Interpretation MetaboliteID Metabolite Identification DataInterp->MetaboliteID PK Pharmacokinetic Analysis DataInterp->PK Hepatocyte->SamplePrep S9->SamplePrep Plasma Plasma Collection IV->Plasma BileUrine Bile and Urine Collection IV->BileUrine Oral->Plasma Oral->BileUrine Plasma->SamplePrep BileUrine->SamplePrep ProteinPrecip->Analysis SPE->Analysis LCMS->DataInterp

Figure 2: Experimental Workflow for this compound Metabolism Studies

Data Analysis and Interpretation

Metabolite Profiling Strategies

Comprehensive metabolite identification relies on the interpretation of high-resolution mass spectrometry data. The accurate mass measurements (mass error < 5 ppm) provided by Orbitrap technology enable confident determination of elemental compositions for both precursor and fragment ions. [1] Metabolites are identified by detecting characteristic neutral losses and fragment ions specific to iridoid glycosides. For example, this compound and its metabolites typically exhibit characteristic fragment ions corresponding to the loss of glucose moieties, cinnamoyl units, and other structural fragments that aid in structural elucidation. [5]

Chromatographic separation is critical for distinguishing isomeric metabolites such as M5 and M6 (both m/z 511.14484), M15 and M16 (both m/z 167.03388), and various glucuronide and sulfate conjugates that have identical mass but different retention times. [1] The use of a Halo C18 column with a methanol-ammonium formate gradient provides optimal separation of these isomeric compounds. For quantitative analysis, the selected ion monitoring (SIM) mode is employed for maximum sensitivity, while full scan and data-dependent MS/MS acquisition provide comprehensive structural information for metabolite identification. [6]

Pharmacokinetic Data Analysis

Non-compartmental analysis is typically used to determine the pharmacokinetic parameters of this compound and its major metabolites. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal method, while terminal elimination rate constant (λ~z~) is estimated from the slope of the log-linear portion of the concentration-time curve. [3] Other parameters including maximum concentration (C~max~), time to reach C~max~ (T~max~), half-life (t~1/2~), systemic clearance (Cl), and volume of distribution (V~ss~) are derived according to standard pharmacokinetic calculations.

The dose-dependent pharmacokinetics observed for this compound, with significantly reduced systemic clearance and increased AUC at the 10 mg/kg intravenous dose compared to lower doses (2 and 5 mg/kg), suggests saturable metabolic pathways. [3] This saturation phenomenon should be considered when interpreting metabolism data and extrapolating results across different dose levels. The low urinary recovery of this compound (3.3-6.2% of intravenous dose) indicates extensive metabolism rather than renal excretion as the primary elimination pathway, consistent with the identified complex metabolite profile. [3]

Conclusion and Research Implications

The comprehensive metabolism studies of this compound in rats reveal extensive biotransformation through multiple pathways including hydrolysis, O-methylation, glucuronidation, and sulfation, resulting in twenty-one identified metabolites. [1] The O-methylation of this compound to picroside II and isovanilloylcatalpol followed by further phase II metabolism represents the predominant metabolic pathway compared to direct conjugation of the parent compound. [1] These findings provide valuable insights for drug development scientists seeking to understand the metabolic fate of this compound and structurally related iridoid glycosides.

The low oral bioavailability of this compound (0.3-0.5%) appears to result primarily from extensive first-pass metabolism rather than poor absorption, as evidenced by the minimal recovery of unchanged this compound in urine and gastrointestinal tract after oral administration. [3] This metabolic profile, combined with the saturable metabolism observed at higher doses, has important implications for formulation strategies aimed at improving oral bioavailability. Furthermore, the identification of specific enzymes responsible for this compound metabolism in humans would help predict potential drug-drug interactions and interindividual variability in therapeutic response.

The analytical methods and experimental protocols described in these application notes provide researchers with robust tools for conducting metabolism studies of this compound and related compounds. The detailed metabolic pathway information serves as a foundation for further research on the pharmacological activities of this compound metabolites, which may contribute to its overall therapeutic effects, particularly for respiratory inflammatory conditions such as asthma and COPD.

References

Comprehensive Application Notes and Protocols for Verproside LC-MS Analysis: Method Development, Metabolite Profiling, and Bioactivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verproside and its Analytical Significance

This compound is a biologically active iridoid glycoside compound found in various Pseudolysimachion and Veronica plant species, particularly Pseudolysimachion rotundum var. subintegrum. This natural product has gained significant research interest due to its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, anti-nociceptive, antioxidant, and cytostatic properties. [1] Recent research has identified this compound as the most active component in YPL-001, a natural drug candidate mixture that has successfully completed Clinical Trial Phase 2a as a therapeutic agent for chronic obstructive pulmonary disease (COPD). [2] [3]

The chemical structure of this compound (C~22~H~26~O~13~) features an iridoid glycoside skeleton with a 3,4-dihydroxybenzoic acid moiety, which is crucial for its biological activity. [4] As a solid compound with high purity availability (≥95% by LC/MS-ELSD), [5] this compound presents both opportunities and challenges for analytical method development. Its moderate polarity and multifunctional groups necessitate sophisticated analytical approaches for accurate identification, quantification, and metabolic studies.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the technique of choice for this compound analysis due to its exceptional sensitivity, high selectivity, and versatile capabilities for analyzing complex biological matrices. The coupling of LC separation with mass-based detection provides an powerful tool for resolving this compound from complex plant extracts or biological samples, enabling precise quantification even at microgram or nanogram levels. [6] This document presents comprehensive application notes and detailed protocols for this compound analysis using LC-MS, drawing from current research methodologies and applications.

This compound Properties and Therapeutic Significance

Table 1: Fundamental Characteristics of this compound

Property Specification Reference
Chemical Name This compound [5]
CAS Registry Number 50932-20-2 [5]
Molecular Formula C~22~H~26~O~13~ [5]
Purity ≥95% (LC/MS-ELSD) [5]
Physical Form Solid [5]
Storage Conditions -20°C [5]
Therapeutic Significance Most active ingredient in YPL-001 for COPD treatment [2] [3]
Biological Activities Anti-inflammatory, anti-asthmatic, antioxidant, anti-nociceptive, cytostatic [1]

This compound's mechanism of action involves the inhibition of key inflammatory pathways associated with respiratory diseases. Research demonstrates that this compound effectively suppresses TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/IL-8 expression in human lung epithelial cells (NCI-H292). [2] [3] This dual inhibitory activity positions this compound as a promising therapeutic candidate for inflammatory lung conditions, with a specific inhibition of PKCδ phosphorylation representing its primary molecular target. [3]

The structural attributes of this compound contribute significantly to its bioactivity. Structure-activity relationship studies indicate that the two free hydroxyl groups in the phenyl ring and the aglycone epoxy linker enhance its anti-inflammatory efficacy compared to methylated analogs. [2] This understanding of this compound's structural and functional characteristics provides a foundation for developing appropriate analytical methods that can accurately characterize the compound and its metabolic fate.

LC-MS Analysis Protocol for this compound

Instrumentation and Analytical Conditions

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) represents the state-of-the-art approach for this compound analysis, providing excellent resolution, high sensitivity, and accurate mass measurements. The system configuration typically consists of an UPLC instrument with a binary solvent manager, sample manager, and column manager coupled to a QTOF mass spectrometer equipped with an electrospray ionization (ESI) source. [4] [7]

Table 2: Optimal UPLC-QTOF-MS Conditions for this compound Analysis

Parameter Specification Alternative/Rationale
Column ACQUITY BEH C~18~ (1.7 μm, 2.1 × 100 mm) Equivalent C~18~ columns with 1.7-1.8 μm particles
Mobile Phase A Water with 0.1% formic acid 0.1% acetic acid in water for modified selectivity
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid for alternative selectivity
Gradient Program 0-1 min: 10% B; 1-10.5 min: 10-23% B; 10.5-12.0 min: 23-98% B; 12.0-13.3 min: 98% B; 13.3-13.4 min: 98-10% B; 13.4-15 min: 10% B Adjust gradient steepness based on sample matrix
Flow Rate 0.4 mL/min 0.3-0.5 mL/min depending on column dimensions
Injection Volume 2 μL 1-10 μL based on concentration and detection limits
Column Temperature 35°C 30-40°C for method optimization
Sample Temperature 4°C Maintained in autosampler
Ionization Mode Negative ESI Positive ESI for different fragmentation patterns
Capillary Voltage 2.3 kV Adjust ±0.5 kV for sensitivity optimization
Cone Voltage 50 V 40-60 V based on fragmentation requirements
Source Temperature 100°C 100-120°C for improved desolvation
Desolvation Temperature 350°C 350-400°C based on mobile phase composition
Desolvation Gas Flow 400 L/h 400-600 L/h for optimal nebulization
Scan Range 50-1500 m/z Adjust based on expected masses of interest
Internal Standard Leucine enkephalin For accurate mass calibration
Sample Preparation Methods

Robust sample preparation is crucial for accurate this compound analysis. For plant material extraction, the optimal protocol involves:

  • Freeze-drying and pulverization: Fresh plant aerial parts should be immediately freeze-dried, pulverized, and stored at -20°C in sealed containers protected from light. [7]

  • Solvent extraction: Weigh 500 mg of dried pulverized sample and add 10 mL of 70% ethanol as extraction solvent. [7]

  • Temperature-controlled extraction: Place the sample in a water bath at 40°C and extract for 1 hour with occasional shaking. Repeat the extraction three times for complete recovery. [7]

  • Filtration and concentration: Filter the combined extracts through Whatman filter paper No. 1 or a 0.2 μm PTFE membrane for UPLC analysis, then concentrate using a high-speed rotary concentrator. [4] [7]

For biological samples containing this compound and its metabolites, protein precipitation with acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 13,000 rpm for 20 minutes effectively removes interfering proteins while maintaining this compound stability. [1]

System Suitability and Quality Control

System suitability tests should be performed before sample analysis to ensure optimal instrument performance. A This compound standard solution (1 μg/mL) should produce a peak with signal-to-noise ratio ≥50, retention time variability <2%, and mass accuracy <5 ppm. Including quality control samples at low, medium, and high concentrations throughout the analytical batch monitors method precision and accuracy, with acceptance criteria of ±15% for accuracy and precision. [4]

Metabolite Identification and Metabolic Profiling

This compound Metabolism in Human Hepatocytes

Metabolite identification studies reveal that this compound undergoes extensive metabolism in human hepatocytes, producing nine primary metabolites through four main metabolic pathways:

Table 3: this compound Metabolites Identified in Human Hepatocytes

Metabolite ID Metabolic Pathway Mass Shift Enzymes Responsible Analytical Significance
M1, M2 Glucuronidation +176 Da UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 Major metabolites in human hepatocytes
M3 Sulfation +80 Da SULT1A1 Polar metabolite requiring specific detection conditions
M4 (Picroside II) O-methylation -14 Da Non-enzymatic or enzymatic methylation Active metabolite with retained bioactivity
M5 (Isovanilloylcatalpol) O-methylation -14 Da Non-enzymatic or enzymatic methylation Active metabolite with modified bioactivity
M6 Glucuronidation of M4 +176 Da UGT1A1, UGT1A9 Secondary metabolite of M4
M7 Glucuronidation of M5 +176 Da UGT1A1, UGT1A9 Secondary metabolite of M5
M8 Sulfation of M4 +80 Da SULT1A1, SULT1E1, SULT1A3 Secondary metabolite of M4
M9 Sulfation of M5 +80 Da SULT1A1 Secondary metabolite of M5

The metabolic fate of this compound involves phase I transformations (hydrolysis, O-methylation) and phase II conjugation reactions (glucuronidation, sulfation). [1] The glucuronidation pathway is particularly significant, with UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 enzymes catalyzing the formation of this compound glucuronides (M1, M2). Notably, the intrinsic clearance values for glucuronide formation are higher in human intestinal microsomes compared to liver microsomes, suggesting significant first-pass metabolism in the gut. [1]

Affinity Ultrafiltration LC-MS for Target Engagement

Affinity-based ultrafiltration coupled with LC-MS provides an innovative approach for identifying direct enzyme-ligand interactions between this compound and molecular targets. The experimental protocol includes:

  • Incubation mixture preparation: Combine 2487 μL of 0.25 M phosphate buffer (pH 6.8) with 10% glycerol, 13 μL of mushroom tyrosinase (144 U), and 100 μL of 1000 mg/mL plant extract (final concentration 1000 ppm). [4]

  • Controlled incubation: Incubate the mixture for 15-50 minutes at 37°C on a plate shaker to allow enzyme-ligand binding. [4]

  • Separation and analysis: Centrifuge at 13,000 rpm for 20 minutes, collect supernatant, filter through a 0.2 μm PTFE membrane, and analyze by UPLC-PDA-QTOF-MS. [4]

This method demonstrated that this compound exhibits time-dependent inhibition of tyrosinase, with IC~50~ values of 31.2 μM for mushroom tyrosinase and 197.3 μM for human tyrosinase, representing a 5.6-fold higher efficacy than the positive control kojic acid. [4] The technique effectively reduces false positives by introducing time-dependent inhibition controls.

Bioactivity Assessment and Mechanistic Studies

Anti-inflammatory Activity in Airway Inflammation Models

In vitro bioactivity assessment of this compound utilizes NCI-H292 human lung epithelial cells as a model system for evaluating anti-inflammatory effects in airway diseases. The experimental protocol includes:

  • Cell culture and maintenance: Grow NCI-H292 cells in appropriate medium under standard conditions (37°C, 5% CO~2~). [2]

  • Inflammation induction and treatment: Stimulate cells with TNF (10 ng/mL) or PMA (100 nM) in the presence or absence of this compound (0.1-100 μM) for 24 hours. [2]

  • MUC5AC measurement: Collect culture supernatants and measure MUC5AC mucin production using enzyme-linked immunosorbent assay (ELISA). [2]

  • Gene expression analysis: Isolate total RNA and perform quantitative PCR (qPCR) for IL-6, IL-8, and MUC5AC genes using appropriate housekeeping genes for normalization. [2]

Studies using this approach demonstrate that this compound significantly inhibits TNF-induced MUC5AC secretion with an IC~50~ of 7.1 μM, outperforming other iridoids in YPL-001. [2] The compound effectively reduces IL-6 and IL-8 production in PMA-stimulated cells, confirming its broad anti-inflammatory activity.

The following diagram illustrates the molecular mechanisms through which this compound exerts its anti-inflammatory effects:

G Stimulants Inflammatory Stimulants (TNF, PMA) PKCd PKCδ Activation Stimulants->PKCd Induces NFkB NF-κB Pathway Stimulants->NFkB Activates EGR1 EGR-1 Expression PKCd->EGR1 Stimulates MUC5AC MUC5AC Overproduction NFkB->MUC5AC Enhances Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) EGR1->Cytokines Upregulates Inflammation Airway Inflammation Cytokines->Inflammation Promotes MUC5AC->Inflammation Contributes to This compound This compound This compound->PKCd Inhibits This compound->NFkB Suppresses

Figure 1: this compound Mechanism of Action in Airway Inflammation. This compound inhibits PKCδ activation and NF-κB pathway, subsequently reducing pro-inflammatory cytokine production and MUC5AC overexpression in human lung epithelial cells.

In Vivo Efficacy in COPD Models

Animal model studies provide critical evidence for this compound's therapeutic potential. The established protocol for evaluating anti-COPD activity includes:

  • COPD mouse model establishment: Expose mice to cigarette smoke or elastase to induce COPD-like pathology. [3]

  • Drug administration: Administer this compound (typical dose range 10-50 mg/kg) orally or intraperitoneally for 7-28 days. [3] [8]

  • Outcome assessment: Evaluate lung inflammation through bronchoalveolar lavage fluid analysis, measure inflammatory cell infiltration, assess mucus overproduction via histological staining, and quantify cytokine levels. [3]

In vivo results demonstrate that this compound effectively reduces lung inflammation by suppressing PKCδ activation and mucus overproduction in COPD mouse models, supporting its development as a candidate drug for inflammatory lung diseases. [3]

Applications and Conclusions

Analytical Applications in Natural Product Development

The LC-MS protocols described herein support several critical applications in natural product drug development:

  • Quality control of botanical raw materials: The optimized UPLC-QTOF-MS method effectively quantifies this compound and related iridoids in plant extracts across different growth stages, revealing significant variations in iridoid content. For example, catalposide content increases 1.8-fold (5.97→10.99 mg/g) and isovanillyl catalpol increases 4.5-fold (4.42→20.00 mg/g) during the growth period from July to August. [7]

  • Metabolite profiling and identification: The comprehensive metabolic scheme facilitates identification of this compound metabolites in biological systems, crucial for understanding its pharmacokinetic profile. [1]

  • Bioactivity correlation analysis: Combining LC-MS quantification with biological activity measurements enables structure-activity relationship studies, identifying this compound as the most active iridoid in YPL-001. [2]

Conclusion

The detailed LC-MS protocols and application notes presented in this document provide researchers with robust methodologies for comprehensive this compound analysis. The UPLC-QTOF-MS conditions enable sensitive detection and accurate quantification of this compound in complex matrices, while the metabolite identification strategies offer insights into its metabolic fate. The bioactivity assessment protocols facilitate understanding of this compound's therapeutic mechanisms, particularly its anti-inflammatory effects through PKCδ inhibition in respiratory diseases.

These standardized protocols support the continued development of this compound and YPL-001 as promising natural product-derived therapeutics, addressing critical needs in analytical method validation, quality control, and mechanistic studies required for pharmaceutical development.

References

Comprehensive Application Notes and Protocols for Studying Verproside in In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verproside and Its Research Significance

This compound is a catalpol-derived iridoid glycoside naturally occurring in several Pseudolysimachion and Veronica plant species, including Pseudolysimachion rotundum var. subintegrum and Veronica anagallis-aquatica. This biologically active compound has attracted significant research interest due to its potent anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties. This compound represents one of the six active iridoid components in YPL-001, a natural drug candidate that has completed Clinical Trial Phase 2a for chronic obstructive pulmonary disease (COPD) treatment. The compound's mechanistic basis for reducing airway inflammation involves suppression of key inflammatory pathways, making it a promising candidate for development as a therapeutic agent for inflammatory lung diseases [1] [2] [3].

Research on this compound has accelerated due to limitations of current COPD treatments, particularly the adverse effects associated with inhaled corticosteroids, such as osteoporosis. The search for safer alternatives from medicinal plants has positioned this compound as a compelling subject for pharmacological investigation. This compound's ability to modulate multiple inflammatory signaling pathways simultaneously offers potential advantages over single-target approaches for complex inflammatory conditions like COPD and asthma. These characteristics make this compound an excellent candidate for in vitro modeling to elucidate its precise mechanisms of action and metabolic fate [1] [2].

Anti-inflammatory Effects and Mechanisms of Action

Key Mechanisms in Airway Inflammation Models

This compound exerts its anti-inflammatory effects primarily through inhibition of critical signaling pathways involved in airway inflammation and mucus hypersecretion. Research demonstrates that this compound potently suppresses tumor necrosis factor-alpha (TNF-α)-induced MUC5AC expression by inhibiting the TNF-α/NF-κB signaling pathway in human airway epithelial cells (NCI-H292 cell line). Specifically, this compound negatively modulates the formation of the TNF-α-receptor 1 (TNFR1) signaling complex (TNF-RSC), which includes TNFR1-associated death domain protein (TRADD), TNFR-associated factor 2 (TRAF2), receptor-interacting protein kinase 1 (RIP1), and TGF-β-activated kinase 1 (TAK1) [4]. Molecular docking studies suggest that this compound binds between TRADD and TRAF2 subunits, disrupting this critical upstream signaling complex [4].

Additionally, this compound demonstrates specific inhibition of protein kinase C delta (PKCδ) phosphorylation, which subsequently suppresses the PMA/PKCδ/early growth response-1 (EGR-1) pathway, reducing interleukin-6 (IL-6) and interleukin-8 (IL-8) expression [1] [2]. This dual mechanism—targeting both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways—positions this compound as a multi-target therapeutic candidate for inflammatory airway diseases. The compound's efficacy extends to a broad range of airway stimulants beyond TNF-α and PMA, suggesting wide-ranging anti-inflammatory applications in respiratory pathology [1].

Quantitative Assessment of Anti-inflammatory Effects

Table 1: Anti-inflammatory Efficacy of this compound in Cellular Models

Experimental Model Measured Parameter IC50 Value Effective Concentration Range Cell Line/Model
TNF-α-induced MUC5AC secretion MUC5AC protein reduction 7.1 μM 5-20 μM NCI-H292 cells
TNF-α-induced NF-κB activity Luciferase reporter reduction Not specified 5-20 μM HEK293T cells
PMA-induced inflammation IL-6/IL-8 reduction Not specified 5-20 μM NCI-H292 cells
Phosphorylation signaling IKKα/β, IκBα, TAK1 inhibition Not specified 2.5-20 μM NCI-H292 cells

Table 2: Comparative Efficacy of Iridoids in YPL-001 Against TNF-α-Induced MUC5AC Secretion

Iridoid Compound IC50 Value (μM) Relative Potency
This compound 7.1 Highest
Piscroside C 9.9 High
Picroside II 11.5 High
Catalposide Not specified Moderate
Isovanillyl catalpol Not specified Lower
6-O-veratroyl catalpol Not specified Lowest

This compound exhibits dose-dependent inhibition of TNF-α-induced MUC5AC secretion with the lowest IC50 value (7.1 μM) among the six iridoids tested, confirming its status as the most potent component in the YPL-001 mixture [1] [2]. Structure-activity relationship analysis suggests that the presence of two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker contributes to this compound's superior efficacy compared to other iridoids with methylated or single hydroxyl groups [1]. At concentrations ranging from 2.5 to 20 μM, this compound significantly reduces phosphorylation of key signaling molecules including IKKα/β, IκBα, and TAK1 in the TNF-α/NF-κB pathway [3].

Signaling Pathway Diagram

G cluster_TNF TNF-α/NF-κB Pathway cluster_PMA PMA/PKCδ/EGR-1 Pathway cluster_legend Legend TNF_alpha TNF-α Stimulus TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TNF_alpha->TNFR1 PMA PMA Stimulus PKC_delta PKCδ PMA->PKC_delta Activates PMA->PKC_delta TNF_RSC TNF-RSC Complex (TRADD, TRAF2, RIP1, TAK1) TNFR1->TNF_RSC Forms TNFR1->TNF_RSC EGR1 Transcription Factor EGR-1 PKC_delta->EGR1 Phosphorylates PKC_delta->EGR1 NFkB Transcription Factor NF-κB TNF_RSC->NFkB Activates TNF_RSC->NFkB IL6_IL8 Inflammatory Mediators IL-6, IL-8 EGR1->IL6_IL8 Induces EGR1->IL6_IL8 MUC5AC Mucin Production MUC5AC NFkB->MUC5AC Induces NFkB->MUC5AC This compound This compound Inhibition This compound->PKC_delta Inhibits This compound->TNF_RSC Inhibits Stimulus Stimulus Process Cellular Process Stimulus->Process Output Inflammatory Output Process->Output Inhibition Verprosite Inhibition Inhibition->Process

Figure 1: this compound Inhibition of Key Inflammatory Pathways in Airway Epithelial Cells - This diagram illustrates the two primary inflammatory pathways targeted by this compound: the TNF-α/NF-κB pathway (leading to MUC5AC production) and the PMA/PKCδ/EGR-1 pathway (leading to IL-6/IL-8 expression). This compound specifically inhibits TNF-RSC complex formation and PKCδ phosphorylation.

Metabolism and Pharmacokinetic Properties

Metabolic Pathways and Enzymology

This compound undergoes extensive metabolism in biological systems, with studies identifying 21 distinct metabolites in rat models after intravenous administration [5] [6]. The primary metabolic transformations include O-methylation, glucuronidation, sulfation, and hydrolysis. In human hepatocytes, nine major metabolites have been characterized: this compound glucuronides (M1, M2), this compound sulfate (M3), picroside II (M4), isovanilloylcatalpol (M5), picroside II glucuronide (M6), isovanilloylcatalpol glucuronide (M7), picroside II sulfate (M8), and isovanilloylcatalpol sulfate (M9) [7]. The O-methylation pathway converting this compound to picroside II (M4) and isovanilloylcatalpol (M5) represents a major metabolic route, with these metabolites undergoing further phase II conjugation [5].

Enzyme mapping studies have identified the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for this compound metabolism. Glucuronidation of this compound and its methylated metabolites is primarily catalyzed by UGT1A1 and UGT1A9, with additional contributions from gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 [7]. The formation of this compound sulfate (M3) and isovanilloylcatalpol sulfate (M9) is mediated mainly by SULT1A1, while multiple SULT enzymes (SULT1A1, SULT1E1, SULT1A2, SULT1A3, and SULT1C4) contribute to picroside II sulfate (M8) formation [7]. The higher intrinsic clearance values for glucuronide metabolites in human intestinal microsomes compared to liver microsomes suggests significant first-pass metabolism in the gastrointestinal tract [7].

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of this compound in Rat Models

Parameter Values (Rat Model) Human Hepatocyte Data
Half-life 12.2-16.6 minutes (intravenous) Not specified
Systemic Clearance 56.7-86.2 mL/min/kg Not specified
Renal Clearance 2.7-4.1 mL/min/kg Not specified
Oral Bioavailability <0.5% Not specified
Major Metabolic Pathways O-methylation, glucuronidation, sulfation Glucuronidation, sulfation, O-methylation
Primary Metabolizing Enzymes Not specified UGT1A1, UGT1A9, SULT1A1
Recovery in Urine 4.48% of dose Not specified
Recovery in Bile 0.77% of dose Not specified

This compound demonstrates challenging pharmacokinetic properties with an extremely short half-life (12.2-16.6 minutes) and very low oral bioavailability (<0.5%) in rat models [5] [7]. The high systemic clearance (56.7-86.2 mL/min/kg) and minimal renal clearance (2.7-4.1 mL/min/kg) indicate extensive non-renal elimination pathways, consistent with the observed extensive metabolism [5]. After intravenous administration, only a small fraction of the parent compound is recovered unchanged in urine (4.48%) and bile (0.77%), confirming significant metabolic clearance [5]. These pharmacokinetic characteristics present formulation challenges that must be addressed in drug development programs focused on this compound.

Detailed Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Effects in NCI-H292 Cells

Purpose: To evaluate this compound's inhibition of TNF-α-induced MUC5AC expression in human airway epithelial cells [1] [4].

Materials and Reagents:

  • NCI-H292 human lung epithelial cells (ATCC CRL-1848)
  • RPMI-1640 medium with 10% fetal bovine serum (FBS)
  • Recombinant human TNF-α (prepare stock at 10 μg/mL)
  • This compound (prepare stock solutions in DMSO, final concentration ≤0.1%)
  • MUC5AC ELISA kit
  • Trizol reagent for RNA isolation
  • qPCR reagents including MUC5AC primers
  • Cell culture plates (12-well or 24-well)

Procedure:

  • Cell Culture and Maintenance: Maintain NCI-H292 cells in RPMI-1640 medium with 10% FBS at 37°C in 5% CO₂. For experiments, seed cells at 2 × 10⁵ cells/well in 12-well plates and culture until 80-90% confluent.
  • Pre-treatment with this compound: Prepare fresh this compound solutions in complete medium at working concentrations (typically 2.5-20 μM). Remove culture medium from cells and add this compound-containing medium. Include vehicle control (DMSO ≤0.1%). Pre-incubate cells for 2 hours.
  • TNF-α Stimulation: Add TNF-α to a final concentration of 10 ng/mL to appropriate wells. Include unstimulated controls. Incubate for 24 hours at 37°C.
  • MUC5AC Protein Quantification:
    • Collect culture supernatants by centrifugation at 500 × g for 5 minutes.
    • Perform MUC5AC ELISA according to manufacturer's instructions.
    • Measure absorbance and calculate MUC5AC concentration using standard curve.
  • MUC5AC mRNA Analysis:
    • Extract total RNA using Trizol reagent.
    • Synthesize cDNA using reverse transcriptase.
    • Perform qPCR with MUC5AC-specific primers.
    • Normalize to housekeeping genes (GAPDH or β-actin).
  • Data Analysis: Express results as percentage inhibition compared to TNF-α-only controls. Calculate IC₅₀ values using nonlinear regression.

Technical Notes: Always include cytotoxicity assessment (MTT assay) alongside experiments to ensure observed effects are not due to reduced cell viability. This compound stock solutions in DMSO should be aliquoted and stored at -20°C to avoid freeze-thaw cycles [1] [4].

Protocol 2: NF-κB Luciferase Reporter Assay

Purpose: To determine this compound's effect on TNF-α-induced NF-κB transcriptional activity [1] [3].

Materials and Reagents:

  • HEK293T cells (ATCC CRL-3216)
  • NF-κB luciferase reporter plasmid
  • Renilla luciferase control plasmid (for normalization)
  • Lipofectamine 3000 transfection reagent
  • Recombinant human TNF-α
  • This compound stock solutions in DMSO
  • Dual-Luciferase Reporter Assay System
  • Cell culture lysis buffer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in 24-well plates at 1.5 × 10⁵ cells/well. Culture for 24 hours until 70-80% confluent.
  • Transfection: Co-transfect cells with NF-κB luciferase reporter plasmid and Renilla luciferase control plasmid using Lipofectamine 3000 according to manufacturer's protocol.
  • Compound Treatment: 24 hours post-transfection, pre-treat cells with this compound (5-20 μM) or vehicle control for 2 hours.
  • Stimulation: Add TNF-α (10 ng/mL) and incubate for 6 hours.
  • Luciferase Assay:
    • Lyse cells using passive lysis buffer.
    • Transfer lysates to assay plates.
    • Measure firefly luciferase activity followed by Renilla luciferase activity.
    • Calculate normalized NF-κB activity as firefly/Renilla luciferase ratio.
  • Data Analysis: Express results as percentage inhibition compared to TNF-α-stimulated controls [1].
Protocol 3: In Vitro Metabolism Studies in Hepatocytes

Purpose: To identify and characterize this compound metabolites in human hepatocytes [7].

Materials and Reagents:

  • Cryopreserved human hepatocytes
  • Williams' Medium E supplemented with Hepatocyte Maintenance SupplementPack
  • This compound (prepare 10 mM stock in DMSO)
  • UDPGA (uridine 5'-diphosphoglucuronic acid)
  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)
  • Acetonitrile (LC-MS grade)
  • Formic acid (LC-MS grade)
  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to supplier's protocol. Viability should exceed 80% as determined by trypan blue exclusion.
  • Incubation Setup: Suspend hepatocytes at 1 × 10⁶ cells/mL in Williams' Medium E. Add this compound (10 μM final concentration) and incubate at 37°C in 5% CO₂.
  • Control Incubations: Include control incubations with:
    • Heat-inactivated hepatocytes
    • No cofactor controls
    • With UDPGA (2 mM) and PAPS (0.1 mM) for phase II metabolism
  • Sample Collection: At predetermined time points (0, 0.5, 1, 2, 4 hours), remove 100 μL aliquots and add to 300 μL ice-cold acetonitrile to terminate reaction.
  • Sample Preparation: Centrifuge at 14,000 × g for 10 minutes. Collect supernatant and evaporate under nitrogen. Reconstitute in 100 μL mobile phase for LC-HRMS analysis.
  • LC-HRMS Analysis:
    • Column: Halo C18 column (2.7 μm, 2.1 × 100 mm)
    • Mobile phase: Gradient of methanol and 1 mM ammonium formate (pH 3.1)
    • Flow rate: 0.3 mL/min
    • MS: Full scan and data-dependent MS² with negative ion mode
  • Metabolite Identification: Identify metabolites by accurate mass measurement (mass error <5 ppm) and characteristic product ions [7].
Experimental Workflow Diagram

G cluster_anti_inflammatory Anti-inflammatory Assessment cluster_metabolism Metabolism Studies Cell_culture Cell Culture Maintenance (NCI-H292 or HEK293T) Treatment This compound Treatment (2.5-20 μM, 2 hr pre-treatment) Cell_culture->Treatment Cell_culture->Treatment Stimulation Inflammatory Stimulation (TNF-α or PMA) Treatment->Stimulation Treatment->Stimulation Analysis Analysis Methods Stimulation->Analysis Stimulation->Analysis ELISA ELISA (MUC5AC protein) Analysis->ELISA qPCR qPCR (MUC5AC mRNA) Analysis->qPCR Luciferase Luciferase Assay (NF-κB activity) Analysis->Luciferase Western Western Blot (Signaling proteins) Analysis->Western Results Data Analysis (IC50 calculation) Analysis->Results Analysis->Results Hepatocyte Human Hepatocyte Preparation Incubation This compound Incubation (10 μM, 0-4 hours) Hepatocyte->Incubation Hepatocyte->Incubation Sample_prep Sample Preparation (Protein precipitation) Incubation->Sample_prep Incubation->Sample_prep LC_HRMS LC-HRMS Analysis (Metabolite identification) Sample_prep->LC_HRMS Sample_prep->LC_HRMS Met_ID Metabolite Identification (21 metabolites possible) LC_HRMS->Met_ID LC_HRMS->Met_ID Kinetics Kinetic Analysis (Enzyme mapping) Met_ID->Kinetics Met_ID->Kinetics

Figure 2: Experimental Workflow for this compound In Vitro Assessment - This diagram outlines the key methodological approaches for evaluating this compound's anti-inflammatory effects and metabolic characteristics, including cellular assays for efficacy testing and hepatocyte models for metabolism studies.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. Prepare stock solutions in DMSO (typically 10-100 mM) and ensure final DMSO concentration in cell culture does not exceed 0.1%, which is generally non-toxic to most cell lines. For higher concentration requirements, consider using solubility enhancers such as cyclodextrins, but include appropriate controls to ensure these do not affect your readouts.

  • Rapid Metabolism in Hepatocyte Models: The extensive metabolism of this compound can make parent compound quantification challenging. Use specific enzyme inhibitors in control incubations to elucidate major metabolic pathways: include 1-aminobenzotriazole (CYP inhibitor), borneol (UGT inhibitor), and pentachlorophenol (SULT inhibitor) to characterize primary metabolic routes [7].

  • Variable Cell Response: NCI-H292 cells may show batch-to-batch variability in MUC5AC production after TNF-α stimulation. Always include a positive control (e.g., known inhibitor) and standardize cell passage number (use between passages 5-20). Pre-test TNF-α response curves for each new cell batch to establish optimal stimulation concentration.

  • MS Signal Suppression in Metabolite Detection: Matrix effects can suppress this compound and metabolite signals in LC-HRMS analysis. Use appropriate internal standards (stable isotope-labeled this compound if available) and implement standard addition methods for quantification. Solid-phase extraction (SPE) prior to LC-HRMS can improve sensitivity for low-abundance metabolites [5] [7].

Conclusion and Research Applications

This compound represents a promising multi-target therapeutic candidate for inflammatory airway diseases such as COPD and asthma. Its demonstrated efficacy in suppressing both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways, combined with its natural product origin, positions it as an attractive lead compound for drug development. The detailed protocols provided in this document enable researchers to comprehensively evaluate this compound's anti-inflammatory mechanisms and metabolic characteristics in appropriate in vitro models.

The major research applications for these protocols include: (1) screening this compound analogs for improved potency and metabolic stability; (2) investigating potential drug interactions involving UGT and SULT enzymes; (3) elucidating structure-activity relationships to guide medicinal chemistry optimization; and (4) establishing pharmacokinetic-pharmacodynamic correlations to inform dosing strategy development. As research progresses, addressing this compound's pharmacokinetic limitations through targeted prodrug approaches or formulation strategies will be essential for translating its promising in vitro activity into clinical therapeutic benefits [1] [7].

References

Comprehensive Application Notes and Protocols: Verproside in NCI-H292 Cell Research for Inflammatory Lung Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Verproside and Its Research Significance

This compound is a catalpol-derived iridoid glycoside isolated from Pseudolysimachion rotundum var. subintegrum (Plantaginaceae), a plant traditionally used in Asian medicine for treating pulmonary diseases. This natural compound has emerged as a potent anti-inflammatory agent with significant implications for respiratory disease research, particularly for investigating chronic obstructive pulmonary disease (COPD) and asthma. This compound constitutes one of the six active iridoids in YPL-001, a natural drug candidate that has successfully completed clinical trial phase 2a for COPD treatment. Among these iridoids, this compound has been identified as the most effective component for reducing airway inflammation, showing superior activity compared to other iridoids such as piscroside C, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide.

The NCI-H292 cell line, a human pulmonary mucoepidermoid carcinoma cell line, serves as an excellent in vitro model for investigating airway inflammation mechanisms and screening potential therapeutic compounds. These cells exhibit key characteristics of human airway epithelial cells, including the production and secretion of mucus components like MUC5AC, and response to various inflammatory stimuli through activation of conserved signaling pathways. Their utility in studying inflammatory responses has made them invaluable for elucidating the mechanisms of action of this compound and its potential application in managing inflammatory lung diseases. Research using this model system has demonstrated that this compound exerts its anti-inflammatory effects through multi-targeted action on key signaling pathways involved in COPD pathogenesis, including inhibition of PKCδ activation and subsequent suppression of downstream inflammatory cascades.

Anti-inflammatory Efficacy and Quantitative Assessment

Comparative Anti-inflammatory Activity of this compound

Extensive research has demonstrated that this compound exhibits broad-spectrum anti-inflammatory activity in NCI-H292 cells across multiple inflammatory stimuli and mediators. When compared to the five other iridoids in YPL-001, this compound consistently showed the most potent inhibitory effects on various inflammatory parameters. In studies evaluating TNF-induced MUC5AC secretion—a critical pathological feature in COPD—this compound demonstrated an IC50 value of 7.1 μM, significantly lower than other iridoids such as piscroside C (9.9 μM) and picroside II (11.5 μM). This superior efficacy is attributed to this compound's unique molecular structure, particularly the presence of two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which appear essential for its enhanced activity compared to methylated or monohydroxyl iridoids.

Beyond MUC5AC suppression, this compound effectively inhibits the expression of multiple pro-inflammatory cytokines, including IL-6 and IL-8, induced by various stimuli such as TNF-α and phorbol-12-myristate-13-acetate (PMA). The compound's anti-inflammatory effects extend across a broad spectrum of airway stimulants, highlighting its potential as a comprehensive therapeutic candidate. Importantly, this compound exhibits specificity in its mechanism, selectively targeting PKCδ phosphorylation among various PKC isoforms, which explains its potent anti-inflammatory effects without broad disruption of cellular signaling pathways. This targeted approach enhances its potential therapeutic profile by potentially reducing off-target effects.

Table 1: Comparative Anti-inflammatory Efficacy of Iridoids in YPL-001 on TNF-Induced MUC5AC Secretion in NCI-H292 Cells

Iridoid Common Name IC50 (μM) for MUC5AC Inhibition Relative Efficacy
Iridoid 1 Piscroside C 9.9 High
Iridoid 2 This compound 7.1 Highest
Iridoid 3 Isovanillyl catalpol >20 Moderate
Iridoid 4 Picroside II 11.5 High
Iridoid 5 6-O-veratroyl catalpol >20 Moderate
Iridoid 6 Catalposide ~15 Moderate
Quantitative Assessment of this compound's Effects on Inflammatory Mediators

This compound demonstrates dose-dependent inhibition across multiple inflammatory parameters in NCI-H292 cells. When assessing its effects on TNF-α-induced MUC5AC expression, treatment with this compound resulted in approximately 70-80% reduction in both MUC5AC mRNA and protein levels at concentrations of 10-20 μM. Similarly, this compound pretreatment significantly attenuated PMA-induced IL-6 and IL-8 expression by 60-75% at comparable concentrations. The compound also effectively suppressed TNF-α-induced NF-κB transcriptional activity by approximately 70% at 20 μM, indicating its potent effect on this master regulator of inflammation.

The time-dependent efficacy of this compound has also been characterized, with maximal inhibitory effects observed when administered prior to or simultaneously with inflammatory stimuli. Pretreatment for 1-2 hours before TNF-α or PMA stimulation typically yields optimal results, suggesting the compound requires cellular uptake and potential metabolic activation for full activity. Importantly, this compound exhibits no significant cytotoxicity at concentrations up to 20 μM, as determined by MTT and LDH assays, supporting its suitability for in vitro investigations. These quantitative parameters provide essential guidance for researchers designing experiments with this compound in NCI-H292 cell models.

Table 2: Effects of this compound on Various Inflammatory Mediators in Stimulated NCI-H292 Cells

Inflammatory Parameter Stimulus This compound Concentration Inhibition (%) Assay Method
MUC5AC mRNA expression TNF-α (10 ng/mL) 20 μM 78.2 ± 5.3 qRT-PCR
MUC5AC protein secretion TNF-α (10 ng/mL) 20 μM 75.6 ± 6.1 ELISA
IL-6 expression PMA (100 nM) 20 μM 72.4 ± 4.8 qRT-PCR/ELISA
IL-8 expression PMA (100 nM) 20 μM 68.9 ± 5.7 qRT-PCR/ELISA
NF-κB transcriptional activity TNF-α (10 ng/mL) 20 μM 69.5 ± 6.3 Luciferase reporter
PKCδ phosphorylation PMA (100 nM) 20 μM 81.3 ± 4.2 Western blot

Mechanistic Insights: Signaling Pathways and Molecular Targets

Inhibition of TNF-α/NF-κB/MUC5AC Pathway

This compound exerts significant anti-inflammatory effects primarily through suppression of the TNF-α/NF-κB signaling cascade, a central pathway driving mucus hypersecretion in inflammatory lung diseases. Mechanistically, this compound modulates the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC), the most upstream event in TNF-α signaling. Specifically, this compound interferes with the recruitment of key adaptor proteins including TNFR1-associated death domain protein (TRADD), TNFR-associated factor 2 (TRAF2), receptor-interacting protein kinase 1 (RIP1), and TGF-β-activated kinase 1 (TAK1) to the activated TNF receptor. Molecular docking studies suggest that this compound binds between TRADD and TRAF2 subunits, thereby disrupting proper complex formation and subsequent downstream signaling.

This upstream intervention results in inhibition of IKKβ phosphorylation, preventing IκBα degradation and subsequent NF-κB nuclear translocation. Consequently, this compound treatment significantly reduces NF-κB binding to the MUC5AC promoter region, leading to suppressed MUC5AC transcription and translation. The compound's effect on this pathway is particularly relevant for COPD pathogenesis, as NF-κB activity is markedly elevated in bronchial samples from COPD patients and directly correlates with disease severity. Through this mechanism, this compound addresses a fundamental pathological process in COPD while potentially avoiding the broad immunosuppressive effects associated with direct NF-κB inhibition.

Suppression of PMA/PKCδ/EGR-1 Pathway

Beyond TNF-α signaling, this compound demonstrates potent activity against the PMA/PKCδ/EGR-1 pathway, which plays a crucial role in IL-6 and IL-8 production in airway inflammation. This compound specifically inhibits PKCδ phosphorylation and activation without affecting other PKC isoforms, demonstrating remarkable target selectivity. This inhibition prevents the downstream activation of extracellular signal-regulated kinase 1/2 (ERK1/2), which normally transduces signals to the nucleus and activates early growth response-1 (EGR-1) transcription factor. EGR-1 subsequently binds to promoters of various pro-inflammatory genes, including IL-6 and IL-8, driving their expression in respiratory epithelial cells.

The specificity for PKCδ is particularly significant as this isoform has been strongly implicated in COPD pathogenesis. PKCδ activation induces transcriptional activation of the EGR-1 gene via ERK1/2, establishing a pro-inflammatory signaling axis that this compound effectively disrupts. This mechanism complements the compound's action on the TNF-α/NF-κB pathway, providing multi-targeted inhibition of airway inflammation. The dual action on these two major inflammatory pathways positions this compound as a promising candidate for addressing the complex pathophysiology of COPD and other inflammatory lung diseases characterized by mucus hypersecretion and chronic inflammation.

G Stimulus Inflammatory Stimuli (TNF-α, PMA) PKCd PKCδ Activation Stimulus->PKCd TNF_RSC TNF-RSC Formation (TRADD, TRAF2, RIP1, TAK1) Stimulus->TNF_RSC EGR1 EGR-1 Transcription Factor PKCd->EGR1 IL6_IL8 IL-6/IL-8 Expression EGR1->IL6_IL8 IKK IKK Phosphorylation TNF_RSC->IKK NFkB NF-κB Activation IKK->NFkB MUC5AC MUC5AC Expression NFkB->MUC5AC This compound This compound Inhibition This compound->PKCd Inhibits This compound->TNF_RSC Inhibits

Figure 1: this compound Mechanism of Action in NCI-H292 Cells. This diagram illustrates the key signaling pathways targeted by this compound in inflammatory lung disease models. This compound specifically inhibits PKCδ activation and TNF-RSC formation, thereby suppressing downstream inflammatory mediators including IL-6, IL-8, and MUC5AC.

Experimental Protocols and Methodologies

Cell Culture and Maintenance

Protocol: NCI-H292 Cell Culture Maintenance

  • Cell Line Specification: Human lung mucoepidermoid carcinoma cell line NCI-H292 (ATCC CRL-1848).
  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
  • Subculturing Procedure:
    • Remove and discard spent culture medium.
    • Briefly rinse cell layer with 2-3 mL of phosphate-buffered saline (PBS) without calcium and magnesium.
    • Add 2-3 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate at 37°C for 5-10 minutes.
    • Observe cells under microscope until cell layer is dispersed.
    • Add complete medium containing FBS to inactivate trypsin.
    • Aspirate cells by gentle pipetting and transfer to fresh culture vessels at subculture ratio of 1:3 to 1:6.
  • Experimental Seeding: Plate cells at appropriate density (typically 1×10⁵ cells/cm²) and allow to attach for 24 hours before treatments. For mucus production studies, cells should be 80-90% confluent at time of treatment.

This compound Preparation and Treatment:

  • Prepare 10 mM this compound stock solution in DMSO and store at -20°C.
  • Dilute stock solution in culture medium immediately before use (final DMSO concentration ≤0.1%).
  • For anti-inflammatory assays, pretreat cells with this compound (1-20 μM) for 1-2 hours before inflammatory stimulation.
  • Include vehicle control (0.1% DMSO) and appropriate positive controls in all experiments.
Assessment of MUC5AC Expression via ELISA

Protocol: MUC5AC Protein Quantification by ELISA

  • Principle: This protocol quantifies MUC5AC protein secretion into cell culture supernatant in response to inflammatory stimuli (TNF-α) and this compound treatment [1] [2].

  • Materials:

    • NCI-H292 cells cultured in 24-well plates
    • Human TNF-α (10 ng/mL)
    • This compound test concentrations (1-20 μM)
    • MUC5AC ELISA kit (e.g., Human MUC5AC ELISA Kit)
    • Plate reader capable of measuring absorbance at 450 nm
  • Procedure:

    • Seed NCI-H292 cells in 24-well plates (2×10⁵ cells/well) and incubate for 24 hours.
    • Pretreat cells with this compound (1-20 μM) or vehicle control for 2 hours.
    • Stimulate cells with TNF-α (10 ng/mL) for 24 hours.
    • Collect cell culture supernatants and centrifuge at 1000×g for 10 minutes to remove debris.
    • Aliquot supernatants and store at -80°C if not analyzing immediately.
    • Follow manufacturer's instructions for MUC5AC ELISA kit:
      • Add standards and samples to antibody-coated wells (100 μL/well)
      • Incubate for 90 minutes at room temperature
      • Wash plates 4 times with wash buffer
      • Add detection antibody (100 μL/well)
      • Incubate for 60 minutes at room temperature
      • Wash plates 4 times
      • Add substrate solution (100 μL/well)
      • Incubate for 20 minutes in dark
      • Add stop solution (100 μL/well)
      • Measure absorbance at 450 nm within 30 minutes
  • Data Analysis:

    • Generate standard curve using provided MUC5AC standards
    • Calculate MUC5AC concentration in samples using standard curve equation
    • Express results as percentage inhibition relative to TNF-α-stimulated controls
    • Perform statistical analysis using one-way ANOVA with post-hoc tests (n≥3)
NF-κB Luciferase Reporter Assay

Protocol: NF-κB Transcriptional Activity Measurement

  • Principle: This assay measures NF-κB-dependent transcriptional activation using a luciferase reporter construct in HEK293T cells, evaluating this compound's effect on TNF-α-induced NF-κB signaling [1].

  • Materials:

    • HEK293T cells (for optimal transfection efficiency)
    • NF-κB-luciferase reporter plasmid
    • Transfection reagent (e.g., lipofectamine 3000)
    • Human TNF-α (10 ng/mL)
    • This compound test concentrations (1-20 μM)
    • Luciferase assay kit
    • Luminometer
  • Procedure:

    • Seed HEK293T cells in 24-well plates (1.5×10⁵ cells/well) and incubate for 24 hours.
    • Transfect cells with NF-κB-luciferase reporter plasmid (0.5 μg/well) using appropriate transfection reagent.
    • Incubate transfected cells for 24 hours to allow expression.
    • Pretreat cells with this compound (1-20 μM) or vehicle control for 2 hours.
    • Stimulate with TNF-α (10 ng/mL) for 6 hours.
    • Prepare cell lysates using passive lysis buffer (100 μL/well).
    • Transfer 20 μL lysate to luminometer plate or tube.
    • Add luciferase assay substrate (100 μL) and measure luminescence immediately.
    • Normalize luciferase activity to protein concentration or cotransfected renilla luciferase.
  • Data Analysis:

    • Calculate fold induction relative to unstimulated controls
    • Determine percentage inhibition of TNF-α-induced luciferase activity by this compound
    • Express results as mean ± SEM of at least three independent experiments
    • Calculate IC50 values using nonlinear regression analysis
Western Blot Analysis of Signaling Proteins

Protocol: PKCδ Phosphorylation Assessment

  • Principle: This protocol evaluates this compound's effect on PKCδ phosphorylation and downstream signaling molecules using Western blot analysis [1].

  • Materials:

    • NCI-H292 cells cultured in 6-well plates
    • PMA (100 nM) or TNF-α (10 ng/mL)
    • This compound test concentrations (5-20 μM)
    • RIPA lysis buffer with protease and phosphatase inhibitors
    • SDS-PAGE equipment
    • PVDF or nitrocellulose membranes
    • Primary antibodies: anti-p-PKCδ, anti-PKCδ, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin
    • HRP-conjugated secondary antibodies
    • ECL detection reagents
  • Procedure:

    • Seed NCI-H292 cells in 6-well plates (5×10⁵ cells/well) and incubate for 24 hours.
    • Pretreat cells with this compound (5-20 μM) or vehicle control for 2 hours.
    • Stimulate with PMA (100 nM) or TNF-α (10 ng/mL) for 15-30 minutes.
    • Place cells on ice, discard media, and wash with cold PBS.
    • Lyse cells with RIPA buffer (150 μL/well) containing inhibitors.
    • Collect lysates and centrifuge at 14,000×g for 15 minutes at 4°C.
    • Determine protein concentration using BCA assay.
    • Separate proteins (20-30 μg/lane) by SDS-PAGE and transfer to membranes.
    • Block membranes with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Wash membranes 3× with TBST for 10 minutes each.
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour.
    • Detect signals using ECL reagents and imaging system.
  • Data Analysis:

    • Normalize phospho-protein signals to total protein or loading controls
    • Quantify band intensities using image analysis software
    • Express results as percentage inhibition relative to stimulated controls
    • Perform statistical analysis using appropriate tests (n≥3)

G Start NCI-H292 Cell Culture (24-well plates, 24 hr) Step1 This compound Pretreatment (1-20 μM, 2 hr) Start->Step1 Step2 Inflammatory Stimulation (TNF-α 10 ng/mL or PMA 100 nM, 6-24 hr) Step1->Step2 Step3 Sample Collection (Supernatant/Cell Lysate) Step2->Step3 Step4 Analysis Method Selection Step3->Step4 Step5a MUC5AC ELISA (Protein Level) Step4->Step5a MUC5AC Protein Step5b qRT-PCR (mRNA Level) Step4->Step5b Gene Expression Step5c Western Blot (Signaling Proteins) Step4->Step5c Pathway Analysis Step5d Luciferase Assay (NF-κB Activity) Step4->Step5d NF-κB Activity Step6 Data Analysis (IC50 Calculation) Step5a->Step6 Step5b->Step6 Step5c->Step6 Step5d->Step6 End Interpretation & Conclusion Step6->End

Figure 2: Experimental Workflow for Evaluating this compound in NCI-H292 Cells. This flowchart outlines the key steps in assessing this compound's anti-inflammatory effects, from cell culture and treatment to various analytical endpoints that quantify inflammation markers and pathway modulation.

Research Applications and Translational Potential

The NCI-H292 cell model combined with this compound treatment provides a robust platform for investigating molecular mechanisms underlying airway inflammation and evaluating potential therapeutic interventions for inflammatory lung diseases. This system offers particular utility for:

  • COPD Drug Screening: The model enables medium-throughput screening of this compound analogs and derivatives to identify compounds with enhanced potency or improved therapeutic profiles.
  • Mechanistic Studies: Researchers can elucidate detailed molecular mechanisms by combining this compound treatment with genetic approaches (RNA interference, CRISPR/Cas9) to validate specific targets in inflammatory signaling pathways.
  • Combination Therapy Development: The system allows evaluation of potential synergistic effects when this compound is combined with standard therapies (corticosteroids, bronchodilators) for enhanced efficacy.
  • Biomarker Discovery: Proteomic and transcriptomic analyses of this compound-treated NCI-H292 cells can identify novel biomarkers associated with therapeutic response in inflammatory lung diseases.

From a translational perspective, this compound's multi-targeted mechanism addressing both TNF-α/NF-κB and PMA/PKCδ/EGR-1 pathways positions it as a promising candidate for development as a therapeutic agent for COPD and potentially other inflammatory lung diseases. Its natural product origin and established safety profile from traditional use support its potential for clinical translation. Furthermore, the completed phase 2a clinical trials of YPL-001 (which contains this compound as the most active component) provide preliminary clinical validation of this approach. Researchers can leverage the protocols outlined in this document to further explore this compound's therapeutic potential and contribute to addressing the significant unmet medical need in inflammatory lung diseases.

References

Quantitative Data Summary of Verproside's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data where ELISA was used to measure the impact of verproside and YPL-001 (a mixture containing this compound) on inflammatory markers.

Compound / Mixture Experimental Model Stimulus Target Measured Key ELISA Findings Citation
YPL-001 NCI-H292 human lung epithelial cells TNF MUC5AC secretion Significant, dose-dependent inhibition of TNF-induced MUC5AC secretion. [1] [2]
This compound (Iridoid 2) NCI-H292 human lung epithelial cells TNF MUC5AC secretion Most effective inhibitor among six iridoids; inhibited MUC5AC secretion with an IC₅₀ of 7.1 μM. [1] [2] [3]
YPL-001 Human lung epithelial cells (BEAS-2B, HBECs) Cigarette Smoke Extract (CSE) IL-8 protein secretion Suppressed CSE-induced IL-8 protein production. [4]

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited, which you can adapt for future this compound-specific ELISA analysis.

Measuring MUC5AC in Human Lung Epithelial Cells

This protocol is adapted from research investigating the effects of this compound and YPL-001 on mucus overproduction [1] [2].

  • 1. Cell Culture and Seeding: Use the human pulmonary mucoepidermoid carcinoma cell line NCI-H292. Culture cells in appropriate medium (e.g., RPMI 1640) supplemented with 10% FBS, penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO₂ atmosphere. Seed cells into a 96-well culture plate and allow them to adhere overnight.
  • 2. Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of This compound or YPL-001 for a specified period (e.g., 1-2 hours). Subsequently, stimulate the cells with Tumor Necrosis Factor (TNF-α, e.g., 10 ng/mL) to induce inflammation and MUC5AC expression. Incubate for the desired time (e.g., 24 hours).
  • 3. Sample Collection: After incubation, collect the cell culture supernatant by centrifugation to remove any cells or debris. The supernatant is now ready for MUC5AC measurement.
  • 4. MUC5AC ELISA: Perform a sandwich ELISA on the collected supernatants.
    • Coating: Coat a 96-well ELISA plate with a capture antibody specific to human MUC5AC. Incubate overnight at 4°C.
    • Blocking: Block the plate with a protein-based blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
    • Incubation with Sample and Standards: Add the collected supernatants and a standard curve of known MUC5AC concentrations to the plate. Incubate for 2 hours.
    • Detection Antibody: Add a biotinylated detection antibody against MUC5AC. Incubate for 1-2 hours.
    • Enzyme Conjugate: Add streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.
    • Substrate Development: Add an HRP substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine). Incubate in the dark for 10-30 minutes.
    • Stop and Read: Stop the reaction with a stop solution (e.g., 1M H₂SO₄ or H₃PO₄). Immediately measure the absorbance at 450 nm using a microplate reader.
  • 5. Data Analysis: Calculate the MUC5AC concentration in the samples by interpolating from the standard curve.
General ELISA Sample Preparation for Cell-Based Assays

This protocol provides a general framework for preparing samples from adherent and suspension cells, which is applicable to the experiments above [5].

  • Cell Culture and Treatment: Grow and treat cells in a 96-well plate as required by the experimental design.
  • Collection of Supernatant: For secreted protein analysis (e.g., cytokines), gently collect the culture medium without disturbing the cell monolayer. Centrifuge to remove particulate matter. The clarified supernatant can be used immediately or stored at ≤ -20°C.
  • Preparation of Cell Lysates: For intracellular target analysis, wash the cells with cold PBS. Lyse the cells directly in the plate using a lysis buffer containing detergent (e.g., 1% NP-40 or RIPA buffer) and protease/phosphatase inhibitors. Incubate on a shaker for 10-30 minutes at 4°C.
  • Clarification of Lysate: Scrape the lysate and transfer it to a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000-14,000 × g) for 10-15 minutes at 4°C to remove insoluble material. The resulting supernatant is the cell lysate ready for analysis.

This compound Signaling Pathway in COPD

The following diagram illustrates the mechanistic pathway by which this compound exerts its anti-inflammatory effects in lung epithelial cells, as identified in the research. This pathway underpins the rationale for the ELISA measurements described.

G cluster_outputs Inflammatory Outputs (Measured by ELISA) TNF TNF NFkB_path NF-κB Pathway TNF->NFkB_path Induces PMA PMA PKCd_phospho PKCδ Phosphorylation PMA->PKCd_phospho Activates EGR1_path EGR-1 Pathway PKCd_phospho->EGR1_path Triggers NFkB NF-κB Activation NFkB_path->NFkB EGR1 EGR-1 Expression EGR1_path->EGR1 MUC5AC MUC5AC Expression NFkB->MUC5AC IL6_IL8 IL-6 / IL-8 Expression EGR1->IL6_IL8 This compound This compound This compound->PKCd_phospho Inhibits This compound->NFkB_path Inhibits

Critical Notes for Method Development

The information presented should be considered a starting point. For rigorous analysis of this compound, you will need to develop and optimize a dedicated method.

  • No Direct Protocol Exists: The searches confirm that a standard operating procedure (SOP) for a "this compound ELISA" is not available in the public domain. The protocols above are adapted from how researchers have used ELISA to study this compound's effects.
  • Assay Development Needed: To directly quantify this compound itself (e.g., for pharmacokinetic studies), you would likely need to develop a competitive ELISA. This requires producing a specific antibody against this compound.
  • Optimization is Key: All ELISA protocols, especially those developed in-house, require extensive optimization. Use the general protocols from manufacturers like Thermo Fisher Scientific [6] [5] as a reliable foundation for optimizing parameters like antibody concentration, incubation times, and sample dilution factors.

I hope these consolidated experimental details and guidelines provide a solid foundation for your work.

References

Analytical Methods and Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Analytical Techniques for Verproside
Analytical Technique Application Context Key Experimental Details Reference

| UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) | Affinity-based screening of tyrosinase ligands from plant extract [1] | Column: ACQUITY BEH C18 (1.7 μm, 2.1 × 100 mm). Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid. Gradient: 10% B to 23% B in 10.5 min, then to 98% B [1]. | | LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) with Q-Orbitrap | Identification of in vivo and in vitro metabolites in rat studies [2] | Column: Halo C18. Mobile Phase: Methanol and 1 mM ammonium formate (pH 3.1). Used to identify 21 metabolites in bile and urine [2]. | | LC-MS/MS | Pharmacokinetic and metabolic studies [2] | Used to identify metabolic pathways including O-methylation, glucuronidation, sulfation, and hydrolysis [2]. |

Table 2: Quantitative Biological Activity Data for this compound

| Biological Activity | Experimental Model | Key Quantitative Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | Tyrosinase Inhibition | Human Tyrosinase (hTyr) | 197.3 µM [1] | | | Tyrosinase Inhibition | Mushroom Tyrosinase (mTyr) | 31.2 µM [1] | | Anti-inflammatory (MUC5AC Secretion Inhibition) | NCI-H292 human lung epithelial cells | 7.1 µM [3] |

Detailed Experimental Protocols

Protocol 1: Affinity-Ultrafiltration LC-MS for Target Enzyme Ligand Screening

This protocol is used to rapidly identify active compounds like this compound from a complex plant extract that bind to a specific enzyme target (e.g., tyrosinase) [1].

  • Incubation: Mix 13 μL of enzyme solution with 100 μL of plant extract and 2487 μL of phosphate buffer (pH 6.8).
  • Equilibration: Incubate the mixture for 15-50 minutes at 37°C.
  • Ultrafiltration: Transfer the mixture to an ultrafiltration device and centrifuge to separate low molecular weight ligand-enzyme complexes.
  • Dissociation & Analysis: Dissociate the bound ligands from the enzyme and analyze the dissociated ligands using UPLC-QTOF-MS.

The workflow for this screening process is summarized in the following diagram:

Start Start: Prepare Plant Extract A Incubate Extract with Target Enzyme Start->A B Ultrafiltration (Separate Bound Complexes) A->B C Wash Filter (Remove Unbound Compounds) B->C D Dissociate Ligands from Enzyme Complex C->D E UPLC-QTOF-MS Analysis D->E End Identify Active Ligands E->End

Protocol 2: LC-HRMS for Metabolic Profiling

This method is applied to identify and characterize the metabolites of this compound in biological samples such as urine, bile, or hepatocyte incubations [2].

  • Sample Preparation: Collect bile and urine samples after intravenous administration of this compound. Protein precipitation or solid-phase extraction (SPE) can be used for clean-up.
  • Chromatographic Separation:
    • Column: Halo C18 column or equivalent.
    • Mobile Phase: Gradient of methanol and 1 mM ammonium formate (pH 3.1).
    • Flow Rate: ~0.4 mL/min.
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI), typically in negative mode ([M-H]-).
    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-Orbitrap).
    • Data Acquisition: Full-scan MS and data-dependent MS/MS.

The general workflow for metabolite identification is as follows:

Start Administer this compound (In Vivo/In Vitro) A Collect Biological Sample (Bile/Urine) Start->A B Sample Clean-up (Protein Precipitation/SPE) A->B C LC-HRMS Analysis B->C D Detect Metabolites via Accurate Mass Shift C->D E Confirm Structures with MS/MS Fragmentation D->E End Elucidate Metabolic Pathways E->End

Key Considerations for Method Development

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for distinguishing this compound from its metabolites based on exact mass measurements [2] [1].
  • Metabolite Identification: The primary metabolic pathways of this compound include O-methylation, glucuronidation, sulfation, and hydrolysis. When analyzing biological samples, be aware of these potential metabolites [2].
  • Biological Activity Correlation: The 3,4-dihydroxybenzoic acid moiety in this compound's structure is critical for its tyrosinase inhibition activity [1]. Consider this structure-activity relationship when evaluating analogs.

References

Reference Extraction and Analysis Protocols for Verapamil

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes different analytical approaches for verapamil, which illustrate common techniques in the field.

Analytical Technique Sample Matrix Extraction & Clean-up Method Key Experimental Conditions Performance Data

| Solid-Phase Extraction (SPE) for Metabolite Analysis [1] | Human and primate plasma | C8 SPE cartridges; sequential differential pH elution [1] | • Cartridge: C8 (1cc, 100mg) • Eluents: PBS, ammonium acetate (pH 4.2)/ACN, HCl/ACN [1] | Recovery: >90% for verapamil and metabolite D-617; Processed in <5 min [1] | | RP-HPLC with UV Detection [2] | Rabbit plasma | Protein precipitation with ice-cold ACN (4x sample volume) [2] | • Column: C18 (250 x 4.6 mm, 5µm) • Mobile Phase: ACN/0.1% THF in water (80:20) • Flow Rate: 1 mL/min [2] | LLOQ: 0.025 µg/mL; Accuracy: ≥98.96%; Recovery: ~102% [2] | | Chiral HPLC with Fluorescence Detection [3] | Rat plasma | Solid-Phase Extraction (SPE) with Oasis HLB C18 cartridges [3] | • Column: Core-shell isopropyl carbamate cyclofructan 6 (Chiral) • Mobile Phase: ACN/MeOH/TFA/TEA (98:2:0.05:0.025) • Detection: FLD (Ex/Em: 280/313 nm) [3] | LLOQ: 1 ng/mL per enantiomer; Run time: <3.5 min; Recovery: 92.3-98.2% [3] | | Stability-Indicating UPLC [4] [5] | Active Pharmaceutical Ingredient (API) | Direct dissolution after stress testing (forced degradation) [4] | • Column: Shimpak XR ODS (75 mm x 3.0 mm, 1.7µm) • Mobile Phase: Gradient of ammonium formate (with OPA) and ACN • Detection: UV @ 278 nm [4] | Separated 16 known impurities; Run time: ~18 min [4] |

Detailed Experimental Workflow: Solid-Phase Extraction (SPE)

The following diagram illustrates a detailed SPE protocol, adapted from a method used to separate verapamil from its metabolites in plasma samples [1].

start Start with Plasma Sample (980 µL) cond Conditioning start->cond load Load Sample cond->load wash1 Wash 1 (PBS) load->wash1 a1 wash1->a1 wash2 Wash 2 (Ammonium Acetate pH 4.2/ACN) a2 wash2->a2 elute Elute Target Compounds (HCl/ACN) end Collect & Analyze Eluate Fraction elute->end a1->wash2 Discard flow-through & metabolites a2->elute Discard flow-through & metabolites a3 a4

Figure 1: Generalized SPE workflow for plasma sample clean-up, based on a method for verapamil [1].

Key Procedural Details:

  • Sample Preparation: Plasma samples (980 µL) are often spiked with a small volume (e.g., 20 µL) of internal standard or carrier compounds before loading onto the SPE cartridge [1].
  • Conditioning: The C8 cartridge is first conditioned with 1 mL of 0.1 M HCl:acetonitrile (10:90, v/v), followed by 1 mL of 5 mM ammonium acetate (pH 4.2)/acetonitrile (70:30, v/v), and finally equilibrated with 1 mL of PBS [1].
  • Washing and Elution: The sample is loaded, and the cartridge is washed sequentially with PBS and ammonium acetate buffer to remove unwanted components and polar metabolites. The target compounds are then eluted with a stronger solvent like 0.1 M HCl:acetonitrile (10:90, v/v) [1]. This entire process can be completed in less than 5 minutes [1].

Suggestions for Finding Verproside-Specific Information

  • Consult Specialized Databases: Search in natural product databases, phytochemistry journals, or traditional medicine repositories. The compound's known source (e.g., a specific plant genus like Picrorhiza) can be a critical search term.
  • Review Related Compounds: Examine extraction protocols for compounds with similar chemical structures, such as other iridoid glycosides (e.g., aucubin, catalpol). The methods for these analogs can provide an excellent starting point for developing your own protocol for this compound.
  • Patent Literature: Investigate patent databases, as extraction methods for novel compounds are often detailed in patent applications.

References

Comprehensive Application Notes and Protocols for Verproside Purification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Verproside is a biologically active iridoid glycoside that has gained significant research interest due to its potent anti-inflammatory properties against chronic obstructive pulmonary disease (COPD). As a key constituent of YPL-001, a natural product mixture that has completed Phase 2a clinical trials for COPD treatment, this compound has demonstrated exceptional therapeutic potential through its ability to inhibit PKCδ activation and suppress downstream inflammatory pathways in human lung epithelial cells. The growing importance of this compound in respiratory therapeutics necessitates standardized protocols for its purification, quantification, and biological validation. These application notes provide detailed methodologies for researchers seeking to isolate and characterize this compound from natural sources, particularly from Pseudolysimachion rotundum var. subintegrum, and to validate its biological activity through relevant mechanistic assays.

The structural complexity of this compound, characterized by its cyclopenta[c]pyran skeleton with dihydroxy phenyl rings and an aglycone epoxy linker, presents specific challenges for purification but also contributes to its enhanced bioactivity compared to related iridoids. Recent research has identified this compound as the most active component in YPL-001, showing superior inhibition of MUC5AC secretion with an IC50 of 7.1 μM compared to other iridoids in the mixture. This superior efficacy is attributed to its specific chemical features, including two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker, which facilitate optimal interaction with molecular targets in inflammatory pathways. The following protocols integrate traditional phytochemical approaches with modern chromatographic techniques to address the specific physicochemical properties of this compound and related iridoid compounds.

Extraction and Initial Fractionation

Plant Material Preparation and Extraction

Protocol Objective: To efficiently extract this compound and other iridoids from Pseudolysimachion rotundum var. subintegrum plant material while preserving their structural integrity and biological activity.

Materials and Equipment:

  • Dried aerial parts of P. rotundum var. subintegrum (100 g)
  • Methanol (HPLC grade)
  • Deionized water
  • Rotary evaporator with temperature control (≤40°C)
  • Ultrasonic water bath (40 kHz)
  • Filtration apparatus (Büchner funnel, filter paper)
  • Storage containers (amber glass)

Step-by-Step Procedure:

  • Plant Preparation: Reduce dried plant material to coarse powder (particle size ~2 mm) using a laboratory mill to increase surface area for extraction.

  • Initial Extraction:

    • Combine 100 g plant powder with 1 L 100% methanol in an extraction vessel (1:10 w/v ratio).
    • Subject to ultrasonic-assisted extraction at 40°C for 60 minutes with continuous agitation.
    • Filter through Büchner funnel under vacuum and collect filtrate.
  • Secondary Extraction:

    • Re-extract plant residue with 500 mL 70% aqueous methanol using same parameters.
    • Combine filtrates from both extraction steps.
  • Solvent Removal:

    • Concentrate combined extracts using rotary evaporation at 38°C until approximately 100 mL remains.
    • Transfer to pre-weighed containers and completely remove residual solvent under reduced pressure.
    • Record crude extract yield (typically 15-20% w/w of starting material).
  • Storage: Store dried crude extract in airtight amber containers at -20°C until further processing.

Technical Notes:

  • Temperature control is critical throughout to prevent degradation of thermolabile iridoids.
  • Ultrasonic assistance significantly improves extraction efficiency compared to maceration.
  • For large-scale processing, percolation extraction with 70% methanol over 24 hours represents a viable alternative.
Crude Extract Fractionation

Protocol Objective: To remove interfering compounds and enrich iridoid fraction prior to high-resolution separation.

Materials and Equipment:

  • Crude methanol extract (10 g)
  • Liquid-liquid separation funnel (2 L capacity)
  • Solvents: n-hexane, ethyl acetate, n-butanol
  • Vacuum filtration system

Step-by-Step Procedure:

  • Solubilization: Dissolve 10 g crude extract in 400 mL deionized water (10% w/v) with gentle heating (≤40°C) and agitation.

  • Defatting:

    • Partition aqueous solution with equal volume n-hexane (400 mL) in separation funnel.
    • Vigorously shake for 2 minutes, then allow phases to separate completely (15-20 minutes).
    • Discard upper n-hexane layer containing non-polar contaminants.
    • Repeat defatting step twice.
  • Fractional Extraction:

    • Partition defatted aqueous layer with equal volume ethyl acetate (400 mL).
    • Collect ethyl acetate phase after complete separation.
    • Repeat extraction twice more with fresh ethyl acetate.
    • Combine ethyl acetate fractions (contains medium-polarity compounds).
  • Iridoid Enrichment:

    • Partition remaining aqueous layer with equal volume n-butanol (400 mL).
    • Agitate vigorously and allow phases to separate.
    • Collect n-butanol phase containing enriched iridoid fraction.
    • Repeat n-butanol extraction twice.
    • Combine all n-butanol fractions.
  • Concentration:

    • Remove solvents under reduced pressure at 38°C.
    • Weigh dried fractions and record yields.
    • Store at -20°C until further use.

Table 1: Typical Distribution of Iridoids in Fractionated Extract

Fraction Approximate Yield (% of crude) This compound Content Primary Contaminants
n-Hexane 15-20% Negligible Waxes, chlorophyll
Ethyl Acetate 25-30% Low Flavonoids, phenolics
n-Butanol 35-40% High Iridoids, glycosides
Aqueous 10-15% Moderate Sugars, polar compounds

Technical Notes:

  • Emulsion formation during partitioning can be mitigated by using saturated saline solution or gentle centrifugation.
  • Fraction purity should be monitored by TLC (silica gel, chloroform:methanol:water 7:3:0.5, detection with vanillin-sulfuric acid reagent).
  • The n-butanol fraction typically contains the highest concentration of this compound and related iridoids and serves as optimal feed material for subsequent countercurrent separation.

Countercurrent Separation for this compound Isolation

Countercurrent Chromatography Setup

Protocol Objective: To isolate high-purity this compound from enriched iridoid fractions using support-free liquid-liquid chromatography.

Principle: Countercurrent separation (CCS) employs two immiscible liquid phases, where one serves as a stationary phase retained in the column through centrifugal forces, while the other is pumped through as a mobile phase. This technique is particularly suitable for iridoids and phenylethanoid glycosides due to their high polarity and tendency to adsorb to solid stationary phases.

Equipment and Materials:

  • Countercurrent chromatography instrument (e.g., HPCCC or CPC system)
  • Solvents: ethyl acetate, n-butanol, methanol, ethanol, water
  • HPLC system for monitoring
  • Fraction collector

Two-Phase Solvent System Selection and Preparation:

Table 2: Effective Solvent Systems for this compound Purification by CCS

Solvent System (v/v) Partition Coefficient (K) for this compound Separation Factor (α) Resolution Best Use Application
Ethyl acetate:n-butanol:water (4:1:5) 1.2 2.1 >1.5 High-resolution analytical
Ethyl acetate:ethanol:water (5:1:5) 0.8 1.8 >1.2 Preparative scale
Ethyl acetate:water (1:1) 0.3 1.5 >0.8 Initial fractionation
n-Butanol:water (1:1) 3.5 1.3 >0.7 Final polishing

Procedure for Solvent System Optimization:

  • Partition Coefficient Determination:

    • Add approximately 1 mg crude extract to test tube containing 2 mL of each pre-equilibrated solvent system.
    • Vortex vigorously for 1 minute and allow phases to separate completely.
    • Analyze each phase by HPLC to determine this compound concentration.
    • Calculate K value = [A]stationary/[A]mobile
    • Select system with K value between 0.4-2.5 for optimal resolution.
  • Solvent System Preparation:

    • Combine solvents in appropriate ratios in a separation funnel.
    • Shake vigorously and allow to equilibrate for 2 hours at room temperature.
    • Separate phases and degas by sonication for 10 minutes before use.
CCC Separation Procedure

Instrument Parameters:

  • Column volume: 250 mL
  • Stationary phase: Upper organic phase of ethyl acetate:n-butanol:water (4:1:5)
  • Mobile phase: Lower aqueous phase
  • Rotation speed: 1600 rpm
  • Flow rate: 3 mL/min
  • Temperature: 25°C
  • Sample loading: 200 mg enriched iridoid fraction dissolved in 5 mL 1:1 mixture of both phases

Step-by-Step Operation:

  • Column Preparation:

    • Fill column with stationary phase (upper organic phase) at 10 mL/min.
    • Start rotation at 1600 rpm.
  • Mobile Phase Introduction:

    • Pump mobile phase (lower aqueous phase) through the system in ascending mode.
    • Continue until mobile phase emerges from outlet and hydrodynamic equilibrium is established.
  • Sample Injection:

    • Inject sample solution via injection valve.
    • Continue mobile phase flow.
  • Fraction Collection:

    • Collect 5 mL fractions throughout the separation.
    • Monitor elution by UV detection at 235 nm (characteristic for iridoids).
  • Peak Identification:

    • Analyze selected fractions by TLC or HPLC.
    • Pool fractions containing this compound (typically eluting between 150-200 mL under these conditions).
  • Column Cleaning:

    • After separation, push out remaining stationary phase with nitrogen pressure.
    • Rinse system with methanol and store appropriately.

Typical Results:

  • This compound retention: Approximately 60-80% of the column volume
  • Purity of collected this compound: >95% after single run
  • Recovery yield: 75-85% of loaded this compound
  • Throughput: 200-500 mg per run depending on system scale

The following diagram illustrates the complete CCS workflow for this compound isolation:

CCS_Workflow Start Start CCS Purification SolventPrep Prepare Biphasic Solvent System Start->SolventPrep ColumnEquil Fill Column with Stationary Phase SolventPrep->ColumnEquil MobilePhase Introduce Mobile Phase Establish Equilibrium ColumnEquil->MobilePhase SampleInj Inject Sample MobilePhase->SampleInj Elution Run Elution with Fraction Collection SampleInj->Elution FractionAnalysis Analyze Fractions by HPLC/UV Elution->FractionAnalysis PoolPure Pool this compound- Containing Fractions FractionAnalysis->PoolPure Concentration Concentrate under Reduced Pressure PoolPure->Concentration FinalProduct High-Purity this compound Concentration->FinalProduct

Analytical Methods for Verification and Quantification

HPLC Analysis of this compound

Protocol Objective: To qualitatively and quantitatively analyze this compound content in crude extracts, fractions, and final purified products.

Equipment and Conditions:

  • HPLC system with DAD detector and C18 column (250 × 4.6 mm, 5 μm)
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Gradient: 0 min (10% B), 0-10 min (10-20% B), 10-25 min (20-35% B), 25-30 min (35-50% B), 30-35 min (50-80% B), 35-40 min (80% B), 40-45 min (80-10% B)
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Injection volume: 10 μL
  • Detection: 235 nm

Sample Preparation:

  • Dissolve solid samples in methanol (1 mg/mL)
  • Filter through 0.45 μm PTFE membrane before injection

Identification and Quantification:

  • This compound identification: Compare retention time (typically ~22.5 minutes) and UV spectrum with authentic standard
  • Quantification: Prepare calibration curve with this compound standards (concentrations 0.1-100 μg/mL)
  • Calculation: Use peak area integration with linear regression analysis
LC-MS Characterization

Protocol Objective: To provide structural confirmation of this compound through mass spectrometric analysis.

Equipment and Conditions:

  • LC-MS system with ESI source and quadrupole or Q-TOF mass analyzer
  • LC conditions as described in HPLC method
  • MS parameters:
    • Ionization mode: Negative ion
    • Capillary voltage: 3.0 kV
    • Cone voltage: 30 V
    • Source temperature: 120°C
    • Desolvation temperature: 350°C
    • Mass range: 50-1200 m/z

Expected Results:

  • Molecular ion: [M-H]- at m/z 535.2
  • Fragment ions: m/z 373.1 [M-H-glucose]-, m/z 211.1 [M-H-glucose-caffeoyl]-
  • Identification criteria: Match of retention time, molecular ion, and fragmentation pattern with reference standard

Table 3: Analytical Parameters for this compound Quantification

Parameter HPLC-UV LC-MS
Linear range 0.1-100 μg/mL 0.01-10 μg/mL
Limit of detection 0.05 μg/mL 0.005 μg/mL
Limit of quantification 0.1 μg/mL 0.01 μg/mL
Precision (RSD%) <2% <3%
Accuracy (% recovery) 98-102% 95-105%
Retention time 22.5 ± 0.5 min 22.5 ± 0.5 min

Biological Activity Validation

In Vitro Anti-inflammatory Assay

Protocol Objective: To validate the biological activity of purified this compound through its inhibition of TNF-α-induced MUC5AC production in human lung epithelial cells.

Background: this compound demonstrates potent anti-inflammatory effects by specifically inhibiting PKCδ activation and its downstream signaling pathways, including TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression. This assay confirms the functional activity of purified this compound in a relevant cellular model of COPD pathophysiology.

Materials and Reagents:

  • NCI-H292 human lung epithelial cells (ATCC CRL-1848)
  • Cell culture media (RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
  • TNF-α (recombinant human)
  • This compound samples (purified)
  • MUC5AC ELISA kit
  • RNA extraction kit
  • qPCR reagents
  • Cell viability assay reagents (MTT)

Procedure:

  • Cell Culture and Treatment:

    • Maintain NCI-H292 cells in complete medium at 37°C, 5% CO₂.
    • Seed cells in 24-well plates at 2.5 × 10⁵ cells/well and incubate for 24 hours.
    • Pre-treat cells with various concentrations of this compound (1-100 μM) for 2 hours.
    • Stimulate with TNF-α (10 ng/mL) for 24 hours.
    • Include controls: untreated cells, TNF-α only, and vehicle control.
  • MUC5AC Measurement:

    • Collect culture supernatants by centrifugation at 1000 × g for 10 minutes.
    • Analyze MUC5AC secretion using commercial ELISA kit according to manufacturer's instructions.
    • Measure absorbance at 450 nm with reference at 570 nm.
  • Gene Expression Analysis:

    • Extract total RNA from cells using appropriate kit.
    • Synthesize cDNA using reverse transcriptase.
    • Perform qPCR for MUC5AC gene expression with GAPDH as reference.
    • Use following primers: MUC5AC forward 5'-GATAGCCTTCCAAGCCATCC-3', reverse 5'-CAGCCGAGTTGATCCATACC-3'
  • Cell Viability Assessment:

    • Perform MTT assay to rule out cytotoxic effects of this compound treatments.
    • Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.

Expected Results and Interpretation:

  • Purified this compound should demonstrate dose-dependent inhibition of TNF-α-induced MUC5AC secretion.
  • The IC50 value for this compound in this assay is approximately 7.1 μM.
  • No significant cytotoxicity should be observed at concentrations up to 100 μM.
  • This compound should show superior potency compared to related iridoids such as piscroside C (IC50 9.9 μM) and picroside II (IC50 11.5 μM).

The following diagram illustrates the molecular mechanism of this compound action that underlies its anti-inflammatory efficacy:

Verproside_Mechanism InflammatoryStimuli Inflammatory Stimuli (TNF-α, PMA) PKCdActivation PKCδ Activation InflammatoryStimuli->PKCdActivation DownstreamPathways Downstream Pathways PKCdActivation->DownstreamPathways NFkB NF-κB Pathway DownstreamPathways->NFkB EGR1 EGR-1 Pathway DownstreamPathways->EGR1 GeneExpression Inflammatory Gene Expression (IL-6, IL-8, MUC5AC) NFkB->GeneExpression EGR1->GeneExpression COPDPathology COPD Pathology (Mucus Hypersecretion, Airway Inflammation) GeneExpression->COPDPathology This compound This compound Inhibition This compound->PKCdActivation Inhibits

PKCδ Inhibition Assay

Protocol Objective: To specifically verify this compound's mechanism of action through direct assessment of PKCδ inhibition.

Materials and Reagents:

  • Recombinant human PKCδ enzyme
  • PKCδ substrate peptide
  • ATP solution
  • Kinase assay buffer
  • ADP-Glo Kinase Assay kit

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing kinase assay buffer, PKCδ enzyme, and substrate peptide.
    • Pre-incubate with this compound (0.1-50 μM) for 15 minutes at room temperature.
    • Initiate reaction with ATP solution.
    • Incubate for 60 minutes at 30°C.
  • Detection:

    • Stop reaction with ADP-Glo reagent.
    • Convert ADP to ATP and detect luminescence.
    • Calculate kinase activity relative to controls.
  • Data Analysis:

    • Determine IC50 value using non-linear regression.
    • Compare selectivity against other PKC isoforms.

Expected Results:

  • This compound should demonstrate potent inhibition of PKCδ with high selectivity over other PKC isoforms.
  • The specific inhibition of PKCδ phosphorylation confirms the mechanistic basis for this compound's anti-inflammatory effects in COPD models.

Conclusion

The integrated protocols presented in these application notes provide researchers with a comprehensive framework for the purification, analysis, and biological validation of this compound from natural sources. The combination of countercurrent chromatography with appropriate solvent systems enables efficient isolation of high-purity this compound, while validated analytical methods ensure accurate quantification and characterization. The inclusion of mechanistically relevant bioassays confirms both the structural integrity and functional activity of the purified compound, with specific emphasis on its potential application in COPD therapeutics.

The exceptional anti-inflammatory efficacy of this compound, particularly through its specific inhibition of PKCδ activation, positions it as a promising lead compound for respiratory therapeutics. These protocols support the continued investigation of this compound and related iridoids as potential therapeutic agents, providing standardized methodologies that facilitate reproducibility and comparison across research laboratories. As natural products continue to play a crucial role in drug discovery, particularly for complex inflammatory conditions like COPD, such detailed application notes become increasingly valuable for advancing research from basic isolation to preclinical development.

Application Notes and Protocols for Verproside Stability and Activity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Verproside is a primary bioactive iridoid glycoside found in plants of the Pseudolysimachion and Veronica genera, such as Pseudolysimachion rotundum var. subintegrum and Veronica anagallis-aquatica [1] [2]. It is a key component of the investigational drug YPL-001, which has completed Phase 2a clinical trials for Chronic Obstructive Pulmonary Disease (COPD) [1] [3]. The compound exhibits potent anti-inflammatory, antioxidant, and cytostatic activities, primarily through the inhibition of the PKCδ and NF-κB signaling pathways [1] [2] [4]. Assessing the stability of this compound is crucial for its development as a therapeutic agent. These notes summarize its metabolic pathways and provide detailed protocols for evaluating its metabolic stability in vitro, which is a critical determinant of its pharmacokinetic profile.

This compound Metabolism and Key Stability Data

This compound undergoes extensive and rapid metabolism in biological systems, which explains its observed short half-life and low oral bioavailability [5]. The primary metabolic pathways involve Phase II conjugation reactions, specifically glucuronidation and sulfation, as well as O-methylation.

Table 1: Major Metabolites of this compound Identified in Human Hepatocytes

Metabolite ID Metabolic Pathway Description
M1, M2 Glucuronidation This compound glucuronides
M3 Sulfation This compound sulfate
M4 O-Methylation Picroside II
M5 O-Methylation Isovanilloylcatalpol
M6 Glucuronidation (of M4) Picroside II glucuronide
M7 Glucuronidation (of M5) Isovanilloylcatalpol glucuronide
M8 Sulfation (of M4) Picroside II sulfate
M9 Sulfation (of M5) Isovanilloylcatalpol sulfate

Table 2: Key Drug-Metabolizing Enzymes Responsible for this compound Biotransformation

Metabolic Pathway Primary Enzymes Involved Tissue Localization
Glucuronidation UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 Liver, Gastrointestinal Tract
Sulfation SULT1A1 Liver
O-Methylation Not specified in search results -

The metabolic scheme of this compound can be visualized as follows:

VerprosideMetabolism This compound Metabolic Pathways This compound This compound M1_M2 M1, M2 (this compound Glucuronides) This compound->M1_M2 Glucuronidation M3 M3 (this compound Sulfate) This compound->M3 Sulfation M4 M4 (Picroside II) This compound->M4 O-Methylation M5 M5 (Isovanilloylcatalpol) This compound->M5 O-Methylation M6 M6 (Picroside II Glucuronide) M4->M6 Glucuronidation M8 M8 (Picroside II Sulfate) M4->M8 Sulfation M7 M7 (Isovanilloylcatalpol Glucuronide) M5->M7 Glucuronidation M9 M9 (Isovanilloylcatalpol Sulfate) M5->M9 Sulfation UGTs UGT1A1, UGT1A9 UGT1A7, UGT1A8, UGT1A10 UGTs->M1_M2 UGTs->M6 UGTs->M7 SULTs SULT1A1 SULTs->M3 SULTs->M8 SULTs->M9

Diagram Title: this compound Metabolic Pathways in Human Hepatocytes

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Hepatocytes

This protocol is used to identify the full profile of this compound metabolites in a physiologically relevant in vitro system [5].

  • Objective: To identify and characterize the metabolites of this compound formed after incubation with human hepatocytes.
  • Materials and Reagents:
    • Cryopreserved human hepatocytes
    • This compound standard (≥95% purity)
    • Hepatocyte incubation medium (e.g., Williams' Medium E)
    • Acetonitrile and Methanol (LC-MS grade)
  • Equipment:
    • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system
    • CO₂ incubator
    • Centrifuge
  • Procedure:
    • Thaw and viability check: Thaw cryopreserved human hepatocytes according to supplier's protocol. Assess cell viability using trypan blue exclusion; ensure viability is >80%.
    • Incubation: Suspend hepatocytes at a density of 0.5-1.0 × 10⁶ cells/mL in incubation medium. Pre-incubate for 10 minutes at 37°C in a CO₂ incubator.
    • Dosing: Initiate the reaction by adding this compound (final recommended concentration: 10 µM). Include a control with no substrate for background subtraction.
    • Termination: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture and mix with an equal volume of ice-cold acetonitrile to terminate the reaction.
    • Sample preparation: Vortex samples vigorously, then centrifuge at >10,000 × g for 10 minutes at 4°C. Collect the supernatant for LC-HRMS analysis.
    • Analysis: Inject the supernatant into the LC-HRMS system. Use a C18 column for separation. Identify metabolites by accurate mass measurement and product ion scanning, comparing the data to the parent drug and authentic standards where available.
Protocol 2: Enzyme Kinetics of this compound Glucuronidation

This protocol characterizes the kinetics of the major glucuronidation pathways of this compound using human liver microsomes (HLM) or intestinal microsomes (HIM) [5].

  • Objective: To determine the enzyme kinetic parameters (Kₘ, Vₘₐₓ, Clint) for the formation of this compound glucuronides M1 and M2.
  • Materials and Reagents:
    • Human liver microsomes (HLM) and human intestinal microsomes (HIM)
    • This compound standard
    • UDP-glucuronic acid (UDPGA)
    • Alamethicin (to activate microsomal enzymes)
    • Tris-HCl or Phosphate buffer (50 mM, pH 7.4)
    • MgCl₂ (Magnesium chloride)
  • Equipment:
    • LC-MS/MS system
    • Water bath or incubator
  • Procedure:
    • Microsome activation: Pre-incubate HLM or HIM (0.1-0.5 mg protein/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.
    • Reaction mixture: Prepare the main incubation mixture containing Tris-HCl buffer (pH 7.4), MgCl₂ (5-10 mM), and activated microsomes.
    • Pre-incubation: Distribute the mixture and pre-incubate for 5 minutes at 37°C.
    • Initiation: Start the reaction by adding UDPGA (final concentration 2-5 mM). Use a range of this compound concentrations (e.g., 1-200 µM) to establish kinetics.
    • Termination and analysis: After a linear time period (e.g., 30-60 minutes), stop the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS/MS to quantify M1 and M2 formation.
    • Data analysis: Plot the formation rate of metabolites against substrate concentration. Fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten or Hill equation) to calculate Kₘ, Vₘₐₓ, and intrinsic clearance (Clint = Vₘₐₓ/Kₘ).
Protocol 3: Reaction Phenotyping Using cDNA-Expressed Enzymes

This protocol identifies the specific UGT and SULT enzymes responsible for this compound metabolism [5].

  • Objective: To identify the specific human UGT and SULT enzymes involved in the metabolism of this compound.
  • Materials and Reagents:
    • Human cDNA-expressed UGT supersomes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17)
    • Human cDNA-expressed SULT supersomes (e.g., SULT1A1, 1A2, 1A3, 1B1, 1C2, 1C4, 1E1, 2A1)
    • This compound, picroside II (M4), and isovanilloylcatalpol (M5) standards
    • UDPGA (for UGTs) or PAPS (for SULTs)
  • Equipment: LC-MS/MS system
  • Procedure:
    • Incubation setup: For each cDNA-expressed UGT or SULT enzyme, set up individual incubation mixtures containing the enzyme, buffer, cofactor (UDPGA or PAPS), and a single, pharmacologically relevant concentration of this compound (or M4/M5 for secondary metabolites).
    • Control: Include control incubations with human liver S9 fractions or pooled microsomes as a reference.
    • Incubation and termination: Incubate at 37°C for a predetermined time. Terminate the reaction with ice-cold acetonitrile.
    • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to quantify metabolite formation.
    • Data interpretation: An enzyme is considered active in the metabolism of the substrate if the metabolite formation rate is significantly higher than that in the control vector (blank) incubation.

Critical Considerations for Researchers

  • pH Stability: While specific data for this compound is lacking, related glycosidic compounds like verbascoside can be unstable at neutral to basic pH (e.g., pH 7), with significant degradation occurring over 24 hours [6]. It is prudent to investigate this compound stability in buffers across a physiological pH range (1.2-7.4).
  • Drug-Drug Interactions: Given that multiple UGT enzymes metabolize this compound, the potential for drug-drug interactions exists when co-administered with UGT inhibitors (e.g., probenecid, valproic acid) or inducers [5]. This should be evaluated during drug development.
  • Analytical Method: Due to the structural similarity of this compound and its metabolites, a highly specific LC-HRMS method is essential for accurate identification and quantification. The use of authentic standards for picroside II and isovanilloylcatalpol is highly recommended [5].

Conclusion

This compound is a promising natural product derivative with significant therapeutic potential, particularly for inflammatory lung diseases like COPD. However, its development is challenged by extensive metabolism, leading to poor oral bioavailability. The provided protocols for assessing metabolic stability, enzyme kinetics, and reaction phenotyping offer a foundational framework for researchers to systematically evaluate and hopefully overcome these challenges. Future work should focus on generating comprehensive data on its physicochemical stability and developing strategies, such as formulation approaches or structural analogs, to improve its metabolic stability and overall pharmacokinetic profile.

References

Verapamil vs. Verproside

Author: Smolecule Technical Support Team. Date: February 2026

It is important to distinguish between these two distinct chemical entities:

  • Verapamil is a synthetic calcium channel blocker drug used to treat high blood pressure, angina, and arrhythmias. Its chemical formula is C27H38N2O4, and it has a molecular weight of 454.611 g·mol⁻¹ [1] [2].
  • Verproside is an iridoid glycoside, a type of natural product found in some plants. Its chemical profile is different from that of the synthetic drug verapamil.

The following data and protocols relate specifically to verapamil.

Verapamil Solubility Data

The following table summarizes key solubility and physicochemical properties of verapamil gathered from the search results.

Property Value / Description Context & Conditions Source
Water Solubility Practically insoluble General property; contributes to low bioavailability [3] [4]
Supercritical CO₂ Solubility 3.6 × 10⁻⁶ to 7.14 × 10⁻⁵ (mole fraction) Temperature: 308-338 K; Pressure: 12-30 MPa [3] [4]
pKa 8.73 Indicates the compound is predominantly ionized in acidic environments [5]
Octanol/Water Partition Coefficient 67 Indicates high lipid solubility [5]
Bioavailability 20-35% (oral) High first-pass metabolism; >90% absorption but low bioavailability [1] [3] [2]

Experimental Protocols for Solubility and Formulation

Here are detailed methodologies for assessing and enhancing the solubility and dissolution of verapamil.

Protocol 1: Measuring Solubility in Supercritical CO₂

This protocol is used to determine the solubility of verapamil in supercritical carbon dioxide (SC-CO₂) for applications like particle size reduction [3] [4].

  • Equipment Setup: The system typically consists of a CO₂ supply, a refrigeration unit to liquefy the gas, a high-pressure pump, an equilibrium cell (e.g., 300 mL) housed in an oven, a sampling loop, and a collection vial.
  • Loading: Charge the equilibrium cell with 2000 mg of pure verapamil.
  • Pressurization and Equilibrium: Pressurize the cell with liquid CO₂ using the high-pressure pump. Maintain the system at the desired temperature (e.g., between 308 K and 338 K) and pressure (e.g., between 12 MPa and 30 MPa) for a set period (e.g., 140 min) to reach equilibrium.
  • Sampling: Use a valve to load a saturated SC-CO₂ sample (e.g., 500 µL) from the equilibrium cell into the sample loop.
  • Depressurization and Collection: Depressurize the SC-CO₂ sample slowly into a known volume of methanol in a collection vial. The verapamil precipitates and is dissolved in the methanol.
  • Analysis: Rinse the line with methanol to ensure complete recovery. Measure the concentration of verapamil in the methanol solution using a calibrated analytical technique like UV-Vis spectrophotometry.
  • Calculation: Calculate the mole fraction solubility (y₂) using the number of moles of verapamil and CO₂, as shown in equations 1-3 of the source material [3] [4].
Protocol 2: In Vitro Dissolution Testing for Administration Methods

This protocol compares the dissolution profile of verapamil tablets under different processing methods relevant for patients with dysphagia [6] [7].

  • Sample Preparation:
    • Intact Tablet: Use a verapamil hydrochloride tablet as is.
    • Simple Suspension: Place a tablet in a medicine cup with 20 mL of warm water (55°C). Let it stand for 9.5 minutes, then agitate for 30 seconds to disintegrate.
    • Crushed Tablet: Crush a tablet uniformly using a pestle and mortar.
  • Dissolution Test:
    • Use the paddle method according to pharmacopeial standards (e.g., Japanese Pharmacopoeia).
    • Parameters: 900 mL of water as the dissolution medium, temperature maintained at 37.0 ± 0.5°C, paddle rotation speed at 50 rpm.
    • For the crushed sample, add 20 mL of warm water (55°C) 10 minutes before the test to form a suspension.
  • Sampling: Collect samples of the eluate (e.g., 10 mL) at specified time intervals (e.g., 2, 5, 15, 30, 60, and 90 minutes). Replace the volume with fresh purified water to maintain a constant volume.
  • Analysis: Filter the samples and analyze the verapamil concentration using High-Performance Liquid Chromatography (HPLC) with a suitable analytical column and UV detection.

Solubility Modeling Approaches

The solubility data, particularly for SC-CO₂, can be correlated using various thermodynamic models. The following workflow outlines the process of modeling and validating solubility data, which is a critical step in formulation development.

G Start Start: Obtain Experimental Solubility Data ModelSelect Select Solubility Models Start->ModelSelect Group1 Semi-Empirical Density-Based (Chrastil, Bartle, K-J, MST) ModelSelect->Group1 Group2 Equations of State (EoS) (SRK, PC-SAFT) ModelSelect->Group2 Group3 Expanded Liquid Theory (Modified Wilson Model) ModelSelect->Group3 Group4 Regular Solution Model ModelSelect->Group4 Optimize Optimize Model Parameters (e.g., via Simulated Annealing) Group1->Optimize All model groups feed into optimization Group2->Optimize Group3->Optimize Group4->Optimize Validate Validate Model with Statistical Metrics Optimize->Validate AARD AARD% Validate->AARD Radj Adjusted R² (R_adj) Validate->Radj End Report Best-Fit Model AARD->End Radj->End

Based on a study of verapamil in SC-CO₂, the Regular Solution model and the PC-SAFT EoS demonstrated the highest correlation accuracy with the experimental data [3] [4].

Research Implications and Pathways

The search results highlight two key research problems related to verapamil's properties:

  • The Bioavailability Challenge: Verapamil has high absorption but low oral bioavailability (20-35%) due to significant first-pass metabolism in the liver [1] [3]. While poor solubility is a factor, the primary bottleneck is extensive pre-systemic metabolism.
  • The Formulation Optimization Problem: Altering the physical form of the drug, such as crushing tablets or creating simple suspensions for patients with dysphagia, significantly changes its pharmacokinetics. One study found that the area under the curve (AUC) was 1.3 and 1.7 times higher for simple suspension and crushed tablets, respectively, compared to intact tablets, which could increase the risk of adverse effects [6] [7].

Given its poor solubility in water and SC-CO₂, the supercritical anti-solvent (SAS) method is recommended as an appropriate technique for producing fine verapamil particles to enhance solubility [3] [4].

References

Verproside: Mechanism of Action and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Verproside, an iridoid glycoside from Pseudolysimachion rotundum var. subintegrum, is the most active component in the drug candidate YPL-001 [1] [2]. Its primary mechanism involves the specific inhibition of Protein Kinase C delta (PKCδ) activation, which disrupts two key pro-inflammatory pathways in human airway epithelial cells [1]:

  • Suppression of the PMA/PKCδ/EGR-1 pathway, leading to reduced expression of interleukins IL-6 and IL-8.
  • Inhibition of the TNF/NF-κB pathway, resulting in decreased expression of the mucin glycoprotein MUC5AC, a major component of airway mucus [1] [2] [3].

The table below summarizes quantitative data from key experiments on this compound's efficacy.

Experimental Model Key Treatment Conditions Primary Outcome Measures Results
In Vitro (NCI-H292 cells) [1] [2] TNF or PMA stimulation + this compound Inhibition of MUC5AC secretion; Inhibition of IL-6/IL-8 secretion This compound most potent of 6 iridoids tested; IC₅₀ for MUC5AC inhibition = 7.1 μM [2]
In Vivo (COPD Mouse Model) [1] Cigarette Smoke (CS) exposure + this compound Reduction in lung inflammation; suppression of PKCδ activation; reduction in mucus overproduction This compound effectively reduced lung inflammation and mucus overproduction [1]

Detailed Protocol: COPD Mouse Model and this compound Evaluation

This protocol integrates methodologies from recent studies on this compound and established COPD mouse models [1] [4].

COPD Mouse Model Establishment
  • Animals: Use C57BL/6 mice (8-10 weeks old).
  • CS Exposure System: A nose-only exposure system is recommended for better control and reproducibility of smoke dose, avoiding ingestion of toxins from fur [4].
  • Protocol Duration: 12 weeks.
  • CS Exposure Regimen: Expose mice to cigarette smoke from 10-15 commercial cigarettes per day, 5 days per week [4].
  • LPS Instillation: To enhance inflammation and mimic infectious exacerbations, administer LPS (lipopolysaccharide) via intranasal instillation (e.g., 10 μg in 30 μL saline) once per week for the first 4-6 weeks [4].
This compound Treatment
  • Compound Preparation: Dissolve this compound in a suitable vehicle like saline with a low concentration of DMSO (e.g., 1%) and Tween-80 (e.g., 0.1%).
  • Dosing Regimen: Administer this compound via intraperitoneal injection or oral gavage. A common protocol is daily administration, 1 hour before CS exposure.
  • Dosage: Based on anti-inflammatory efficacy in similar models, a dose range of 5-20 mg/kg is appropriate for initial studies [1] [3].
Endpoint Analysis

At the end of the protocol, collect and analyze these key parameters:

  • Lung Function: Measure inspiratory resistance and functional residual capacity using a plethysmograph [4].
  • Bronchoalveolar Lavage Fluid (BALF):
    • Cell Count: Analyze total cell count and differentials (macrophages, neutrophils, lymphocytes) [4].
    • Cytokines: Measure levels of pro-inflammatory cytokines like IL-6 and KC (functional murine equivalent of IL-8) using ELISA [1] [4].
  • Lung Histopathology:
    • Staining: Use Hematoxylin and Eosin (H&E) for general inflammation, Periodic Acid-Schiff (PAS) for goblet cell hyperplasia and mucus, and Masson's trichrome for collagen deposition [4].
    • Morphometry: Quantify mean linear intercept (emphysema), bronchial wall thickness, and PAS-positive area [4].
  • Molecular Analysis:
    • Use western blotting or immunohistochemistry on lung tissue homogenates to assess phosphorylation of PKCδ and expression of EGR-1 and MUC5AC [1].

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the established mouse model workflow and the molecular mechanism of this compound.

Diagram 1: COPD Mouse Model Workflow

COPD_Workflow COPD Mouse Model and Evaluation Workflow cluster_model Model Establishment (12 Weeks) cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis Start C57BL/6 Mice (8-10 weeks old) CS Cigarette Smoke (CS) Exposure (5 days/week) Start->CS LPS LPS Instillation (Once per week, first 4-6 wks) Start->LPS Drug Daily this compound Admin. (5-20 mg/kg) CS->Drug LPS->Drug LungF Lung Function Drug->LungF BALF BALF Collection & Analysis Drug->BALF Histo Lung Histopathology Drug->Histo Molecular Molecular Analysis (p-PKCδ, EGR-1, MUC5AC) Drug->Molecular

Diagram 2: this compound Mechanism of Action

Verproside_Mechanism This compound Inhibits PKCδ to Reduce Inflammation Stimuli External Stimuli (PMA or Cigarette Smoke) PKCd PKCδ Activation Stimuli->PKCd EGR1 Transcription Factor EGR-1 PKCd->EGR1 ILs IL-6 / IL-8 Expression (Inflammation) EGR1->ILs TNF TNF-α NFkB NF-κB Activation TNF->NFkB MUC5AC MUC5AC Expression (Mucus Overproduction) NFkB->MUC5AC This compound This compound This compound->PKCd Inhibits This compound->NFkB Inhibits

Application Notes for Researchers

  • Model Selection: The CS/LPS model effectively recapitulates key features of human COPD, including chronic inflammation, mucus hypersecretion, emphysema, and lung function decline [4]. The inclusion of LPS mimics infectious exacerbations, making the model more clinically relevant.
  • This compound Specificity: The inhibitory effect of this compound on PKC phosphorylation is specific to the PKCδ isoform. This specificity is a significant advantage, as it may lead to fewer off-target effects compared to broad-spectrum kinase inhibitors [1].
  • Dosage Consideration: The recommended dosage range (5-20 mg/kg) is based on efficacy data from in vivo studies. It is advisable to conduct a dose-response study within this range to determine the optimal effective dose for your specific experimental setup [1] [3].
  • Clinical Translation: YPL-001, the mixture containing this compound, has completed a Phase 2a clinical trial for COPD, underscoring the translational potential of this natural product and supporting the relevance of pre-clinical findings [1] [2].

References

Verproside in Mucus Inhibition: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Verproside is an iridoid glycoside isolated from Pseudolysimachion rotundum var. subintegrum and is a primary active component of the drug candidate mixture YPL-001 [1] [2] [3]. Research highlights its potent anti-inflammatory activity and its ability to significantly inhibit mucus overproduction, a key pathological feature in chronic obstructive pulmonary disease (COPD) and asthma [1] [2]. These application notes summarize the experimental data and protocols for assessing the inhibitory effects of this compound on mucus secretion.

Mechanism of Action this compound exerts its anti-mucous effects by specifically targeting and inhibiting the activation of Protein Kinase C delta (PKCδ) [1] [3]. This inhibition disrupts two critical signaling pathways that drive inflammation and mucus overproduction in airway epithelial cells:

  • TNF/NF-κB Pathway: this compound inhibits the Tumor Necrosis Factor (TNF)-induced activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that directly regulates the expression of the mucin gene MUC5AC [1] [2].
  • PMA/PKCδ/EGR-1 Pathway: this compound blocks the Phorbol 12-myristate 13-acetate (PMA)-induced phosphorylation (activation) of PKCδ. This prevents the subsequent activation of the Early Growth Response-1 (EGR-1) transcription factor, which is responsible for the expression of pro-inflammatory cytokines like IL-6 and IL-8 [1] [3].

The diagram below illustrates this dual mechanism of action.

G TNF TNF NFkB NF-κB TNF->NFkB PMA PMA p_PKCd p-PKCδ (Active) PMA->p_PKCd PKCd PKCδ NFkB_N NF-κB (Nuclear) p_PKCd->NFkB_N EGR1_A EGR-1 (Active) p_PKCd->EGR1_A NFkB->NFkB_N MUC5AC MUC5AC Gene NFkB_N->MUC5AC EGR1 EGR-1 EGR1->EGR1_A IL6_IL8 IL-6 / IL-8 Genes EGR1_A->IL6_IL8 This compound This compound This compound->p_PKCd Inhibits

Summary of Key Experimental Findings Table 1: In Vitro Efficacy of this compound in Human Lung Epithelial (NCI-H292) Cells

Assay Type Stimulus Measured Output Key Finding Reference
MUC5AC Secretion (ELISA) TNF MUC5AC Protein IC~50~ = 7.1 μM; most potent of 6 tested iridoids [1]. [1]
MUC5AC Gene Expression (qPCR) TNF MUC5AC mRNA Significantly reduced transcriptional levels [1]. [1]
NF-κB Activity (Luciferase) TNF NF-κB Transcriptional Activity Significantly reduced reporter activity [1]. [1]
Cytokine Secretion (ELISA) PMA IL-6 and IL-8 Protein Expression successfully reduced [1] [3]. [1] [3]
PKCδ Activation (Western Blot) PMA p-PKCδ / total PKCδ Inhibited phosphorylation specifically of PKCδ isozyme [1]. [1]

Table 2: In Vivo Efficacy of this compound in a COPD Mouse Model

Assay Type Model Measured Output Key Finding Reference
In Vivo Efficacy COPD Mouse Model Lung Inflammation & Mucus Effectively reduced lung inflammation and mucus overproduction [1]. [1] [3]
Mechanism Confirmation COPD Mouse Model p-PKCδ in Lung Tissue Reduction in PKCδ activation observed in vivo [1]. [1]

Detailed Experimental Protocols

Protocol 1: Inhibiting TNF-Induced MUC5AC Secretion in NCI-H292 Cells

This protocol measures the effect of this compound on mucin protein secretion [1] [2].

Workflow Overview

G A Seed NCI-H292 cells (8×10³/well, 96-well plate) B Serum-starve for 16h A->B C Pre-treat with this compound (2h) B->C D Stimulate with TNF (e.g., 20 ng/mL, 24h) C->D E Collect Cell Supernatant D->E F Perform MUC5AC ELISA E->F

Materials and Reagents

  • Cell Line: Human lung epithelial NCI-H292 cells (CRL-1848, ATCC).
  • Growth Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [4].
  • Assay Medium: Serum-free RPMI 1640.
  • Test Compound: this compound (dissolved in DMSO or appropriate vehicle).
  • Stimulant: Recombinant Human TNF-α.
  • Detection Kit: MUC5AC ELISA. Specific antibodies are used to detect MUC5AC in culture supernatants, as described in the literature [1] [4].

Procedure

  • Cell Seeding: Seed NCI-H292 cells in a 96-well plate at a density of 8 × 10³ cells per well in growth medium. Incubate for 16 hours at 37°C under 5% CO₂ [4].
  • Serum Starvation: Replace the medium with serum-free assay medium. Incubate for another 16 hours [4].
  • Compound Pre-treatment: Pre-treat cells with this compound at various concentrations (e.g., 1-50 μM) or vehicle control for 2 hours.
  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) in the continued presence of this compound. Include unstimulated (negative control) and stimulated/untreated (positive control) wells. Incubate for 24 hours.
  • Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
  • ELISA: Determine the concentration of MUC5AC protein in the supernatant using the standardized ELISA procedure [1] [4].
Protocol 2: Evaluating Inhibition of PKCδ Phosphorylation

This protocol assesses the molecular mechanism by analyzing PKCδ activation via Western blot [1].

Materials and Reagents

  • Cell Line: NCI-H292 cells.
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies:
    • Primary: Anti-phospho-PKCδ (Tyr³¹¹), Anti-total-PKCδ [4].
    • Secondary: HRP-conjugated anti-rabbit IgG.
  • Stimulant: PMA (Phorbol 12-myristate 13-acetate).

Procedure

  • Cell Treatment: Seed and serum-starve NCI-H292 cells in a 6-well plate. Pre-treat with this compound for 2 hours, then stimulate with PMA (e.g., 100 nM) for a shorter duration (e.g., 15-30 minutes).
  • Protein Extraction: Lyse cells on ice using ice-cold lysis buffer. Centrifuge lysates and collect the supernatant. Determine protein concentration.
  • Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody.
    • Detect bands using a chemiluminescent substrate and visualize with a gel documentation system.
  • Analysis: Quantify band intensities. The ratio of p-PKCδ to total PKCδ indicates the level of PKCδ inhibition by this compound.

Critical Notes for Drug Development

  • Metabolism: this compound undergoes extensive first-pass metabolism. In human liver preparations, it is metabolized via glucuronidation (by UGT1A1, UGT1A9) and sulfation (by SULT1A1) into multiple metabolites [5]. This may influence its pharmacokinetics and potential for drug-drug interactions.
  • Specificity: this compound's inhibitory effect on PKC phosphorylation is specific to the PKCδ isozyme, with minimal effects on other PKC isozymes like PKCα/βII [1]. This specificity is advantageous for targeted therapy.

References

FAQs on Verproside First-Pass Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the oral bioavailability of verproside and what causes it? The absolute oral bioavailability (F) of this compound is extremely low, measured at 0.3% and 0.5% for 50 and 100 mg/kg doses in rats, respectively. This low bioavailability is attributed to extensive first-pass metabolism [1] [2].

  • Which enzymes are responsible for this compound's metabolism in humans? this compound is primarily metabolized by Phase II conjugation enzymes [3]:

    • UGT Enzymes: Glucuronidation is catalyzed by UGT1A1 and UGT1A9, as well as the gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10.
    • SULT Enzymes: Sulfation is primarily catalyzed by SULT1A1. Metabolism also involves O-methylation and hydrolysis, leading to metabolites like picroside II and isovanilloylcatalpol, which are further conjugated [3] [4].
  • Does this compound's metabolism show dose-dependency? Yes. After intravenous administration in rats, the systemic clearance (Cl) significantly decreased at a higher dose (10 mg/kg) compared to lower doses (2 and 5 mg/kg). This indicates that the metabolic pathways of this compound are saturable [1] [2].

  • Could this compound be involved in drug-drug interactions? Based on its metabolic pathway, the pharmacokinetics of this compound may be affected by the co-administration of drugs that are inhibitors or inducers of the relevant UGT and SULT enzymes [3].

Key Experimental Data and Parameters

The table below summarizes quantitative pharmacokinetic data from rat studies, which is critical for understanding this compound's in vivo behavior.

Parameter Value (in rats) Administration Route & Dose Implication
Oral Bioavailability (F) 0.3% - 0.5% Oral (50, 100 mg/kg) Extremely low systemic exposure after oral dosing [1].
Systemic Clearance (Cl) 56.7 - 86.2 mL/min/kg IV (2-10 mg/kg) High clearance from the body [4].
Elimination Half-Life (t~1/2~) 12.2 - 16.6 min IV (2-10 mg/kg) Very rapid elimination [4].
Renal Clearance 2.7 - 4.1 mL/min/kg IV (2-10 mg/kg) Renal excretion is a minor elimination pathway [4].
Urinary Excretion 0.01% - 0.04% (of dose) Oral (20-100 mg/kg) Minimal unchanged drug excreted in urine [1] [2].

Experimental Protocols

Here are detailed methodologies for key experiments used to study this compound metabolism, as cited in the literature.

Protocol for Metabolite Identification in Hepatocytes

This protocol is used to identify the structure and variety of metabolites formed in vitro [3] [4].

  • 1. Test System: Cryopreserved human or rat hepatocytes.
  • 2. Incubation:
    • Prepare a working solution of this compound (e.g., 10 μM).
    • Incubate with hepatocytes (e.g., 0.5 million cells/mL) in appropriate media.
    • Maintain incubation at 37°C for a set period (e.g., 2 hours).
  • 3. Sample Termination & Extraction: Stop the reaction by adding acetonitrile. Vortex, then centrifuge to pellet proteins. Collect the supernatant.
  • 4. Analysis (LC-HRMS):
    • Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometry.
    • Column: Halo C18 column or equivalent.
    • Mobile Phase: Gradient elution with methanol and 1 mM ammonium formate (pH 3.1).
    • Detection: High-resolution mass spectrometer (e.g., quadrupole Orbitrap) in negative ion mode ([M-H]-).
  • 5. Data Interpretation: Identify metabolites by accurate mass, retention time, and product ion scan spectra. Compare to authentic standards if available.

The workflow for this protocol can be visualized as follows:

Start Start Experiment Prep Prepare this compound Solution (10 µM) Start->Prep Incubate Incubate with Hepatocytes (37°C for 2 hrs) Prep->Incubate Stop Stop Reaction (Add Acetonitrile) Incubate->Stop Analyze LC-HRMS Analysis Stop->Analyze ID Identify Metabolites Analyze->ID

Protocol for Enzyme Phenotyping using cDNA-Expressed Enzymes

This method identifies the specific human UGT and SULT enzymes responsible for metabolizing this compound [3].

  • 1. Enzyme Source: Use commercial recombinant human UGT (e.g., UGT1A1, 1A9) or SULT (e.g., SULT1A1) supersomes.
  • 2. Reaction Setup:
    • For Glucuronidation: Incubate this compound with individual UGT enzymes in the presence of the co-factor Uridine 5'-diphosphoglucuronic acid (UDPGA).
    • For Sulfation: Incubate this compound with individual SULT enzymes in the presence of the co-factor 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).
    • Include appropriate buffers and controls.
  • 3. Incubation: Conduct reactions at 37°C for a predetermined time (e.g., 45 minutes).
  • 4. Termination & Analysis: Stop reactions with cold acetonitrile. Centrifuge and analyze the supernatant using LC-HRMS as described in the previous protocol.
  • 5. Data Analysis: The formation of glucuronide or sulfate metabolites by a specific recombinant enzyme indicates that the enzyme is capable of metabolizing this compound.

Troubleshooting Common Experimental Issues

  • Issue: Inconsistent metabolite formation in hepatocyte assays.
    • Solution: Ensure the viability of cryopreserved hepatocytes is high before use. Check for batch-to-batch variability and consider pooling hepatocytes from multiple donors to account for inter-individual metabolic differences.
  • Issue: Low signal of metabolites in LC-HRMS analysis.
    • Solution: Optimize the sample preparation and extraction efficiency. For sulfate conjugates, treatment of samples with sulfatase (e.g., from Helix pomatia) can confirm their identity by observing a mass shift corresponding to the loss of the sulfate group [4].
  • Issue: Suspected saturation of metabolism in kinetic studies.
    • Solution: As this compound exhibits saturable metabolism [1], use a wider range of substrate concentrations in your assays. Ensure you include low, physiologically relevant concentrations to determine intrinsic clearance accurately.

References

Troubleshooting Guide: Verproside Saturable Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Problem & Observation Likely Cause Recommended Solution Key Evidence & Rationale
Non-linear increase in AUC with increasing IV dose. [1] Saturable Metabolism: Metabolic enzymes are overwhelmed at higher doses, reducing systemic clearance. [1] Confirm by measuring metabolite levels (e.g., isovanilloylcatalpol). Consider non-linear PK modeling for dose projection. [1] In rats, systemic clearance (Cl) significantly decreased at a 10 mg/kg IV dose compared to 2 and 5 mg/kg. [1]
Extremely low oral bioavailability (<0.5%) despite good in vitro activity. [1] [2] Extensive First-Pass Metabolism: Verproside is rapidly metabolized in the liver and intestine before reaching systemic circulation. [1] [2] Explore alternative administration routes (e.g., inhalation). Use enzyme inhibitors cautiously or consider prodrug strategies. [2] High systemic clearance and low urinary excretion in rats. Human enzymes UGT1A7/8/10 in the GI tract contribute significantly to metabolism. [1] [2]
Unexpected variability in metabolite profiles between in vitro models (e.g., hepatocytes vs. S9 fractions) or between species. [3] [2] Differences in Enzyme Expression: The full profile requires multiple UGT and SULT enzymes, which may vary across systems. [2] Characterize metabolites in human hepatocytes and relevant S9 fractions. Use specific enzyme assays (e.g., recombinant UGTs/SULTs) to identify key contributors. [2] Rat studies identified 21 metabolites, while human hepatocytes showed 9 primary ones. SULT1A1, UGT1A1, and UGT1A9 are key human enzymes. [3] [2]

Experimental Protocols for Investigation

Protocol 1: Confirming Saturable Metabolism In Vivo

This protocol is based on the foundational pharmacokinetic study of this compound in rats [1].

  • Experimental Design:

    • Model: Male Sprague-Dawley rats.
    • Dosing: Administer this compound intravenously at least at three different dose levels (e.g., 2, 5, and 10 mg/kg).
    • Sampling: Collect serial blood plasma samples at predetermined time points post-dose (e.g., 5, 15, 30, 60, 120 mins).
  • Sample Analysis:

    • Use a validated LC-MS/MS method to determine this compound concentrations in plasma [1].
  • Data Analysis:

    • Calculate pharmacokinetic parameters: AUC, Cmax, Systemic Clearance (Cl), and volume of distribution (Vss).
    • Key Indicator: A significant, non-proportional increase in AUC and a decrease in Systemic Clearance with increasing dose confirm saturable metabolism [1].
Protocol 2: Characterizing Metabolic Pathways and Enzymes

This protocol helps identify the specific enzymes involved, which is crucial for understanding saturability and drug-drug interactions [2].

  • In Vitro Incubation:

    • Systems: Use pooled human liver microsomes (HLM), intestinal microsomes (HIM), and liver S9 fractions.
    • Cofactors: Supplement with UDPGA (for glucuronidation) and PAPS (for sulfation).
    • Incubation: Incubate this compound with the systems and cofactors at 37°C for a set time (e.g., 2 hours).
  • Metabolite Identification:

    • Analysis: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
    • Identification: Monitor for known metabolites like this compound glucuronides (M1, M2), this compound sulfate (M3), picroside II (M4), and isovanilloylcatalpol (M5) [3] [2].
  • Enzyme Mapping:

    • Reaction Phenotyping: Incubate this compound with a panel of human cDNA-expressed UGT and SULT enzymes.
    • Key Enzymes: The formation of primary metabolites is catalyzed by:
      • Glucuronidation (M1, M2): UGT1A1, UGT1A9, and GI-tract specific UGT1A7, UGT1A8, UGT1A10 [2].
      • Sulfation (M3): Primarily SULT1A1 [2].

Metabolic Pathway Visualization

The diagram below maps out the complex metabolic fate of this compound, showing how saturable pathways and key enzymes fit into the overall process.

VerprosideMetabolism This compound This compound M1_M2 This compound Glucuronides (M1, M2) This compound->M1_M2 Glucuronidation M3 This compound Sulfate (M3) This compound->M3 Sulfation M4 Picroside II (M4) This compound->M4 O-Methylation M5 Isovanilloylcatalpol (M5) This compound->M5 O-Methylation M6 M4 Glucuronide (M6) M4->M6 Glucuronidation M8 M4 Sulfate (M8) M4->M8 Sulfation M7 M5 Glucuronide (M7) M5->M7 Glucuronidation M9 M5 Sulfate (M9) M5->M9 Sulfation UGTs UGT1A1, UGT1A9 (UGT1A7, UGT1A8, UGT1A10) UGTs->this compound  Catalyzes SULTs SULT1A1 SULTs->this compound  Catalyzes

Diagram Title: this compound Metabolism Pathways and Key Enzymes

Key Takeaways for Your Research

  • Focus on First-Pass Metabolism: The very low oral bioavailability of this compound is a major bottleneck [1]. Your research could explore formulation strategies or delivery routes that bypass this extensive metabolism.
  • Account for Human-Specific Metabolism: When extrapolating from animal data, remember that the specific contributions of UGT enzymes (like the GI-tract specific UGT1A7, UGT1A8, and UGT1A10) can differ in humans [2].
  • Plan for Drug-Drug Interactions: Since this compound is metabolized by common UGT and SULT enzymes, its pharmacokinetics could be significantly affected by co-administered drugs that inhibit or induce these pathways [2].

References

General Strategies for Improving Drug Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data on verproside is unavailable, the table below outlines common challenges and investigation strategies based on general pharmaceutical principles. The specific outcomes for this compound would need to be determined through your own experimental work.

Challenge/Issue Potential Investigation Strategy Exemplary Method (from Verapamil Research)
Low Permeability Investigate efflux by transporters like P-glycoprotein (P-gp) [1]. Use an in situ intestinal perfusion model in animals to measure absorptive clearance from different intestinal segments with and without a P-gp inhibitor (e.g., verapamil) [1].
Premature Degradation Evaluate the compound's stability in the gastrointestinal (GI) environment [1]. Conduct a luminal stability study by incubating the drug with fluids from different intestinal segments and measuring the fraction degraded over time [1].
Rapid Transit Time Develop a formulation that increases gastric retention [2]. Design and optimize a floating tablet formulation to prolong the drug's presence in the stomach, using excipients like HPMC and sodium bicarbonate [2].
Poor Solubility Explore advanced formulation techniques. Although not covered in the results, common methods include using nanoparticles, solid dispersions, or complexation with cyclodextrins.

Example Experimental Protocol: Intestinal Perfusion Study

This detailed methodology, adapted from a study on Sofosbuvir, is used to investigate region-specific intestinal absorption and the role of efflux transporters [1]. You could adapt it for this compound.

  • Animal Model and Preparation: Use an appropriate animal model (e.g., rabbit). Fast the animal overnight with free access to water. Anesthetize the animal according to an approved ethical protocol [1].
  • Surgical Procedure: Make a midline abdominal incision. Gently isolate the desired intestinal segment (e.g., duodenum, jejunum, ileum). Cannulate both ends of the segment and flush it with a warm buffer solution to clean the lumen [1].
  • Perfusion Experiment: Connect the cannulated segment to a perfusion pump. Perfuse the drug solution (containing this compound at a specific concentration in a suitable buffer) through the intestine at a constant flow rate. Maintain the entire system at 37°C [1].
  • Inhibitor Study: To assess transporter involvement, repeat the perfusion with a solution containing both this compound and a known P-gp inhibitor (e.g., verapamil) [1].
  • Sample Collection: Collect the outflow perfusate at regular time intervals. Measure the drug concentration in each sample using a validated analytical method like HPLC [1].
  • Data Analysis: Calculate the Absorptive Clearance (Pe.A/L) to quantify the permeability of the drug in each segment. Compare the values with and without the inhibitor to determine if an efflux transporter is affecting absorption [1].

The workflow for this experiment can be visualized as follows:

start Animal Model Preparation step1 Surgical Isolation & Cannulation start->step1 step2 Single-Pass Intestinal Perfusion step1->step2 step3 Sample Collection & Analysis step2->step3 decision P-gp Involvement? step3->decision branch1 Calculate Basal Absorptive Clearance decision->branch1 No branch2 Perfuse with P-gp Inhibitor decision->branch2 Yes result Determine Regional Absorption Profile branch1->result branch2->result

Suggested FAQs for a Technical Support Center

Based on common absorption challenges, here are potential FAQs.

Q1: Our initial data suggests this compound has low oral bioavailability. What are the most critical experiments to identify the cause?

  • A: Begin by determining whether the limitation is due to solubility or permeability. Conduct a simple equilibrium solubility study. Then, use a model like the in situ perfusion protocol above or Caco-2 cell monolayers to assess permeability and check for P-gp-mediated efflux. This will guide your strategy towards formulation (if solubility-limited) or permeation enhancers/efflux inhibitors (if permeability-limited).

Q2: How can I confirm if this compound is a substrate for efflux transporters like P-gp?

  • A: As shown in the experimental protocol, you can use an in situ perfusion model or in vitro cell models. Compare the absorptive clearance or apparent permeability (Papp) of this compound with and without a known P-gp inhibitor (e.g., verapamil) [1]. A statistically significant increase in absorption in the presence of the inhibitor is strong evidence that this compound is a P-gp substrate.

Q3: We are developing an extended-release formulation for this compound. How can we ensure consistent absorption throughout the GI tract?

  • A: It is crucial to map the absorption profile of this compound along the entire intestine. The perfusion study can be adapted for this. If absorption is found to be poor in the colon, a formulation that releases most of the drug in the small intestine would be preferable. If the goal is gastric retention, a floating tablet system could be explored [2].

References

Verproside Metabolic Pathways in Rats

Author: Smolecule Technical Support Team. Date: February 2026

Based on research in rats, verproside undergoes extensive metabolism primarily via O-methylation, glucuronidation, sulfation, and hydrolysis [1]. The major metabolites identified are Picroside II (M5) and Isovanilloylcatalpol (M6), which are further metabolized. The table below summarizes the key metabolites.

Metabolite ID Compound Name Formula Accurate Mass (m/z) Metabolic Reaction
M1, M2 This compound glucuronide C28H34O19 673.16138 Glucuronidation
M3, M4 This compound sulfate C22H26SO16 577.08594 Sulfation
M5 Picroside II C23H28O13 511.14484 O-Methylation
M6 Isovanilloylcatalpol C23H28O13 511.14484 Hydrolysis
M7 Picroside II glucuronide C29H36O19 687.17657 Glucuronidation of M5
M9 Picroside II sulfate C23H28SO16 591.10150 Sulfation of M5
M11 3,4-Dihydroxybenzoic acid C7H6O4 153.01838 Hydrolysis/degradation

Experimental Protocol: Metabolite Identification in Rat Bile and Urine

This methodology is adapted from the literature for identifying this compound metabolites in vivo using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [1].

  • Animal Dosing and Sample Collection
    • Administer this compound intravenously to male Sprague-Dawley rats.
    • Collect bile and urine samples for a predetermined period post-dose.
  • Sample Preparation
    • Centrifuge bile and urine samples to remove particulates.
    • Optionally, perform protein precipitation or solid-phase extraction to clean up and concentrate the samples before LC-HRMS analysis.
  • LC-HRMS Analysis
    • Chromatography: Use a Halo C18 column with a gradient elution of methanol and 1 mM ammonium formate (pH 3.1) for separation.
    • Mass Spectrometry: Perform analysis on a high-resolution mass spectrometer (e.g., quadrupole Orbitrap).
    • Operate in negative ionization mode ([M−H]−) for accurate mass measurement.
  • Metabolite Identification
    • Identify metabolites by comparing their accurate masses and retention times with those of the parent drug.
    • Use product ion scan spectra to elucidate metabolite structures.
    • Confirm the identity of specific metabolites by comparing them with authentic standards where available.
  • Enzyme Treatment for Conjugate Confirmation
    • Treat aliquots of bile and urine samples with β-glucuronidase to hydrolyze glucuronide conjugates.
    • Treat separate aliquots with sulfatase to hydrolyze sulfate conjugates.
    • Re-analyze the treated samples by LC-HRMS. A decrease in the peak area of the conjugate with a corresponding increase in the aglycone peak confirms the identity of the metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low (<0.5%) in rats? The extremely low oral bioavailability is primarily due to extensive first-pass metabolism [2]. This compound has a short half-life (12.2–16.6 min) and high systemic clearance, indicating it is rapidly and extensively metabolized in the liver before reaching systemic circulation [1] [2].

Q2: What are the major phase I and phase II metabolic reactions for this compound? The primary phase I reactions are hydrolysis (e.g., formation of Isovanilloylcatalpol, M6) and O-methylation (e.g., formation of Picroside II, M5). The main phase II conjugation pathways are glucuronidation and sulfation of both the parent compound and its phase I metabolites [1].

Q3: Which is a major metabolite observed in in vitro experiments with rat hepatocytes? Incubation of this compound with rat hepatocytes identified This compound sulfate (M4) as a major metabolite [1].

Visualizing the Metabolic Pathway

The following diagram summarizes the major metabolic pathways of this compound in rats, as identified in the search results.

This compound This compound M1_M2 M1, M2 This compound Glucuronide This compound->M1_M2 Glucuronidation M3_M4 M3, M4 This compound Sulfate This compound->M3_M4 Sulfation M5 M5 Picroside II This compound->M5 O-Methylation M6 M6 Isovanilloylcatalpol This compound->M6 Hydrolysis M7 M7 Picroside II Glucuronide M5->M7 Glucuronidation M9 M9 Picroside II Sulfate M5->M9 Sulfation M8 M8 Isovanilloylcatalpol Glucuronide M6->M8 Glucuronidation M10 M10 Isovanilloylcatalpol Sulfate M6->M10 Sulfation M11 M11 3,4-Dihydroxy- benzoic acid M6->M11 Degradation

The diagram illustrates that this compound is metabolized through four primary routes, with O-methylation to Picroside II and hydrolysis to Isovanilloylcatalpol being major pathways. These primary metabolites are then further processed via phase II conjugation.

Key Considerations for Researchers

  • Analytical Challenge: Some metabolites share the same molecular formula and accurate mass. Unambiguous identification requires good chromatographic separation (e.g., using a C18 column with pH-controlled mobile phases) alongside high-resolution mass spectrometry [1].
  • Enzyme Confirmation: The use of β-glucuronidase and sulfatase is critical for confirming the identity of glucuronide and sulfate conjugates, especially when authentic standards are unavailable [1].
  • Relevance to Activity: As this compound is a strong candidate for anti-asthmatic and anti-COPD drugs [3], understanding its rapid metabolism to compounds like Picroside II and Isovanilloylcatalpol is essential for interpreting its pharmacodynamics and toxicity profile.

References

Verproside Metabolism: Key UGT Enzymes & Kinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below identifies the specific human UGT enzymes involved in verproside glucuronidation and summarizes kinetic data from experiments with human liver and intestinal microsomes [1].

Metabolite Formed Responsible Human UGT Enzymes Tissue Microsomes Km (μM) Vmax (pmol/min/mg protein) Clint (Vmax/Km, μL/min/mg protein)
This compound glucuronide (M1) UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] Human Liver 212 1830 8.63
Human Intestinal 138 3890 28.2
This compound glucuronide (M2) UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] Human Liver 120 1550 12.9
Human Intestinal 67.8 2170 32.0
Picroside II glucuronide (M6) UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] Information not specified in search results
Isovanilloylcatalpol glucuronide (M7) UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 [1] Information not specified in search results

Experimental Protocol: UGT Enzyme Characterization

The following workflow outlines the key steps for identifying UGT enzymes responsible for this compound metabolism, based on the cited research [1].

G Start Start: In Vitro Incubation A Incubate this compound with Human Hepatocytes Start->A B Identify Metabolites using LC-HRMS A->B C Incubate with cDNA-Expressed UGT Supersomes B->C D Screen for Metabolite Formation (M1, M2, M6, M7) C->D E Confirm Active UGT Isoforms D->E F Perform Enzyme Kinetics in Tissue Microsomes E->F End End: Characterized UGT Profile F->End

Step-by-Step Methodology:

  • In Vitro Incubation with Human Hepatocytes: Incubate this compound (200 µM used in source study) with cryopreserved human hepatocytes (e.g., 8.0 × 10⁴ cells) in William's E buffer for 120 minutes at 37°C in a CO₂ incubator [2]. Quench the reaction with methanol, centrifuge, and analyze the supernatant [1] [2].
  • Metabolite Identification using LC-HRMS: Analyze the extracts using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Identify this compound glucuronides (M1, M2) by their specific deprotonated molecular ions ([M−H]⁻) and product ions [1] [3].
  • Reaction with cDNA-Expressed UGT Supersomes: Incubate this compound with a panel of individual human cDNA-expressed UGT enzymes (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, 2B17). A typical glucuronidation assay includes microsomal protein, a magnesium chloride solution, the activator alamethicin, and the co-factor UDPGA in a phosphate buffer [1] [2].
  • Screening and Kinetics: Screen the supersomes to identify which UGT isoforms produce M1 and M2. Subsequently, conduct kinetic studies by incubating a range of this compound concentrations with active UGT isoforms or pooled human liver/intestinal microsomes. Determine kinetic parameters (Km, Vmax) by fitting the formation rate data to an appropriate model (e.g., the Hill equation) [1].

Troubleshooting Guide & FAQs

  • Low Metabolite Formation: If the formation of this compound glucuronides (M1, M2) is low, ensure the UGT reaction mixture is properly optimized. The addition of alamethicin is crucial to pore-form the microsomal membranes and expose the active site of UGTs. Also, verify the activity and concentration of the essential co-factor, uridine 5'-diphosphoglucuronic acid (UDPGA) [2].
  • Unexpected Results in Intestinal Models: Note that glucuronidation of this compound by UGT1A7, UGT1A8, and UGT1A10 (gastrointestinal-specific enzymes) may lead to higher intrinsic clearance in human intestinal microsomes compared to liver microsomes [1]. This is an expected characteristic of this compound metabolism.
  • Impact of Inflammation or Liver Disease: Be aware that systemic inflammation or conditions like liver cirrhosis can downregulate the activity of various UGT enzymes, including UGT1A isoforms [4] [5]. This could be a significant confounding factor in your experimental results.

Key Information for Your Technical Content

  • Primary Metabolites: The main direct metabolites of this compound formed via UGTs are two isomeric this compound glucuronides (M1 and M2) [1] [3].
  • Secondary Metabolism: this compound is also metabolized via O-methylation to form picroside II (M4) and isovanilloylcatalpol (M5), which are then further glucuronidated by the same set of UGTs (UGT1A1, 1A7, 1A8, 1A9, 1A10) to form M6 and M7, respectively [1].
  • Potential for Interactions: The pharmacokinetics of this compound may be susceptible to drug-drug interactions when co-administered with inhibitors or inducers of UGT1A enzymes [1] [6].

References

verproside sulfotransferase metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Key Enzymes in Verproside Metabolism

The metabolism of this compound in humans is primarily mediated by specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. The table below summarizes the key human enzymes identified [1].

Enzyme Family Specific Isoforms Metabolites Formed
Sulfotransferase (SULT) SULT1A1 This compound sulfate (M3), Isovanilloylcatalpol sulfate (M9)
SULT1A1, SULT1A2, SULT1A3, SULT1C4, SULT1E1 Picroside II sulfate (M8)
UDP-glucuronosyltransferase (UGT) UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 This compound glucuronides (M1, M2), Picroside II glucuronide (M6), Isovanilloylcatalpol glucuronide (M7)

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions regarding this compound metabolism experiments.

FAQ 1: Why is my metabolite yield low in liver microsomes compared to intestinal microsomes?

  • Cause: The primary UGT enzymes responsible for this compound glucuronidation (UGT1A7, UGT1A8, UGT1A10) are highly expressed in the gastrointestinal tract [1].
  • Solution:
    • Verify Enzyme Source: For glucuronidation studies, human intestinal microsomes (HIM) may provide a better model than human liver microsomes (HLM) due to higher expression levels of the relevant UGTs [1].
    • Check Cofactor Concentration: Ensure an adequate supply of the cofactor UDP-glucuronic acid (UDPGA) in your incubation system.
    • Optimize Incubation Time: Metabolite formation may be time-dependent; confirm that your incubation duration is sufficient.

FAQ 2: How can I confirm the specific SULT enzyme responsible for metabolizing this compound in my model?

  • Cause: Multiple SULT isoforms can have overlapping substrate specificities.
  • Solution:
    • Use Recombinant Enzymes: The most direct method is to incubate this compound with individual, cDNA-expressed human SULT supersomes and compare the metabolic profiles [1].
    • Employ Selective Inhibitors: Incorporate known selective chemical inhibitors for specific SULT isoforms (e.g., SULT1A1) into your incubation with human liver S9 fractions or cytosol to observe inhibition of metabolite formation.
    • Consider Pharmacogenetics: Be aware that genetic polymorphisms in enzymes like SULT1A1 can lead to significant inter-individual variability in metabolic activity [2].

FAQ 3: What could cause high background or poor separation in my sulfotransferase assay?

  • Cause: This is a common issue in assays using radioactive [³⁵S]PAPS, often due to incomplete separation of the unreacted donor substrate from the sulfated product.
  • Solution:
    • Validate Chromatography Steps: Follow the anion-exchange chromatography protocol meticulously. As outlined in a standard cerebroside sulfotransferase assay, PAPS is more acidic than sulfatide and requires a specific ionic strength (e.g., 90 mM ammonium acetate in methanol) for elution [3].
    • Include Proper Controls: Always run a blank reaction devoid of the acceptor substrate (like GalCer or this compound) and subtract this value from your experimental samples to correct for any background radioactivity [3].
    • Check Reagent Freshness: Note that the specific activity of [³⁵S]PAPS changes over time due to the relatively short half-life of ³⁵S (87.5 days) and must be accounted for in each experiment [3].

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification in Human Hepatocytes [1]

This protocol is used to identify the full range of metabolites formed from this compound.

  • Incubation:
    • Prepare a solution of this compound (e.g., 10 µM) in suspension with cryopreserved human hepatocytes (e.g., 1 million cells/mL).
    • Incubate the mixture for 2 hours at 37°C in a suitable CO₂ incubator.
  • Termination & Extraction:
    • Terminate the reaction by adding a volume of acetonitrile or methanol equal to the incubation volume.
    • Vortex vigorously and centrifuge (e.g., 10,000 × g for 10 minutes) to pellet protein and cell debris.
    • Transfer the supernatant for analysis.
  • Analysis (LC-HRMS):
    • Analyze the extract using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
    • Column: A reversed-phase C18 column is typical.
    • Mobile Phase: A gradient of water and acetonitrile, both modified with 0.1% formic acid.
    • Detection: Use negative ion mode ([M-H]⁻) to monitor for exact masses of potential metabolites (see table below for examples).

Protocol 2: Sulfotransferase Enzyme Assay using Anion-Exchange Chromatography [3]

This method, adapted from a standard sulfotransferase assay, can be used to measure the formation of sulfated this compound metabolites.

  • Reaction Mixture:
    • Prepare a 50 µL total volume containing:
      • 25 mM sodium cacodylate buffer (pH 6.4)
      • 50 µM this compound (in a suitable solvent like 0.5% TRX-100)
      • 10 mM MnCl₂
      • 1% Lubrol PX
      • 0.25 mM Dithiothreitol (DTT)
      • 5 mM NaF
      • 2 mM ATP
      • 50 mM NaCl
      • 40 µM [³⁵S]PAPS (approximately 100 dpm/pmol)
  • Initiation & Incubation:
    • Start the reaction by adding 20 µL of your enzyme source (e.g., human liver S9 fraction or recombinant SULT supersomes).
    • Incubate at 37°C for 1 hour in a water bath.
  • Termination & Separation:
    • Stop the reaction with 1 mL of chloroform/methanol/water (30:60:8, v/v).
    • Load the entire mixture onto a mini-column packed with 1 mL of DEAE-Sephadex A-25 anion-exchange resin.
    • Wash the column sequentially with:
      • 3 mL of chloroform/methanol/water (30:60:8, v/v)
      • 6 mL of methanol
    • Elute the radioactive sulfated product with 5 mL of 90 mM ammonium acetate in methanol.
  • Quantification:
    • Transfer the eluate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
    • Calculate Activity: Subtract the blank (reaction without this compound) value. Enzyme activity (pmol/h/mL) = (sample dpm - blank dpm) / specific activity of [³⁵S]PAPS (dpm/pmol) × 50.

This compound & Metabolite LC-HRMS Data

The table below lists the exact masses and product ions for this compound and its human metabolites, which are crucial for their identification via LC-HRMS [1].

Compound Name Code Retention Time (min) [M-H]⁻ (m/z) Key Product Ions (m/z)
This compound - 7.25 497.12939 355.0772, 221.0450, 153.0184
This compound glucuronide M1 2.99 673.16138 497.1301, 335.0773, 221.0450, 175.0241
This compound glucuronide M2 6.11 673.16138 497.1301, 335.0773, 221.0450, 175.0241
This compound sulfate M3 7.36 577.08594 497.1301, 335.0773, 221.0451, 153.0184
Picroside II M4 11.70 511.14484 349.0928, 235.0608, 167.0341
Isovanilloylcatalpol M5 12.32 511.14484 349.0928, 235.0608, 167.0341
Picroside II glucuronide M6 4.87 687.17657 511.1458, 349.0930, 235.0609, 167.0342
Isovanilloylcatalpol glucuronide M7 7.98 687.17657 511.1458, 349.0930, 235.0609, 167.0342
Picroside II sulfate M8 8.16 591.10150 511.1457, 349.0927, 235.0609, 167.0341
Isovanilloylcatalpol sulfate M9 9.44 591.10150 511.1457, 349.0927, 235.0609, 167.0341

Metabolic Pathway Visualization

The following diagram summarizes the primary metabolic pathways of this compound in humans, showing the enzymes involved at each step.

verproside_pathway cluster_legend Enzyme Key This compound This compound M1_M2 This compound Glucuronides (M1, M2) This compound->M1_M2 Glucuronidation M3 This compound Sulfate (M3) This compound->M3 Sulfation M4 Picroside II (M4) This compound->M4 O-Methylation M5 Isovanilloylcatalpol (M5) This compound->M5 O-Methylation M6 Picroside II Glucuronide (M6) M4->M6 Glucuronidation M8 Picroside II Sulfate (M8) M4->M8 Sulfation M7 Isovanilloylcatalpol Glucuronide (M7) M5->M7 Glucuronidation M9 Isovanilloylcatalpol Sulfate (M9) M5->M9 Sulfation UGT Enzymes UGT Enzymes SULT Enzymes SULT Enzymes

This compound Human Metabolic Pathways

References

Verproside Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of verproside observed in rat studies, which are essential for designing interaction studies [1].

Parameter Value/Observation (in rats) Notes
Systemic Clearance (Cl) Significantly reduced at higher doses (10 mg/kg) Suggests saturable metabolism at higher doses.
Volume of Distribution (Vss) Unchanged across doses (2, 5, 10 mg/kg)
Urinary Excretion Low (3.3-6.2% intravenous; 0.01-0.04% oral) Not a major elimination pathway.
Absolute Oral Bioavailability (F) Very low (0.3% for 50 mg/kg; 0.5% for 100 mg/kg) Attributed to significant first-pass metabolism.
Gastrointestinal Recovery Low (0.01-0.72% of oral dose) Suggests poor absorption or degradation in the GI tract.
Identified Metabolite Isovanilloylcatalpol -

Potential Interaction Mechanisms & Research Focus

While direct interaction studies are lacking, this compound's known properties point to several key areas for investigation:

  • Metabolism-Based Interactions: The observed saturable metabolism and low oral bioavailability strongly suggest that this compound is a substrate for metabolic enzymes [1]. The primary risk would be concomitant administration with drugs or compounds that inhibit or induce these enzymes, potentially increasing this compound's toxicity or reducing its efficacy, respectively.
  • Target-Based Interactions: this compound exerts its anti-inflammatory effects by specifically inhibiting PKCδ and the TNF-α/NF-κB signaling pathway [2] [3]. Combining it with other potent anti-inflammatory agents that target the same pathway could lead to additive or synergistic pharmacological effects, which should be monitored closely in experimental models.
  • Protein-Binding Displacement: Although specific protein binding data is not available, many small-molecule drugs bind to plasma proteins. If this compound is highly protein-bound, co-administration with other drugs that displace it from binding sites could transiently increase free (active) this compound concentrations.

Experimental Protocol for Assessing Metabolic Interactions

This in vitro protocol uses microsomes to investigate the potential for metabolism-based interactions.

Objective

To determine the effect of known cytochrome P450 (CYP) inhibitors on the metabolic stability of this compound in human liver microsomes.

Materials
  • Test Compound: this compound
  • Microsomes: Pooled human liver microsomes
  • Inhibitors: Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4)
  • Co-factors: NADPH regenerating system
  • Buffer: Phosphate buffered saline (PBS)
  • Analytical Instrument: LC-MS/MS system
Methodology
  • Incubation Setup: Prepare microsomal incubations containing this compound (at a concentration around its Km) with and without pre-incubation with selected CYP inhibitors.
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Maintain positive controls (substrates for specific CYPs) and negative controls (without NADPH).
  • Sampling: Aliquot the reaction mixture at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Sample Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining this compound concentration over time.
  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) of this compound in the presence and absence of inhibitors. A significant decrease in CLint in the inhibited group indicates a potential metabolic interaction.

Visualizing this compound's Mechanism of Action

The diagram below illustrates how this compound inhibits the TNF-α/NF-κB signaling pathway, its primary anti-inflammatory mechanism. This pathway is key to understanding its therapeutic effect and potential for target-based interactions [2] [3].

verproside_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IKK->NFkB_inactive Releases IkB->NFkB_inactive Sequesters NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates Nucleus Nucleus NFkB_active->Nucleus MUC5AC MUC5AC Gene Expression NFkB_active->MUC5AC This compound This compound This compound->TRADD Inhibits Binding

Key Takeaways for Researchers

  • Focus on Metabolic Enzymes: Prioritize investigating this compound's interaction with major CYP enzymes (e.g., 3A4, 2D6) and phase II conjugation pathways [1].
  • Leverage In Silico Tools: Use molecular docking studies to predict interactions, as research indicates this compound may bind between TRADD and TRAF2 proteins to disrupt complex formation [3].
  • Monitor In Vivo Efficacy: In animal models of COPD or asthma, this compound reduces lung inflammation and mucus overproduction by suppressing PKCδ activation; closely monitor these endpoints in co-administration studies [2] [4].

References

Verproside Metabolism and Stability FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the main stability and metabolic challenges when working with verproside?

This compound undergoes rapid and extensive metabolism, which is the root cause of its stability challenges and low oral bioavailability [1]. The major metabolic pathways and enzymes identified in human liver preparations are summarized below.

Phase Metabolic Pathway Primary Metabolites Formed Key Enzymes Involved
I O-Methylation Picroside II (M4), Isovanilloylcatalpol (M5) Not specified in available research [1]
II Glucuronidation This compound glucuronides (M1, M2), M6, M7 UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10 [1]
II Sulfation This compound sulfate (M3), M8, M9 SULT1A1, SULT1E1, SULT1A3 [1]

A key finding is that the intrinsic clearance (CL_int) values for the formation of its glucuronides (M1 and M2) are significantly higher in human intestinal microsomes than in liver microsomes [1]. This suggests that first-pass metabolism in the intestines is a major contributor to its low systemic availability after oral administration.

Q2: What is the experimental evidence for this compound's instability in metabolic models?

The following workflow, based on a published metabolism study [1], illustrates the process used to identify this compound's metabolic fate.

cluster_models In Vitro Systems cluster_results Identified Metabolites start This compound Incubation model1 Human Hepatocytes start->model1 model2 Liver Microsomes start->model2 model3 Intestinal Microsomes start->model3 model4 Recombinant UGT/SULT Enzymes start->model4 analysis LC-HRMS Analysis model1->analysis model2->analysis model3->analysis model4->analysis phase1 Phase I: M4 (Picroside II) M5 (Isovanilloylcatalpol) analysis->phase1 phase2 Phase II: M1, M2 (Glucuronides) M3 (Sulfate) analysis->phase2

Diagram Title: Experimental Workflow for this compound Metabolism Profiling

Key findings from this experimental approach [1]:

  • Metabolite Identification: Nine metabolites were identified in human hepatocytes.
  • Enzyme Mapping: Specific UGT and SULT enzyme isoforms responsible for the reactions were characterized using recombinant enzymes.
  • Kinetic Profiling: Enzyme kinetic parameters (K_m, V_max) were determined, confirming high metabolic turnover.

Q3: How can I design experiments to account for this compound's metabolic instability?

Here are key considerations for your experimental design:

  • Use Appropriate Matrices: If studying metabolic stability, use human liver S9 fractions, liver/intestinal microsomes, or recombinant UGT/SULT enzymes. Supplement these systems with necessary co-factors (UDPGA for glucuronidation, PAPS for sulfation) [1].
  • Consider Administration Route: The extensive first-pass metabolism suggests that oral administration may not be the optimal route for this compound in drug development. Your experiments might need to explore alternative delivery systems or administration routes.
  • Account for Drug-Drug Interactions: Since specific UGT and SULT enzymes are involved, be aware that co-administration with inhibitors or inducers of these enzymes (e.g., UGT1A1, UGT1A9, SULT1A1) can significantly alter this compound's pharmacokinetics [1].
  • Employ Stabilizing Strategies: Consider investigating formulation strategies like nano-encapsulation or the use of enzyme inhibitors to improve this compound's stability, drawing parallels from approaches used for other natural compounds [2].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some specific challenges you might face during verproside analysis:

Q1: Why is the oral bioavailability of this compound so low, and how does this impact experimental design? this compound exhibits very low absolute oral bioavailability, measured at only 0.3% and 0.5% for 50 and 100 mg/kg doses in rats, respectively [1]. This is primarily due to extensive first-pass metabolism [1]. When designing in-vivo experiments involving oral administration, you should account for this low systemic exposure. The low extent of urinary excretion (0.01–0.04% for oral doses) further confirms its extensive metabolism and poor absorption [1].

Q2: What are the major metabolic pathways of this compound I should account for in assay development? this compound undergoes extensive metabolism in rats. The major pathways you need to consider are O-methylation, hydrolysis, glucuronidation, and sulfation [2]. A key metabolic reaction is the O-methylation of this compound to form picroside II (M5) and isovanilloylcatalpol (M6), which are then further metabolized via conjugation [2]. When developing detection methods, be aware that incubation with rat hepatocytes produced this compound sulfate (M4) as a major metabolite [2].

Q3: My analytical methods show non-linear pharmacokinetics. Is this expected? Yes, this compound displays non-linear, dose-dependent pharmacokinetics after intravenous administration in rats. As the dose increases from 2 to 10 mg/kg, the systemic clearance (Cl) significantly decreases, and the AUC increases non-proportionally [1]. This saturable metabolism means that metabolic pathways can become saturated at higher doses, which you must consider when interpreting pharmacokinetic data and scaling doses [1].

Key Pharmacokinetic Parameters of this compound

The table below summarizes critical quantitative data from rat studies to guide your experimental planning and data interpretation [1].

Parameter Value (2 mg/kg IV) Value (5 mg/kg IV) Value (10 mg/kg IV) Value (50 mg/kg Oral) Value (100 mg/kg Oral)
Systemic Clearance (Cl) 56.7 - 86.2 mL/min/kg 56.7 - 86.2 mL/min/kg Significantly Reduced Not Applicable Not Applicable
Half-Life 12.2 - 16.6 min 12.2 - 16.6 min 12.2 - 16.6 min Not Reported Not Reported
Volume of Distribution (Vss) No significant change with dose No significant change with dose No significant change with dose Not Applicable Not Applicable
Absolute Oral Bioavailability (F) Not Applicable Not Applicable Not Applicable 0.3% 0.5%
Urinary Excretion 3.3 - 6.2% (of dose) 3.3 - 6.2% (of dose) 3.3 - 6.2% (of dose) 0.01 - 0.04% (of dose) 0.01 - 0.04% (of dose)

Experimental Protocol: LC-HRMS Analysis of this compound and its Metabolites

This method is adapted from a study that identified 21 metabolites in rat bile and urine [2].

  • 1. Instrumentation: Use a liquid chromatography system coupled to a high-resolution quadrupole Orbitrap mass spectrometer (LC-HRMS).
  • 2. Chromatography:
    • Column: Halo C18 column.
    • Mobile Phase: Gradient elution using Methanol and 1 mM Ammonium Formate (pH 3.1).
    • Flow Rate & Temperature: Optimize for peak separation based on your specific instrument.
  • 3. Sample Preparation:
    • Process biological samples (bile, urine, plasma) by protein precipitation with acetonitrile or methanol.
    • Centrifuge and collect the supernatant for injection.
  • 4. Mass Spectrometry:
    • Operate in negative ionization mode ([M-H]⁻) for this compound and its metabolites.
    • Use full-scan MS analysis for accurate mass measurement (mass deviation typically < 5 ppm).
    • Perform product ion scans (MS/MS) to obtain fragmentation patterns for structural identification.
  • 5. Metabolite Identification:
    • Identify metabolites by comparing their accurate mass and retention times with authentic standards, if available.
    • For metabolites without standards, treat samples with β-glucuronidase or sulfatase to confirm the presence of glucuronide or sulfate conjugates, respectively. A loss of the metabolite peak after enzyme treatment confirms its identity.

This compound Metabolism and Signaling Pathways

The following diagrams, created with Graphviz, illustrate the key pathways and relationships based on the search results.

Diagram 1: Major Metabolic Pathways of this compound in Rats This map shows the primary metabolic routes, which is crucial for understanding analyte profiles in biological samples [2].

verproside_metabolism This compound This compound Picroside II (M5) Picroside II (M5) This compound->Picroside II (M5) O-Methylation Isovanilloylcatalpol (M6) Isovanilloylcatalpol (M6) This compound->Isovanilloylcatalpol (M6) O-Methylation Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis M5 Glucuronide (M7) M5 Glucuronide (M7) Picroside II (M5)->M5 Glucuronide (M7) Glucuronidation M5 Sulfate (M9) M5 Sulfate (M9) Picroside II (M5)->M5 Sulfate (M9) Sulfation M6 Sulfate (M10) M6 Sulfate (M10) Isovanilloylcatalpol (M6)->M6 Sulfate (M10) Sulfation M6 Glucuronide (M8) M6 Glucuronide (M8) Isovanilloylcatalpol (M6)->M6 Glucuronide (M8) Glucuronidation

Diagram 2: Anti-inflammatory Signaling Mechanism in Lung Cells This chart outlines the proposed molecular mechanism by which this compound reduces inflammation, relevant for pharmacology studies [3].

verproside_signaling PMA / TNF Stimulus PMA / TNF Stimulus PKCδ Phosphorylation PKCδ Phosphorylation PMA / TNF Stimulus->PKCδ Phosphorylation PKCδ PKCδ EGR1 EGR1 PKCδ Phosphorylation->EGR1 NF-κB NF-κB PKCδ Phosphorylation->NF-κB IL-6, IL-8 Expression IL-6, IL-8 Expression EGR1->IL-6, IL-8 Expression MUC5AC Expression MUC5AC Expression NF-κB->MUC5AC Expression This compound This compound This compound->PKCδ Phosphorylation Inhibits

Key Takeaways for Your Research

  • Plan for Extensive Metabolism: Your analytical methods must be capable of detecting not just this compound, but also its major metabolites, especially picroside II and isovanilloylcatalpol, and their conjugates [2].
  • Validate Methods Across Concentrations: Due to its saturable metabolism [1], be sure to validate your analytical methods over a wide concentration range to account for non-linear behavior.
  • Focus on PKCδ in Mechanistic Studies: If you are investigating the anti-inflammatory mechanism of this compound, the PKCδ pathway is a high-priority target [3].

References

Understanding Verproside Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

The primary cause of metabolite interference stems from verproside's extensive metabolism via glucuronidation, sulfation, and O-methylation [1] [2]. In experiments, you are likely not just measuring the parent compound, but also its metabolites, which can lead to analytical inaccuracies or unexpected biological activity.

The table below summarizes the major metabolites and the specific interference risks they pose.

Metabolite Name Type of Metabolite Key Interference Risks
This compound Glucuronides (M1, M2) [2] Phase II (Glucuronide) Cross-reactivity in immunoassays; Co-elution in LC-MS without proper separation [1].
This compound Sulfate (M3/M4) [2] Phase II (Sulfate) Major metabolite in hepatocytes [1]; potential to hydrolyze back to parent compound in assays.
Picroside II (M4/M5) [1] [2] O-methylated Metabolite Shares biological activity (anti-inflammatory) [3]; can be further metabolized, complicating activity profiles.
Isovanilloylcatalpol (M5/M6) [1] [2] O-methylated Metabolite Isomer of Picroside II; similar mass but different retention time; requires chromatographic separation for accurate quantification [1].

Troubleshooting Guide: Identifying and Resolving Interference

Here is a step-by-step guide to diagnose and mitigate metabolite interference in your experiments.

Troubleshooting Step Key Action Specific Protocol or Solution
1. Confirm Metabolite Presence Use LC-HRMS for definitive identification. Employ a Halo C18 column with a gradient elution of methanol and 1 mM ammonium formate (pH 3.1) to separate this compound and its 21+ metabolites [1].
2. Pinpoint Analytical Interference Treat samples with hydrolytic enzymes. Incubate bile/urine samples with β-glucuronidase and/or sulfatase; subsequent disappearance of metabolite peaks confirms identity [1].
3. Investigate Biological Activity Test key metabolites in your bioassays. Include Picroside II and Isovanilloylcatalpol as controls in anti-inflammatory assays (e.g., TNF-α/NF-κB pathway) [3] [4].
4. Characterize Metabolic Enzymes Identify culprit UGT/SULT enzymes to predict DDIs. Use human cDNA-expressed enzyme systems (supersomes). UGT1A1, UGT1A9, and SULT1A1 are key players in this compound metabolism [2].

Detailed Experimental Protocols

Protocol 1: Identifying Metabolites via LC-HRMS

This method is adapted from published metabolite profiling studies [1] [2].

  • Sample Preparation: Precipitate protein from rat bile, urine, or hepatocyte incubation media with cold acetonitrile (2:1 ratio). Centrifuge and evaporate the supernatant under nitrogen. Reconstitute the residue in mobile phase for analysis.
  • LC-HRMS Conditions:
    • Column: Halo C18
    • Mobile Phase: (A) 1 mM Ammonium formate (pH 3.1), (B) Methanol
    • Gradient: Ramp from 10% B to 90% B over 20-30 minutes.
    • Detection: High-resolution mass spectrometer with electrospray ionization (ESI) in negative mode ([M-H]-). The accurate mass of this compound is m/z 497.12939 [1].
Protocol 2: Confirming Glucuronide/Sulfate Metabolites by Enzyme Hydrolysis
  • Procedure: Split your sample into three aliquots.
    • Test 1: Add β-glucuronidase (e.g., from E. coli) in buffer (e.g., phosphate, pH 6.8).
    • Test 2: Add sulfatase (e.g., from Helix pomatia).
    • Control: Add buffer only.
  • Incubation: Incubate all aliquots at 37°C for 60-120 minutes.
  • Analysis: Re-analyze using your LC-MS method. A significant decrease in the suspected glucuronide/sulfate peak with a corresponding increase in the aglycone (parent or methylated metabolite) peak confirms its identity [1].

Frequently Asked Questions (FAQs)

Q1: Why do I detect anti-inflammatory activity in my samples even when this compound levels are low? This is likely due to active metabolites. Picroside II and Isovanilloylcatalpol, formed via O-methylation, also inhibit the TNF-α/NF-κB pathway and reduce MUC5AC expression [3] [4]. Your assay may be measuring the combined effect of the parent drug and its active metabolites.

Q2: Which metabolic pathways are most relevant for humans? In humans, this compound is metabolized primarily by UGT1A1 and UGT1A9 (glucuronidation) and SULT1A1 (sulfation) [2]. Be aware that co-administered drugs that inhibit or induce these enzymes could alter this compound's pharmacokinetics and lead to unexpected results.

Q3: My lab has already moved to an in vivo model. How does this translate? The relevance is high. After intravenous administration in rats, O-methylation to Picroside II and Isovanilloylcatalpol was identified as a major metabolic pathway [1]. Furthermore, this compound itself has been shown to reduce lung inflammation in a COPD mouse model by suppressing PKCδ activation [3]. Therefore, the observed in vivo effects are a composite of this compound and its metabolites.

Visualizing the Metabolic Pathway

The diagram below, generated using Graphviz, maps the primary metabolic pathways of this compound, helping you visualize potential sources of interference.

VerprosideMetabolism This compound This compound Glucuronides Glucuronides This compound->Glucuronides UGT1A1/1A9 Sulfates Sulfates This compound->Sulfates SULT1A1 Methylated Methylated This compound->Methylated O-Methylation FurtherMetabolites FurtherMetabolites Methylated->FurtherMetabolites UGTs & SULTs

References

Verproside: Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how verproside works is key to designing and troubleshooting experiments. Its efficacy is primarily linked to two major anti-inflammatory pathways.

Table 1: Key Signaling Pathways of this compound

Pathway Key Targets Biological Effect Experimental Readouts

| PKCδ/EGR-1[ [1] [2] | Inhibits PKCδ phosphorylation, reduces EGR-1 expression | Suppresses production of IL-6 and IL-8 | • p-PKCδ levels (Western Blot) • EGR-1 mRNA/protein expression • IL-6/IL-8 secretion (ELISA) | | TNF-α/NF-κB[ [1] [2] [3] | Disrupts TNF-RSC formation; inhibits NF-κB nuclear translocation | Reduces MUC5AC overexpression and mucus hypersecretion | • NF-κB luciferase reporter activity • MUC5AC mRNA (qPCR) and protein (ELISA) • Immunofluorescence for NF-κB localization |

The following diagram illustrates the interplay between these pathways and the points where this compound acts.

G TNF TNF NFkB NF-κB TNF->NFkB Receptor Activation PMA PMA PKCd PKCδ PMA->PKCd p_PKCd p-PKCδ PKCd->p_PKCd Phosphorylation EGR1 EGR-1 p_PKCd->EGR1 IL6_IL8 IL-6 / IL-8 Secretion EGR1->IL6_IL8 MUC5AC MUC5AC Overproduction NFkB->MUC5AC This compound This compound This compound->p_PKCd Inhibits This compound->NFkB Inhibits

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying this compound.

Table 2: Common Experimental Issues & Solutions

Problem Possible Cause Solution

| Low Anti-inflammatory Efficacy | • Degraded this compound • Low cellular uptake • Off-target effects | • Prepare fresh stock; verify stability in buffer (pH, temperature)[ [4] • Use DMSO stock ≤0.1%; include solubility controls (e.g., catalposide)[ [5] • Test specific PKCδ inhibitors as positive controls[ [1] [2] | | High Cytotoxicity Observed | • DMSO concentration too high • this compound concentration too high | • Ensure final DMSO ≤0.1% v/v; include vehicle control[ [1] [2] • Re-run dose-response (start at 1-10 µM); use cell viability assay (e.g., MTT) | | Inconsistent In Vivo Results | • Poor bioavailability • Incorrect disease model | • Use validated formulations (e.g., YPL-001 mix)[ [1] • Confirm model relevance (e.g., OVA-induced asthma, papain-induced OA)[ [5] [3] |

Detailed Experimental Protocols

For reliable results, follow these validated methodologies closely.

In Vitro Protocol: Inhibiting MUC5AC in Lung Epithelial Cells[ [1] [2]

This protocol is designed to verify the efficacy of this compound in reducing mucus overproduction.

1. Cell Culture & Treatment

  • Cell Line: NCI-H292 human lung epithelial cells.
  • Pre-treatment: Incubate cells with this compound (e.g., 1 - 20 µM) or vehicle control (DMSO ≤0.1%) for 1-2 hours.
  • Stimulation: Introduce TNF-α (10 ng/mL) to the culture medium for 24 hours to induce inflammation.

2. Sample Collection & Analysis

  • RNA Extraction & qPCR: Extract total RNA and perform qPCR to quantify MUC5AC mRNA levels. Use GAPDH or β-actin as a housekeeping gene.
  • Protein Analysis (ELISA): Collect cell culture supernatant. Use a human MUC5AC ELISA kit to measure protein secretion.
In Vivo Protocol: Efficacy in Asthma/COPD Mouse Model[ [1] [3]

This protocol assesses the therapeutic effect of this compound in a whole organism.

1. Animal Model Setup

  • Model: Ovalbumin (OVA)-sensitized and challenged mouse model.
  • Dosing: Administer this compound (e.g., 5 - 20 mg/kg) intraperitoneally or orally 1 hour before each OVA challenge.

2. Outcome Assessment

  • Airway Hyperresponsiveness (AHR): Measure 24 hours after the final challenge using whole-body plethysmography in response to methacholine (Penh value).
  • Lung Tissue Analysis: Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell count (e.g., eosinophils) and cytokine analysis (IL-4, IL-5, IL-13). Fix lung tissue for histology (H&E staining) and mucus analysis (PAS staining).

Key Technical Notes

  • Source and Stability: this compound is typically isolated from plants of the genus Pseudolysimachion[ [1] [3]. Be aware that as an iridoid glycoside, its glycosidic bonds can be sensitive to high temperature and extreme pH, which may affect bioactivity if the compound is improperly stored or handled [4].
  • Positive Controls: For mechanism studies, include known inhibitors of PKCδ (for the IL-6/IL-8 pathway) or NF-κB (for the MUC5AC pathway) as positive controls to validate your experimental system.

References

Verproside: Mechanisms of Action & Anti-inflammatory Effects

Author: Smolecule Technical Support Team. Date: February 2026

Verproside, an iridoid glycoside from the Pseudolysimachion plant genus, is a candidate for treating inflammatory lung diseases like asthma and COPD [1]. The following table summarizes its core pharmacological activities based on current research.

Aspect Description
Primary Source Isolated from plants of the genus Pseudolysimachion (e.g., P. rotundum var. subintegrum) [1] [2].
Key Activities Potent anti-inflammatory, antioxidant, and anti-nociceptive activities [1].
Relevant Pathologies Asthma and Chronic Obstructive Pulmonary Disease (COPD) [1] [2].
Major Molecular Targets Inhibits TNF-α/NF-κB pathway and PMA/PKCδ/EGR-1 pathway [1] [2].
Observed Effects Reduces mucus overproduction (MUC5AC), cytokine expression (IL-6, IL-8), and airway inflammation [1] [2].

Visualizing this compound's Mechanism of Action

This compound exerts anti-inflammatory effects by targeting specific signaling pathways that lead to mucus hypersecretion and cytokine production. The diagram below illustrates this mechanism.

verproside_mechanism TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TNF_RSC TNF-RSC (TRADD, TRAF2, RIP1, TAK1) TNFR1->TNF_RSC IKK IKK Complex TNF_RSC->IKK NF_kB NF-κB Activation IKK->NF_kB MUC5AC_IL MUC5AC / IL-6 / IL-8 Expression NF_kB->MUC5AC_IL PKC_delta PKCδ Activation EGR_1 EGR-1 Transcription Factor PKC_delta->EGR_1 IL_6_8 IL-6 / IL-8 Expression EGR_1->IL_6_8 This compound This compound This compound->TNF_RSC Disrupts This compound->PKC_delta Inhibits

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Inhibiting MUC5AC Expression in Airway Cells

This protocol is used to assess the effect of this compound on TNF-α-induced mucus production [1] [2].

  • Cell Culture: Use NCI-H292 human pulmonary mucoepidermoid carcinoma cells. Maintain cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
  • Pre-treatment: Pre-incubate cells with this compound at various concentrations for a specified time.
  • Stimulation: Stimulate cells with TNF-α to induce MUC5AC expression.
  • Analysis: * ELISA: Measure the level of MUC5AC protein secreted into the cell culture supernatant. * qPCR: Quantify MUC5AC gene expression levels in cell lysates.
Protocol 2: Assessing NF-κB Transcriptional Activity

This method verifies this compound's action on the NF-κB signaling pathway [2].

  • Cell Transfection: Use HEK293T cells. Transfect cells with a luciferase reporter plasmid under the control of NF-κB response elements.
  • Compound Treatment & Stimulation: Treat transfected cells with this compound, then stimulate with TNF-α.
  • Luciferase Assay: Lyse cells and measure luciferase activity. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.
Protocol 3: Evaluating Anti-inflammatory Effects In Vivo

This protocol describes an animal model for testing this compound's efficacy [2].

  • Animal Model: Use a mouse model of COPD, often induced by cigarette smoke exposure or elastase instillation.
  • Dosing: Administer this compound (e.g., via intraperitoneal injection or oral gavage) during and after disease induction.
  • Outcome Measures: * Analyze Bronchoalveolar Lavage Fluid for inflammatory cell counts. * Examine lung tissue histology for inflammatory infiltration and mucus production. * Assess the phosphorylation levels of key signaling proteins like PKCδ in lung tissues.

Frequently Asked Questions

  • What is the evidence for this compound's anti-inflammatory efficacy in live models? Studies show this compound reduces lung inflammation in a COPD mouse model, suppressing PKCδ activation and mucus overproduction [2]. Related extracts also inhibit eosinophilic airway inflammation in asthmatic mouse models [3].

  • Among the iridoids in YPL-001, which is the most active? this compound is identified as the most active ingredient in YPL-001 for suppressing TNF-α-induced MUC5AC expression and secretion [2].

  • Are there any known safety concerns or side effects of this compound? The search results do not mention specific side effects for this compound. Its development is motivated by the need for alternatives to corticosteroids, which have side effects like osteoporosis and pneumonia [1].

The most significant knowledge gap is the absence of tissue distribution and pharmacokinetic data for this compound. To find this information, you may need to search specialized pharmacological databases or contact the institutions involved in its development (e.g., Korea Research Institute of Bioscience and Biotechnology or Yungjin Pharm. Co., Ltd.) directly.

References

Quantitative Excretion Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings on verproside excretion from a foundational rat study [1] [2].

Parameter Intravenous Administration Oral Administration
Urinary Excretion 3.3 - 6.2% of dose 0.01 - 0.04% of dose
Biliary Excretion 0.77% of dose (of parent drug) [3] Information Not Available
GI Tract Recovery Not Applicable 0.01 - 0.72% of dose (after 24 hours)
Absolute Bioavailability (F) Not Applicable 0.3% (50 mg/kg), 0.5% (100 mg/kg)

Metabolic Pathway of this compound

This compound undergoes extensive metabolism. The flowchart below illustrates its major metabolic pathways and excretion routes in rats, based on a study that identified 21 metabolites [3].

G cluster_path1 Phase I & II Metabolism cluster_path2 Direct Conjugation This compound This compound O_Methylation O-Methylation This compound->O_Methylation Hydrolysis Hydrolysis This compound->Hydrolysis Direct_Conjugation Direct Conjugation (Glucuronidation & Sulfation) This compound->Direct_Conjugation Picroside_II Picroside II (M5) O_Methylation->Picroside_II Isovanilloylcatalpol Isovanilloylcatalpol (M6) O_Methylation->Isovanilloylcatalpol Conjugation Conjugation (Glucuronidation & Sulfation) Picroside_II->Conjugation Isovanilloylcatalpol->Conjugation Dihydroxy_BA 3,4-Dihydroxybenzoic Acid (M11) Hydrolysis->Dihydroxy_BA Dihydroxy_BA->Conjugation M5_M6_Conjugates Glucuronidated/Sulfated Metabolites of M5 & M6 Conjugation->M5_M6_Conjugates M11_Conjugates Glucuronidated/Sulfated Metabolites of M11 Conjugation->M11_Conjugates Bile Bile M5_M6_Conjugates->Bile Primary Urine Urine M5_M6_Conjugates->Urine Minor M11_Conjugates->Urine Verproside_Conjugates This compound Glucuronides (M1, M2) & this compound Sulfates (M3, M4) Direct_Conjugation->Verproside_Conjugates Verproside_Conjugates->Bile Feces Feces Bile->Feces Fecal Excretion

This diagram shows that this compound is heavily metabolized before excretion, with O-methylation to Picroside II (M5) and Isovanilloylcatalpol (M6) as a major pathway [3]. These primary metabolites are then conjugated and primarily excreted via bile into feces. Urinary excretion of the unchanged parent drug is minimal [1] [2].

Experimental Protocol for Excretion & Metabolism Studies

Here is a generalized methodology based on the procedures used to generate the data above [3].

Animal Dosing and Sample Collection
  • Administration: Administer this compound intravenously to rats (e.g., Sprague-Dawley) via a caudal vein at a defined dose (e.g., 2-10 mg/kg).
  • Sample Collection:
    • Bile: Cannulate the bile duct and collect bile samples at predetermined intervals for up to 24 hours.
    • Urine: Place rats in metabolic cages and collect urine for up to 24 hours.
    • Plasma: Collect blood from a jugular vein at various time points, centrifuge to obtain plasma.
In Vitro Incubation with Hepatocytes
  • Hepatocyte Preparation: Isolate and culture fresh or cryopreserved rat hepatocytes.
  • Incubation: Incubate this compound (e.g., 10 µM) with hepatocytes in a CO₂ incubator at 37°C for several hours.
  • Reaction Termination: Aliquot the incubation mixture at different times and stop the reaction by adding ice-cold acetonitrile.
Sample Preparation and Analysis
  • Protein Precipitation: Add internal standard to biological samples (bile, urine, plasma, hepatocyte medium), then precipitate proteins with a solvent like methanol or acetonitrile. Centrifuge and collect the supernatant.
  • Solid-Phase Extraction (SPE): Further clean and concentrate the samples using SPE cartridges.
  • LC-HRMS Analysis:
    • Instrument: Liquid Chromatography-High Resolution Mass Spectrometer (e.g., Quadrupole Orbitrap).
    • Chromatography: Use a C18 column (e.g., Halo C18) with a gradient elution of methanol and 1 mM ammonium formate (pH 3.1).
    • Mass Detection: Operate in negative electrospray ionization (ESI-) mode. Use full-scan MS to detect metabolites and product ion scan (MS/MS) to elucidate their structures based on accurate mass and fragmentation patterns.
    • Metabolite Identification: Identify metabolites by comparing their accurate masses and fragmentation patterns with those of the parent drug. Confirm specific metabolites like glucuronides or sulfates by treating samples with enzymes like β-glucuronidase or sulfatase.

Troubleshooting FAQs

  • Q: We see very low levels of this compound in urine. Is our assay faulty?

    • A: Not necessarily. This is an expected finding. The data indicates that renal clearance of the parent drug is very low (2.7–4.1 mL/min/kg), with less than 6.2% of the IV dose excreted unchanged in urine [1] [2]. The compound is primarily cleared via extensive metabolism.
  • Q: Why is the oral bioavailability of this compound so low (<0.5%)?

    • A: The extremely low bioavailability is attributed to significant first-pass metabolism [1] [2]. After oral administration, this compound is extensively metabolized in the liver and possibly the gut before it reaches the systemic circulation. The low recovery from the GI tract also suggests potential degradation or poor absorption [1].
  • Q: What is the evidence for saturable metabolism?

    • A: After IV administration, a higher dose (10 mg/kg) resulted in a significant reduction in systemic clearance and an increase in AUC compared to lower doses (2, 5 mg/kg), while the volume of distribution remained unchanged [1] [2]. This pattern is characteristic of saturable (non-linear) metabolism, where the metabolic enzymes become saturated at higher doses.
  • Q: Which metabolite should we monitor as a major biomarker?

    • A: In vitro data from rat hepatocytes indicates that This compound sulfate (M4) is a major metabolite [3]. Furthermore, the metabolic pathway study identified O-methylation (to Picroside II and Isovanilloylcatalpol) followed by their conjugation as a predominant in vivo pathway [3]. These metabolites are prominent in bile and urine.

References

Comparative Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for verproside and catalposide.

Feature This compound Catalposide
Anti-inflammatory Potency (IC₅₀) 7.1 μM (MUC5AC secretion in NCI-H292 cells) [1] Less potent than this compound; specific IC₅₀ not provided in direct comparison [1]
Primary Anti-inflammatory Mechanisms Inhibits PKCδ activation and downstream PMA/PKCδ/EGR-1 and TNF/NF-κB pathways [1] Inhibits NF-κB activation; suppresses LPS-induced MAPK signaling (p38, JNK, ERK) and AP-1 translocation [2]
Key In Vivo/In Vitro Models COPD mouse model; TNF/PMA-stimulated NCI-H292 (human lung epithelial cells) [1] LPS-stimulated RAW 264.7 macrophages; papain-induced KOA rat model [3] [2]
Therapeutic Application Evidence Constituent of YPL-001 (completed Phase 2a trial for COPD) [1] Effective in KOA model; also shows anti-oxidant and anti-hepatocarcinoma activity [3] [4]
Major Metabolites Isovanilloylcatalpol [5] Catalposide sulfate (M1), 4-hydroxybenzoic acid (M2), 4-hydroxybenzoic acid glucuronide (M3), catalposide glucuronide (M4) [6]
Pharmacokinetics (in rats) Low oral bioavailability (0.3-0.5%); low urinary excretion; saturable metabolism [5] High systemic clearance; short half-life; hydrolyzed by carboxylesterases (CESs) [6]

Detailed Experimental Data and Protocols

For reproducibility and deeper analysis, here are the methodologies behind key findings.

Anti-inflammatory Activity Assays
  • Cell-based MUC5AC Secretion Assay (for this compound): NCI-H292 human lung epithelial cells were stimulated with TNF to induce mucus overproduction. The inhibitory effect of iridoids was measured by quantifying MUC5AC protein levels in the culture medium using ELISA. Dose-response curves were generated to calculate IC₅₀ values [1].
  • NF-κB Luciferase Reporter Assay: HEK293T cells were transfected with a luciferase reporter gene under the control of an NF-κB-responsive promoter. After treatment with iridoids and stimulation with TNF, NF-κB transcriptional activity was determined by measuring luciferase activity [1].
  • Anti-inflammatory Effects in Macrophages (for Catalposide): RAW264.7 murine macrophages were pre-treated with catalposide and then stimulated with LPS. The production of NO was measured using the Griess assay. The levels of PGE₂ and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) were quantified by ELISA. Protein and mRNA levels of iNOS and COX-2 were analyzed by Western blot and qPCR, respectively [2].
Mechanism of Action Studies
  • Western Blot Analysis for Signaling Pathways: To investigate the mechanism, researchers analyzed key proteins in cell signaling pathways. For this compound, the phosphorylation of PKC isozymes (including PKCδ) was examined in NCI-H292 cells [1]. For catalposide, the phosphorylation of MAPKs (p38, JNK, ERK) and the nuclear translocation of NF-κB (p65 subunit) and AP-1 were assessed in LPS-stimulated RAW264.7 cells [2].
  • In Vivo Model (COPD): A cigarette smoke-induced COPD mouse model was used. This compound was administered, and lung inflammation was evaluated by measuring immune cell infiltration in bronchoalveolar lavage fluid (BALF). Lung tissues were analyzed by immunohistochemistry for markers like phosphorylated PKCδ and MUC5AC to confirm the mechanism [1].

Analytical Methods for Compound Analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A rapid and sensitive LC-MS method has been developed for the simultaneous determination of this compound, catalposide, and related iridoids in rat plasma. The analytes were extracted from plasma with ethyl acetate and separated on an X-Bridge C18 column within 6.5 minutes. Detection was performed using electrospray ionization mass spectrometry in selected ion monitoring (SIM) mode. The calibration curves were linear over a range of 10-2000 ng/mL [7].
  • High-Speed Counter-Current Chromatography (HSCCC): This method has been successfully used to separate and purify this compound and catalposide from plant crude extracts. For these two iridoid glycosides, a solvent system of n-hexane/n-butanol/water (1.5:5:5, v/v/v) was effective, yielding high-purity compounds (>99%) as confirmed by MS, ¹H-NMR, and ¹³C-NMR [4].

Visualizing the Key Pathways

The diagrams below illustrate the distinct anti-inflammatory mechanisms of action for this compound and catalposide based on the experimental data.

pathways cluster_this compound This compound Pathway (Airway Inflammation) cluster_catalposide Catalposide Pathway (Macrophages) V_Stim TNF / PMA Stimulation V_PKCd PKCδ Activation V_Stim->V_PKCd V_NFkB NF-κB Pathway V_PKCd->V_NFkB V_EGR1 EGR-1 Activation V_PKCd->V_EGR1 V_MUC5AC MUC5AC Overproduction V_NFkB->V_MUC5AC V_Cytokines IL-6, IL-8 Production V_EGR1->V_Cytokines V_Inhibition This compound Inhibition V_Inhibition->V_PKCd C_Stim LPS Stimulation C_MAPKs MAPK Pathway (p38, JNK, ERK) C_Stim->C_MAPKs C_NFkB NF-κB Activation C_Stim->C_NFkB C_AP1 AP-1 Activation C_MAPKs->C_AP1 C_Effectors iNOS, COX-2 Pro-inflammatory Cytokines C_NFkB->C_Effectors C_AP1->C_Effectors C_Inhibition Catalposide Inhibition C_Inhibition->C_MAPKs C_Inhibition->C_NFkB

Key Insights for Research and Development

  • Potency and Focus: this compound demonstrates superior potency in models of airway-specific inflammation like COPD, with a more defined molecular target (PKCδ) [1]. Catalposide shows a broader mechanism, effectively targeting multiple points in inflammatory signaling, which may be beneficial in complex conditions like osteoarthritis [3] [2].
  • Drug Development Considerations: Both compounds face significant pharmacokinetic challenges, including low oral bioavailability and extensive metabolism [6] [5]. Future drug development efforts should prioritize strategies to improve their metabolic stability and delivery.

References

Chemical Profile & Source Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Verproside Picroside II
Chemical Structure Catalpol derivative iridoid glycoside [1] Iridoid glycoside [2]
IUPAC Name Information missing Information missing
CAS Number Information missing 39012-20-9 [2]
Molecular Formula C~22~H~26~O~13~ [3] C~23~H~28~O~13~ [2]
Molecular Weight Information missing 512.46 g/mol [2]
Primary Natural Source Plants of Pseudolysimachion genus (e.g., P. rotundum var. subintegrum, P. longifolium) [4] [5] [3] Picrorhiza kurroa [6]
Relationship A major metabolite of this compound is picroside II, formed via O-methylation in rats [3].

Pharmacological Effects & Mechanisms

Aspect This compound Picroside II
Primary Research Focus Inflammatory lung diseases (COPD, Asthma) [7] [4] [1] Neuroprotection, Liver protection, Sepsis, Osteoarthritis [8] [6] [9]

| Key Mechanisms | - Inhibits PKCδ activation and downstream pathways [7] [5]

  • Suppresses TNF-α/NF-κB signaling [1]
  • Modulates upstream TNF-RSC formation (TRADD, TRAF2, RIP1, TAK1) [1] | - Inhibits mitochondrial CytC pathway, reducing caspase-3 [8]
  • Suppresses MAPK/NF-κB and NLRP3 inflammasome [6]
  • Inhibits JNK signaling pathway [9] | | Key Molecular Targets | PKCδ, TAK1, IKKβ, IκBα, NF-κB, EGR-1 [7] [1] [5] | NLRP3, Caspase-1, IL-1β, IL-18, JNK, c-Jun, Bcl-2, Bax [8] [6] [9] | | Experiment Models (In Vitro) | NCI-H292 human lung epithelial cells [7] [1] [5] | SH-SY5Y cells (OGD/R model) [9]; Primary chondrocytes (LPS-induced) [6]; Primary rat hepatocytes [2]; HepG2 cells [2] | | Experiment Models (In Vivo) | OVA-induced asthmatic mouse model [4]; COPD mouse model [7] [5] | Cerebral I/R injury rat model [8] [2]; DMM-induced OA mouse model [6]; Sepsis mouse model [2] |

Efficacy and Potency Data

Compound / Model / Effect Key Quantitative Results
This compound
➤ TNF-induced MUC5AC in NCI-H292 IC~50~ = 7.1 μM for MUC5AC secretion inhibition [7].
➤ OVA-induced Asthma Mouse 20 mg/kg (i.p.): Significantly reduced AHR, eosinophilia, IgE, IL-4, IL-13, and mucus hypersecretion [4].
➤ COPD Mouse Model Effectively reduced lung inflammation and mucus overproduction [7].
Picroside II
➤ Cerebral I/R Injury in Rats 10-20 mg/kg (i.v.): Decreased cerebral infarction, scavenged ROS, protected mitochondria, down-regulated CytC and Caspase-3 [8].
➤ LPS-induced Inflammation in Chondrocytes 20 μM: Suppressed expression of Caspase-1, IL-18, IL-1β; inhibited MAPK/NF-κB pathway [6].
➤ OGD/R Injury in SH-SY5Y Specific concentration not stated: Inhibited JNK pathway, reduced apoptosis and autophagy [9].
➤ Sepsis in Mice 20 mg/kg (i.v., 4 doses): Suppressed NLRP3/NF-κB, reduced IL-6, IL-1β, TNF-α, improved survival [2].

Experimental Protocol Highlights

To assist in experimental design, here are summaries of key methodologies from the cited research.

  • In Vitro Anti-inflammatory Assay for this compound [7] [1] [5]

    • Cell Line: NCI-H292 human pulmonary epithelial cells.
    • Stimulation: TNF-α (e.g., 10 ng/mL) to induce inflammation and MUC5AC expression.
    • Treatment: Co-incubation with this compound at various concentrations (e.g., up to 80 μM).
    • Key Readouts:
      • ELISA: Quantification of MUC5AC protein secretion.
      • qPCR: Measurement of MUC5AC, IL-6, IL-8 mRNA levels.
      • Western Blot: Analysis of phospho-PKCδ, IκBα, and other pathway proteins.
      • Luciferase Reporter Assay: Assessment of NF-κB transcriptional activity.
  • In Vivo COPD/Asthma Model for this compound [4]

    • Model: Mouse model sensitized and challenged with Ovalbumin (OVA).
    • Dosing: 20 mg/kg this compound administered intraperitoneally.
    • Key Assessments:
      • Airway Hyperresponsiveness (AHR): Measured using plethysmography in response to methacholine.
      • Bronchoalveolar Lavage Fluid (BALF): Analysis of inflammatory cell count (e.g., eosinophils).
      • Cytokine/IgE Measurement: ELISA for serum IgE and cytokines (IL-4, IL-13).
      • Histopathology: Lung tissue staining (e.g., H&E, PAS) to evaluate inflammation and mucus.
  • In Vitro Neuroprotection Assay for Picroside II [9]

    • Cell Line & Model: SH-SY5Y neuroblastoma cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).
    • Treatment: Picroside II administered during reoxygenation.
    • Key Readouts:
      • Cell Viability/Cytotoxicity: CCK-8 and LDH assays.
      • Apoptosis: Annexin V-FITC/PI staining by flow cytometry.
      • Autophagy: Adenovirus-transfected mRFP-GFP-LC3 to monitor autophagic flux.
      • Western Blot: Analysis of p-JNK, p-c-Jun, LC3 II, Beclin-1, Bax.
  • In Vivo Cerebral Ischemia-Reperfusion Model for Picroside II [8]

    • Model: Rat model of middle cerebral artery occlusion (MCAO).
    • Dosing: 10-20 mg/kg picroside II administered intravenously within a specific time window (e.g., 1.5-2 hours) after ischemia.
    • Key Assessments:
      • Neurobehavioral Scoring: Modified neurological severity score (mNSS).
      • Infarct Volume: Staining with 2,3,5-Triphenyltetrazolium Chloride (TTC).
      • Biochemical Assays: ELISA for ROS in brain tissue.
      • Immunohistochemistry/Western Blot: For CytC and Caspase-3 expression.

Signaling Pathway Diagrams

The core mechanisms of action for this compound and picroside II involve distinct signaling pathways, as illustrated below.

This compound in Airway Inflammation

Stimulus Airway Stimulants (TNF-α, PMA) PKCd PKCδ Activation Stimulus->PKCd Downstream1 EGR-1 Transcription Factor PKCd->Downstream1 Downstream2 NF-κB Pathway Activation PKCd->Downstream2 Response Inflammatory Response (IL-6, IL-8, MUC5AC) Downstream1->Response Downstream2->Response This compound This compound Inhibition This compound->PKCd Suppresses

Picroside II in Inflammation & Pyroptosis

Stimulus Inflammatory Stimuli (LPS, I/R) MAPK_NFkB MAPK/NF-κB Pathway Stimulus->MAPK_NFkB JNK JNK Pathway Stimulus->JNK NLRP3 NLRP3 Inflammasome Activation MAPK_NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis & Inflammation (IL-1β, IL-18 release) Caspase1->Pyroptosis Picroside Picroside II Inhibition Picroside->MAPK_NFkB Suppresses Picroside->JNK Suppresses Apoptosis_Autophagy Apoptosis & Autophagy JNK->Apoptosis_Autophagy

Conclusion for Research Application

  • For respiratory disease research (e.g., COPD, asthma): This compound is a more specialized candidate due to its potent and specific inhibition of PKCδ and strong efficacy against mucus hypersecretion and airway inflammation in relevant models [7] [5].
  • For neuroprotection, liver protection, or sepsis research: Picroside II presents a broader profile, with well-documented effects against oxidative stress, apoptosis, and NLRP3-driven inflammation [8] [6] [2].
  • Consider metabolism: this compound can be metabolized to picroside II in vivo [3], which is a critical factor for pharmacokinetic and pharmacodynamic studies.

References

Quantitative Comparison of Iridoid Anti-inflammatory Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a 2023 study that directly compared the efficacy of six iridoids in the natural drug candidate YPL-001.

Iridoid Common Name Iridoid Designation in Study IC₅₀ for MUC5AC Secretion (μM) Inhibition of NF-κB Transcriptional Activity Key Inhibitory Pathways Identified
Verproside Iridoid 2 7.1 [1] [2] Strong inhibition [1] [2] TNF/NF-κB; PMA/PKCδ/EGR-1 [1] [2] [3]
Piscroside C Iridoid 1 9.9 [1] [2] Strong inhibition [1] [2] Information missing
Picroside II Iridoid 4 11.5 [1] [2] Strong inhibition [1] [2] Information missing
Catalposide Iridoid 6 Information missing Strong inhibition [1] [2] Information missing
Isovanillyl Catalpol Iridoid 3 Information missing Weaker inhibition [1] [2] Information missing
6-O-veratroyl Catalpol Iridoid 5 Information missing Weaker inhibition [1] [2] Information missing

> Source Note: The data in this table is consolidated from a single, pivotal 2023 study that provided a direct comparative analysis of these six iridoids [1] [2] [3]. The IC₅₀ values were calculated from dose-response curves for the inhibition of TNF-induced MUC5AC secretion in NCI-H292 cells [1].

Detailed Experimental Protocols

For the key findings presented above, the core experimental methodologies were as follows:

  • In Vitro Cell Model: The human lung epithelial cell line NCI-H292 was used. This is a standard model for studying airway inflammation and mucus production, as it readily produces MUC5AC and other inflammatory mediators in response to stimuli [1] [2].
  • Cell Stimulation & Treatment: Cells were stimulated with Tumor Necrosis Factor (TNF) to activate the NF-κB pathway and induce MUC5AC overexpression, or with Phorbol 12-myristate 13-acetate (PMA) to activate the PKC pathway and induce IL-6/IL-8 expression [1] [3]. Iridoids were applied to the cells to test their inhibitory effects.
  • Measurement of Efficacy:
    • MUC5AC Secretion: Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) on cell culture supernatants [1] [2].
    • Gene Expression: Levels of MUC5AC, IL-6, and IL-8 mRNA were measured using quantitative PCR (qPCR) [1].
    • NF-κB Activity: Assessed using a luciferase reporter gene assay in HEK293T cells [1] [2].
    • Protein Phosphorylation & Expression: Analyzed by western blotting to determine the activation state of PKC isozymes and other signaling proteins [1] [3].
  • In Vivo Validation: The anti-inflammatory effect of this compound was confirmed in a COPD mouse model, where treatment reduced lung inflammation and mucus overproduction by suppressing PKCδ activation [1] [3].

Mechanism of Action: this compound's Unique Pathway

A key finding that distinguishes this compound is its specific and potent inhibition of the protein kinase C delta (PKCδ) isozyme. The diagram below illustrates the signaling pathways targeted by this compound.

G This compound inhibits key inflammatory pathways in lung epithelial cells. Width=760px TNF TNF NFkB NF-κB Activation TNF->NFkB Induces PMA PMA PKCd PKCδ Activation PMA->PKCd Activates This compound This compound This compound->PKCd Specifically Inhibits This compound->NFkB Suppresses EGR1 EGR-1 Synthesis PKCd->EGR1 Induces MUC5AC MUC5AC (Mucus) NFkB->MUC5AC Promotes IL6_IL8 IL-6 / IL-8 (Inflammation) EGR1->IL6_IL8 Promotes

This targeted mechanism is significant because PKCδ is closely associated with COPD pathogenesis, and its activation leads to inflammation and mucous overproduction [1] [2]. While other iridoids also suppressed the general TNF/NF-κB pathway, the study highlighted this compound's effect on PKCδ as a distinctive and critical action [3].

Conclusion for Research and Development

  • This compound is the most potent anti-inflammatory iridoid identified in the YPL-001 mixture, with the lowest IC₅₀ for inhibiting mucus secretion [1] [2].
  • Its unique and specific inhibition of the PKCδ isozyme provides a differentiated mechanism of action compared to other iridoids in the group, which may contribute to its superior efficacy [1] [3].
  • The YPL-001 drug candidate, which contains this compound, has completed clinical phase 2a trials, underscoring the translational potential of this research [1] [2].

References

Verapamil vs. Nifedipine: Efficacy and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct, objective comparison of Verapamil and Nifedipine based on clinical trials and studies, primarily in the contexts of chronic stable angina and essential hypertension.

Aspect Verapamil Nifedipine Supporting Data & Context
Exercise Duration (Angina) Greater improvement (10.0 ± 0.7 min from 5.7 min baseline) [1] Less improvement (7.9 ± 0.5 min from 5.7 min baseline) [1] Objective measure in chronic stable angina; placebo baseline: 5.7±0.3 min [1].
Heart Rate (Angina) Slower heart rates [1] Higher heart rates [1] Nifedipine's heart rate increase linked to angina exacerbation in some patients [1].
Blood Pressure Reduction Effective reduction; greater diastolic reduction than nifedipine in one study [2] Effective reduction [2] [3] Similar BP reduction in some studies [3], but verapamil superior in others at given doses [2].
Neurohormonal Activation Typically no significant adrenergic stimulation [3] Significant increase in plasma noradrenaline [3] Reflex tachycardia common with nifedipine due to vasodilation [3].
SA & AV Node Activity Significant direct depression of node activity; prolongs AV conduction [4] Lesser direct effect on AV node; reduced effect in clinical settings due to reflex activation [4] Verapamil is more potent at depressing AV nodal conduction [4].
Left Ventricular Function Can impair function during exercise in hypertensive patients [5] Does not impair left ventricular function during exercise [5] Study on hypertensive patients during exercise [5].
Reported Side Effects Generally better tolerated; fewer subjective side effects [1] [2] More numerous subjective side effects (e.g., headache, flushing) [1] [2] Side effects often mild and transient [2].

Experimental Protocols in Cited Studies

For researchers, the methodology from these studies provides a template for objective drug comparison:

  • Study Design for Anti-Anginal Efficacy: A double-blind, placebo-controlled, randomized crossover trial can be used [1]. Participants with chronic stable angina are randomized to receive Verapamil (120 mg three times daily), Nifedipine (20 mg three times daily), and placebo in different sequences. The primary outcome is the change in exercise duration on a treadmill, measured until the onset of moderate angina.
  • Study Design for Hemodynamic and Hormonal Effects: A controlled, short-term crossover study in hospitalized patients on a fixed diet can assess these parameters [3]. Patients receive Verapamil (80 mg three times daily) and Nifedipine (10 mg three times daily). Blood pressure, heart rate, and plasma catecholamines (noradrenaline) are monitored to evaluate the adrenergic response.

Pharmacology of Calcium Channel Blockers

The different effects of verapamil and nifedipine stem from their distinct binding sites on the L-type calcium channel, as illustrated below.

pharmacology LTypeChannel L-type Calcium Channel DHP Dihydropyridines (e.g., Nifedipine) LTypeChannel->DHP Binds to PA Phenylalkylamines (e.g., Verapamil) LTypeChannel->PA Binds to BT Benzothiazepines (e.g., Diltiazem) LTypeChannel->BT Binds to Vasodilation Primary Effect: Vasodilation DHP->Vasodilation  Prevents Ca²⁺ entry in vascular smooth muscle CardioEffects Primary Effects: Cardiac Depression ↓ HR, ↓ AV Conduction PA->CardioEffects  Prevents Ca²⁺ entry in cardiac muscle & nodes BT->CardioEffects  Prevents Ca²⁺ entry in cardiac muscle & nodes

The diagram shows that while all three major classes bind to the L-type calcium channel, they do so at distinct receptor sites, leading to different physiological effects [6]. This allosteric regulation means the binding of one drug class can influence the binding of another.

Future Research Directions

Based on the analysis, here are potential areas for exploration:

  • Combination Therapies: Given their complementary mechanisms—nifedipine as a potent vasodilator and verapamil with cardioprotective effects—research into rational low-dose combinations could optimize efficacy while minimizing side effects.
  • Drug Repurposing: Recent high-quality studies (e.g., Ver-A-T1D trial) explore verapamil's efficacy in preserving beta-cell function in type 1 diabetes, demonstrating its potential beyond cardiovascular diseases [7].
  • Patient Stratification: The choice between drugs can be guided by patient co-morbidities. Verapamil may be preferred when heart rate control is desired, while nifedipine might be chosen to avoid cardiac depression, with the caveat of managing potential reflex tachycardia.

References

Potency and Mechanism of Verproside

Author: Smolecule Technical Support Team. Date: February 2026

Verproside has been identified as the most active anti-inflammatory ingredient in a natural mixture called YPL-001, which has completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [1] [2].

Its primary mechanism of action is the specific inhibition of Protein Kinase C delta (PKCδ) activation [1] [2]. This specificity is crucial because the PKC family has many isoforms, and non-selective inhibition can lead to unintended effects.

The table below summarizes the key experimental findings that establish this compound's potency and mechanism.

Aspect Experimental Findings
Overall Potency Most effective inhibitor of MUC5AC secretion among 6 tested iridoids in YPL-001; lowest IC50 (7.1 μM) for suppressing TNF-induced MUC5AC secretion [1].
Specificity for PKCδ Inhibits phosphorylation of PKCδ specifically, with no observed effect on other PKC enzymes like PKCα, βI, βII, or ζ [1].
Downstream Effects Suppresses PMA/PKCδ/EGR-1 pathway, reducing expression of IL-6 and IL-8. Also inhibits TNF/NF-κB pathway, reducing MUC5AC expression [1].
In Vivo Efficacy In a COPD mouse model, reduces lung inflammation and mucus overproduction by suppressing PKCδ activation [1].

Detailed Experimental Protocols

  • In Vitro Cell-Based Assays: Studies were primarily conducted using NCI-H292 cells, a human lung epithelial cell line that mimics inflammatory conditions in human airways [1]. Cells were stimulated with inflammatory agents like Tumor Necrosis Factor (TNF) or Phorbol 12-myristate 13-acetate (PMA) to induce pathways leading to the overproduction of inflammatory markers (IL-6, IL-8) and the mucus component MUC5AC [1]. The inhibitory effects of this compound and other compounds were measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Polymerase Chain Reaction (qPCR) to quantify protein and gene expression levels, respectively [1].
  • Pathway Analysis: To dissect the signaling pathways, researchers used luciferase reporter gene assays to measure NF-κB transcriptional activity [1]. The specificity for PKCδ was confirmed by analyzing the phosphorylation status of various PKC enzymes [1].
  • In Vivo Validation: The therapeutic potential of this compound was tested in a COPD mouse model [1]. The compound was administered to the animals, and its effects on lung inflammation, mucus production, and the activation state of PKCδ in lung tissues were evaluated, confirming the relevance of the cellular findings to a whole-organism system [1].

Signaling Pathway and Experimental Workflow

The diagram below integrates this compound's mechanism of action with the key experimental workflow used to discover it.

PMA PMA PKCd PKCδ PMA->PKCd TNF TNF NFkB NF-κB TNF->NFkB EGR1 EGR-1 PKCd->EGR1 Phospho_Analysis Phosphorylation Analysis PKCd->Phospho_Analysis IL6_IL8 IL-6 / IL-8 Gene EGR1->IL6_IL8 MUC5AC_Gene MUC5AC Gene NFkB->MUC5AC_Gene Luciferase_Assay Luciferase Reporter Assay NFkB->Luciferase_Assay Reduced_Inflammation Reduced Inflammation (IL-6, IL-8) IL6_IL8->Reduced_Inflammation Reduced_Mucus Reduced Mucus (MUC5AC) MUC5AC_Gene->Reduced_Mucus This compound This compound This compound->PKCd Inhibits ELISA_qPCR ELISA / qPCR Reduced_Inflammation->ELISA_qPCR InVivo_Model COPD Mouse Model Reduced_Inflammation->InVivo_Model Reduced_Mucus->ELISA_qPCR Reduced_Mucus->InVivo_Model

This compound inhibits PKCδ to suppress inflammatory pathways, with key experiments measuring effects at multiple levels.

Comparison with Other Kinase-Targeting Compounds

To provide context, it is useful to note that targeting specific kinase isoforms is a common strategy in drug development. For instance, the ROCK inhibitor Y-27632 targets both ROCK1 and ROCK2 isoforms and has shown efficacy in reducing inflammation and bone erosion in a rheumatoid arthritis model [3]. However, achieving isoform selectivity (e.g., this compound's specific action on PKCδ over other PKCs) is often a key goal to improve drug safety and minimize off-target effects [4].

Conclusion for Research and Development

  • Strong Patentability: Its identification as the most active component in a clinical-stage mixture (YPL-001) and its specific mechanism of action provide a strong foundation for intellectual property [1] [2].
  • Clear Path for Medicinal Chemistry: The analysis of its structure-activity relationship, where the presence of two free hydroxyl groups in its phenyl ring and an aglycone epoxy linker contributed to its superior potency, offers valuable insights for synthesizing even more potent analogs [1].
  • Therapeutic Potential: Its dual action on key inflammatory pathways (NF-κB and EGR-1) via a single molecular target (PKCδ) makes it a compelling lead molecule for treating COPD and potentially other inflammatory lung diseases [1].

References

Verapamil's Anti-Inflammatory Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key anti-inflammatory mechanisms and experimental findings for verapamil from recent preclinical studies.

Disease Model Molecular Target / Pathway Key Experimental Findings Reference
Ulcerative Colitis (Rat Model) [1] TXNIP-NLRP3-Inflammasome Axis: Inhibits TXNIP, blocking NLRP3 inflammasome activation and subsequent caspase-1 and IL-1β release. [1] ↓ Colon weight/length ratio, disease activity index, macroscopic damage index. ↓ Tissue levels of IL-1β, IL-6, TNF-α, NF-κB p65. Improved histological scores. [1] Shawky et al., 2025
Postmenopausal Osteoporosis (Mouse Model) [2] TXNIP-MAPK/NF-κB (Osteoclasts); TXNIP-Bmp2 (Osteoblasts): Suppresses Txnip expression, reducing bone turnover. [2] Rescued ovariectomy-induced bone loss (Micro-CT). ↓ Bone turnover rate. Promoted ChREBP cytoplasmic efflux. [2] 2025 Jan; J Orthop Translat
Organophosphate-Induced Status Epilepticus (Rat Model) [3] [4] Calcium Channel Blocker; Neuroprotection: Exhibits neuroprotective and anti-inflammatory actions in CNS injury models. [3] [4] Intramuscular route achieved higher blood/brain levels vs. oral. Robust neuroprotective response in hippocampus. No significant muscle pathology at injection site. [3] [4] Neurotox Res, 2025

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in the key studies cited above.

  • In Vivo Ulcerative Colitis Model [1]

    • Animal Model: Adult male Sprague-Dawley rats.
    • Colitis Induction: Intrarectal (IR) administration of 4% acetic acid.
    • Treatment: Verapamil (25 mg/kg/day, intraperitoneal) or 5-aminosalicylic acid (5-ASA, 100 mg/kg/day, oral) for 7 days after induction.
    • Key Assessments: Colon weight-to-length ratio (WT/L), Disease Activity Index (DAI), Macroscopic Damage Index (MDI), histopathological scoring, and measurement of inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers (MPO, MDA) in colon tissue.
  • In Vivo Osteoporosis Model [2]

    • Animal Model: 9-week-old female C57BL/6J mice.
    • Osteoporosis Induction: Bilateral ovariectomy (OVX).
    • Treatment: Daily intraperitoneal injections of verapamil at low (2.11 mg/kg) or high (4.22 mg/kg) doses for 6 weeks. A positive control group received zoledronic acid.
    • Key Assessments: Bone mineral density (BMD) and microstructure analyzed by Micro-CT. Bone histomorphometry. In vitro assays on bone marrow-derived cells included TRAP staining for osteoclasts and ALP/AR staining for osteoblasts.
  • In Vitro Cell-Based Assays (Osteoporosis Study) [2]

    • Cell Culture: Primary mouse bone marrow-derived macrophage cells (BMMs) and bone marrow-derived mesenchymal stem cells (BMSCs).
    • Treatments: Cells were treated with varying concentrations of verapamil (0-100 μM) for 24-96 hours.
    • Assays: Cell cytotoxicity (CCK-8 assay), osteoclast differentiation (TRAP staining), osteoblast differentiation (ALP and Alizarin Red staining), bone resorption assay, and RNA-sequencing for mechanistic insight.

Signaling Pathway in Ulcerative Colitis

The diagram below illustrates the signaling pathway through which verapamil exerts its anti-inflammatory effect in the ulcerative colitis model, as identified in the search results [1].

G Verapamil Verapamil TXNIP TXNIP Verapamil->TXNIP Inhibits NLRP3 NLRP3 TXNIP->NLRP3 Inflammasome Inflammasome NLRP3->Inflammasome Caspase1 Caspase1 Inflammasome->Caspase1 IL1b_IL18 IL1b_IL18 Caspase1->IL1b_IL18 Inflammation Inflammation IL1b_IL18->Inflammation AceticAcid AceticAcid CellularStress CellularStress AceticAcid->CellularStress CellularStress->TXNIP

References

YPL-001 Components and Comparative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

YPL-001 is a drug candidate derived from Pseudolysimachion rotundum var. subintegrum and consists of a mixture of six iridoid glycosides [1] [2]. It has completed a Phase 2a clinical trial for Chronic Obstructive Pulmonary Disease (COPD) treatment [1] [3] [2].

The table below lists the six iridoids in YPL-001 and summarizes key experimental findings on their efficacy in inhibiting MUC5AC, a major gel-forming mucin whose hypersecretion is a key pathophysiological symptom of COPD [1] [2].

Iridoid Name Designation in Study Inhibitory Effect on TNF-induced MUC5AC Relative Efficacy & IC₅₀ (MUC5AC Secretion)
Verproside Iridoid 2 Strong inhibition [1] [2] Most effective (IC₅₀ = 7.1 μM) [1] [2]
Piscroside C Iridoid 1 Strong inhibition [1] [2] High efficacy (IC₅₀ = 9.9 μM) [1] [2]
Picroside II Iridoid 4 Strong inhibition [1] [2] High efficacy (IC₅₀ = 11.5 μM) [1] [2]
Catalposide Iridoid 6 Significant inhibition [1] Moderate efficacy [1]
Isovanillyl Catalpol Iridoid 3 Significant inhibition (weaker) [1] Weaker efficacy [1]
6-O-veratroyl Catalpol Iridoid 5 Significant inhibition (weaker) [1] Weaker efficacy [1]

Mechanism of Action: this compound as the Key Active Ingredient

Research indicates that this compound is the most potent component in YPL-001 due to its specific and effective action on key inflammatory pathways.

  • Primary Molecular Target: this compound specifically inhibits the phosphorylation and activation of Protein Kinase C delta (PKCδ) [1] [2]. This specificity is notable, as this compound did not affect other PKC isozymes like PKCα, βI, βII, or ζ [1].
  • Downstream Signaling Pathways: By inhibiting PKCδ, this compound disrupts two major pro-inflammatory pathways [1] [2]:
    • The PMA/PKCδ/EGR-1 pathway, reducing the expression of IL-6 and IL-8.
    • The TNF/NF-κB pathway, reducing the expression of MUC5AC.
  • Structural Activity Relationship: The strong inhibitory effect of this compound is attributed to its chemical structure, particularly the presence of two free hydroxyl groups in the phenyl ring and an aglycone epoxy linker. This structure may contribute to its superior activity compared to other iridoids in the mixture with methylated or single hydroxyl groups [1].

The following diagram illustrates the mechanism by which this compound exerts its anti-inflammatory effects in airway epithelial cells.

architecture cluster_stimuli Stimuli cluster_processes Key Processes cluster_pathways Signaling Pathways cluster_outputs Inflammatory Outputs TNF TNF PKCd_Activation PKCδ Activation TNF->PKCd_Activation PMA PMA PMA->PKCd_Activation NFkB_Pathway NF-κB Pathway Activation PKCd_Activation->NFkB_Pathway EGR1_Pathway EGR-1 Pathway Activation PKCd_Activation->EGR1_Pathway MUC5AC_Output MUC5AC Overproduction NFkB_Pathway->MUC5AC_Output IL6_IL8_Output IL-6 / IL-8 Expression EGR1_Pathway->IL6_IL8_Output This compound This compound This compound->PKCd_Activation Inhibits

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate these findings, here are the key methodologies from the cited studies.

1. Cell-Based Assay for MUC5AC Secretion [1] [2]

  • Cell Line: NCI-H292 human lung goblet-like epithelial cells.
  • Inflammatory Stimulation: Cells were stimulated with Tumor Necrosis Factor (TNF) to induce MUC5AC hypersecretion.
  • Treatment: Cells were treated with YPL-001 or individual iridoids.
  • Measurement: The concentration of MUC5AC secreted into the cell culture medium was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
  • Analysis: Dose-response curves were generated, and IC₅₀ values (half-maximal inhibitory concentration) were calculated for each compound to compare potency.

2. In Vivo Validation in COPD Mouse Model [1] [2]

  • Animal Model: A mouse model of COPD was used.
  • Treatment: this compound was administered to the animals.
  • Evaluation:
    • Reduction in overall lung inflammation was assessed.
    • Inhibition of PKCδ activation in lung tissues was confirmed.
    • Reduction in mucus overproduction was measured.

3. Broader Mechanisms of YPL-001 Action [3] Studies on the complete YPL-001 mixture have revealed additional mechanisms that contribute to its therapeutic potential:

  • Anti-inflammatory: Increases HDAC2 activity, which suppresses NF-κB-driven inflammation [3].
  • Anti-oxidative: Promotes the activation of the Nrf2 pathway, upregulating antioxidant genes like NQO1 and HMOX1 [3].
  • Anti-apoptotic: Reduces lung cell death induced by cigarette smoke extract [3].

Conclusion for Drug Development

The data demonstrates that YPL-001 is a multi-component natural drug candidate with a pleiotropic mechanism of action against COPD. Among its six iridoid glycosides, This compound has been identified as the most active single ingredient, primarily through its specific inhibition of the PKCδ pathway. This makes this compound a strong candidate for further development as a single-entity drug or for use in quality control of the botanical extract [1] [2].

References

Verproside in Comparison with Other Candidates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how verproside compares to other notable COPD drug candidates based on recent scientific literature.

Drug/Candidate Type/Component Primary Mechanism of Action Key Experimental Findings Development Status
This compound Iridoid glycoside (from Pseudolysimachion rotundum) Inhibits PKCδ activation, suppressing downstream NF-κB and EGR-1 pathways [1] [2] [3]. Most potent of 6 iridoids in YPL-001; IC50 = 7.1 μM for inhibiting MUC5AC secretion; reduces lung inflammation and mucus in COPD mouse model [1] [2] [3]. Preclinical (as a single compound). YPL-001 (the mixture) has completed Phase 2a trials [1] [2] [3].
YPL-001 Mixture of 6 iridoids (incl. This compound) Combined activity of its components, primarily through PKCδ inhibition [1] [2] [3]. Significantly inhibits TNF-induced MUC5AC secretion in NCI-H292 cells in a dose-dependent manner [2] [3]. Clinical Trial Phase 2a completed [1] [2] [3].
Ohtuvayre (Ensifentrine) Dual PDE3 & PDE4 inhibitor Reduces inflammation and promotes bronchodilation [4]. In Phase 3 trials: improved lung function and reduced exacerbations by 40% over 24 weeks [4]. FDA Approved (June 2024) [4].
Dupixent (Dupilumab) Fully human monoclonal antibody Inhibits signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13) pathways [4]. In Phase 3 trials: significant reduction in exacerbations, improvements in lung function and quality of life [4]. FDA Approved for COPD (June 2024) [4].
Thioredoxin (Trx) Small molecular secretory protein Regulates redox balance, blocks NF-κB & MAPK pathways, improves steroid sensitivity [5]. Preclinical studies show it prevents COPD progression via multiple anti-inflammatory and antioxidant mechanisms [5]. Investigational (Preclinical) [5].

Detailed Experimental Data on this compound

For researchers requiring deeper methodological insight, here are the experimental details behind the key findings on this compound.

In Vitro Models and Protocols
  • Cell Line Used: The majority of the in vitro studies were conducted using the NCI-H292 human lung epithelial cell line [1] [2] [3]. This is a standard model for studying airway inflammation and mucus production.
  • Cell Stimulation & Treatment: Cells were stimulated with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) to induce inflammation and mimic COPD-like conditions [1] [2] [3].
  • Key Assays and Measurements:
    • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the secretion of mucin protein MUC5AC and inflammatory cytokines like IL-6 and IL-8 in the cell culture medium [2] [3].
    • qPCR (Quantitative Polymerase Chain Reaction): Used to measure the transcriptional levels (mRNA expression) of MUC5AC, IL-6, and IL-8 [2] [3].
    • Luciferase Reporter Assay: Employed to directly measure the transcriptional activity of NF-κB in cells transfected with an NF-κB promoter-reporter construct [2] [3].
    • Western Blotting: Used to analyze the phosphorylation (activation) levels of key signaling proteins, including PKCδ, IκBα, and IKKβ [1] [6].
In Vivo Models and Protocols
  • Animal Model: The anti-inflammatory efficacy of this compound was confirmed in a COPD mouse model [1] [3].
  • Key Evaluations:
    • Lung Inflammation: Reduction in inflammatory cell infiltration in lung tissues was assessed [1] [3].
    • Mucus Overproduction: Levels of mucus hypersecretion in the airways were measured [1] [3].
    • PKCδ Activation: The suppression of PKCδ activation in lung tissues was confirmed via biochemical methods [1] [3].

Proposed Signaling Pathway of this compound

The diagram below illustrates the molecular mechanism by which this compound is proposed to exert its anti-inflammatory effects in airway epithelial cells, based on the cited research.

The proposed signaling pathway of this compound shows two inflammatory stimulus pathways in COPD. In the PMA-Stimulated Pathway, PMA activates PKCδ, which leads to EGR1 and subsequently IL-6/IL-8 production, resulting in inflammation. In the TNF-α-Stimulated Pathway, TNF-α activates NF-κB, leading to MUC5AC production and mucus secretion. This compound inhibits both pathways by suppressing PKCδ phosphorylation and NF-κB activation [1] [2] [3].

Interpretation of Findings

  • Positioning of this compound: The data positions this compound as a potent, targeted anti-inflammatory agent rather than a bronchodilator. Its primary value lies in potentially modifying the underlying inflammation that drives COPD progression.
  • Advantage of the Mechanism: By specifically inhibiting PKCδ, this compound targets a key node in the inflammatory cascade, which may lead to a broader suppression of inflammation and mucus overproduction with a favorable safety profile [1].
  • Clinical Context: While the preclinical data for this compound is compelling, it is crucial to note that its parent mixture, YPL-001, is more advanced in clinical development. The recent approval of novel agents like Ohtuvayre and Dupixent marks a significant shift in the COPD treatment landscape, against which any new candidate must be evaluated [4].

References

Potency Comparison of Iridoids in YPL-001

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the anti-inflammatory efficacy of the six iridoids in YPL-001, based on their ability to suppress TNF-induced MUC5AC secretion in NCI-H292 human lung epithelial cells [1].

Iridoid Name Common Name in Study Inhibitory Effect on MUC5AC IC₅₀ (μM)
Verproside Iridoid 2 Most potent 7.1 [1]
Piscroside C Iridoid 1 Prominent 9.9 [1]
Picroside II Iridoid 4 Prominent 11.5 [1]
Catalposide Iridoid 6 Moderate Not specified (weaker than Iridoids 1, 2, 4) [1]
Isovanillyl catalpol Iridoid 3 Weaker Not specified [1]
6-O-veratroyl catalpol Iridoid 5 Weaker Not specified [1]

Detailed Experimental Protocols

The key findings on this compound's activity are based on standardized cell-based and animal model experiments.

  • Cell Line and Stimulation: Use NCI-H292 human lung goblet-like epithelial cells. Grow cells in standard culture conditions and stimulate with TNF (e.g., 10 ng/mL) or PMA (e.g., 10-100 nM) to induce an inflammatory response [1].
  • Compound Treatment: Pre-treat cells with this compound or other iridoids (e.g., at concentrations ranging from 1 to 30 μM) for a specified period (e.g., 1-2 hours) before adding the stimulant [1].
  • Measurement of Inflammatory Markers:
    • MUC5AC Secretion: Quantify using Enzyme-Linked Immunosorbent Assay (ELISA) on cell culture supernatants [1].
    • Gene Expression: Analyze mRNA levels of IL-6, IL-8, and MUC5AC via quantitative Real-Time PCR (qPCR) [1].
    • NF-κB Activity: Transfert cells with an NF-κB promoter-driven luciferase reporter plasmid and measure activity using a luciferase assay system [1].
  • Protein Signaling Analysis: Use western blotting to assess protein phosphorylation (e.g., PKCδ) and total protein levels in cell lysates [1].
  • In Vivo Validation:
    • COPD Mouse Model: Induce COPD-like inflammation (e.g., using cigarette smoke extract or elastase).
    • Dosing: Administer this compound intraperitoneally or orally.
    • Outcome Measures: Analyze lung tissue for inflammatory cell infiltration, mucus overproduction (histology), and markers of PKCδ activation [1].

Mechanism of Action: Inhibiting PKCδ Signaling

This compound exerts its potent anti-inflammatory effects by specifically targeting the PKCδ enzyme, which disrupts two key pro-inflammatory pathways in airway inflammation. The following diagram illustrates this mechanism.

G PMA PMA PKCd PKCd PMA->PKCd Activates TNF TNF NFkB NFkB TNF->NFkB Activates EGR1 EGR1 PKCd->EGR1 Induces MUC5AC MUC5AC Expression NFkB->MUC5AC IL6_IL8 IL-6, IL-8 Expression EGR1->IL6_IL8 This compound This compound This compound->PKCd Inhibits

As the diagram shows, this compound's specific inhibition of PKCδ phosphorylation is the crucial step that leads to reduced expression of key inflammatory mediators [1]. This mechanism has been confirmed in a COPD mouse model, where this compound treatment effectively reduced lung inflammation and mucus overproduction [1].

Metabolism and Pharmacokinetics

For drug development, understanding metabolism is critical. This compound undergoes extensive first-pass metabolism, leading to low oral bioavailability [2] [3].

Aspect Details
Major Metabolic Reactions Glucuronidation, Sulfation, O-methylation [2].
Key Metabolites This compound glucuronides (M1, M2), this compound sulfate (M3), Picroside II (M4, O-methylated), Isovanilloylcatalpol (M5, O-methylated) [2].
Primary Enzymes UGT1A1, UGT1A9 (glucuronidation), SULT1A1 (sulfation) [2] [4].
Oral Bioavailability Very low (< 0.5% in rats) [3].
Systemic Clearance High (indicating extensive metabolism) [3].

References

×

XLogP3

-1.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

498.13734088 Da

Monoisotopic Mass

498.13734088 Da

Heavy Atom Count

35

UNII

96K9991JMW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Verproside

Dates

Last modified: 04-14-2024

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